Dimethyl 2,3-pyrazinedicarboxylate
Description
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Properties
IUPAC Name |
dimethyl pyrazine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCUPFSEDRWYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361624 | |
| Record name | Pyrazine-2,3-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-77-8 | |
| Record name | Dimethyl 2,3-pyrazinedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine-2,3-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL 2,3-PYRAZINEDICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J30DS4QZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethyl 2,3-pyrazinedicarboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Dimethyl 2,3-Pyrazinedicarboxylate
Abstract
This compound is a pivotal chemical intermediate, serving as a foundational building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its structural motif, a pyrazine ring functionalized with two vicinal methoxycarbonyl groups, imparts unique electronic and chelating properties that are exploited in coordination chemistry and drug design.[2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a primary focus on the robust and widely adopted quinoxaline oxidation route. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-proven experimental protocols, and discuss alternative strategies. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of its synthesis.
The Principal Synthesis Pathway: Oxidation of Quinoxaline
The most reliable and frequently cited method for preparing this compound begins with the synthesis of 2,3-pyrazinedicarboxylic acid. This precursor is then subjected to esterification. The overall strategy hinges on the oxidative cleavage of the benzene ring of quinoxaline, a stable and readily accessible heterocyclic compound.[3] This multi-step process is favored for its high yields and well-documented procedures.[4]
Step A: Synthesis of Quinoxaline
The synthesis of the quinoxaline starting material is a classic condensation reaction between an aromatic diamine and a 1,2-dicarbonyl compound.
Causality and Experimental Choice: The reaction involves the condensation of o-phenylenediamine with glyoxal.[3] A critical insight for achieving high yields is the use of the glyoxal-sodium bisulfite adduct. Direct use of aqueous glyoxal solutions often leads to polymerization and the formation of resinous by-products, significantly depressing the yield to around 30%.[4] The bisulfite adduct provides a stable, crystalline source of glyoxal that reacts more cleanly and controllably with the diamine, boosting yields to the 85-90% range.[4][5]
Experimental Protocol: Synthesis of Quinoxaline [4]
-
Dissolution: In a suitable reaction vessel, dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.
-
Addition: While stirring, add a solution of 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approx. 80°C).
-
Reaction: Allow the mixture to stand for 15 minutes.
-
Basification & Extraction: Cool the mixture to room temperature and add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or solid. Extract the mixture with three 300-mL portions of ether.
-
Drying & Concentration: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent on a steam bath.
-
Purification: Distill the residual liquid under reduced pressure. Collect the fraction boiling at 108–112°C/12 mm Hg. The expected yield of quinoxaline is 138–147 g (85–90%).
Step B: Oxidation to 2,3-Pyrazinedicarboxylic Acid
This step is the core of the synthesis, where the fused benzene ring of quinoxaline is oxidatively cleaved to form the desired pyrazine dicarboxylic acid.
Causality and Experimental Choice: Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation.[3][4] It is a powerful and cost-effective oxidizing agent capable of cleaving the aromatic C-C bonds of the benzene ring under aqueous, heated conditions. The reaction is highly exothermic, and the rate must be controlled by the slow addition of the KMnO₄ solution to maintain a gentle boil.[4] The stoichiometry is crucial; approximately six molar equivalents of permanganate are required for the complete oxidation of one equivalent of quinoxaline.[5] The reaction produces a large amount of manganese dioxide (MnO₂) as a solid byproduct, which must be filtered off. The desired dicarboxylic acid is isolated from the aqueous filtrate by acidification, which causes it to precipitate.
Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid [4]
-
Setup: In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot water (approx. 90°C) and 145 g (1.12 moles) of quinoxaline.
-
Oxidation: With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate via a dropping funnel. The rate of addition should be controlled to maintain a gentle reflux (this typically takes about 1.5 hours).
-
Filtration: Cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide cake. Wash the cake with several portions of hot water to recover all the product.
-
Concentration: Combine the filtrate and washings and evaporate under reduced pressure to a volume of approximately 3 L.
-
Acidification: Cautiously add 550 mL of 36% hydrochloric acid to the stirred solution. This will cause vigorous evolution of CO₂.
-
Isolation: Continue the evaporation under reduced pressure until a moist solid cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.
-
Extraction: Extract the solid residue with boiling acetone. The dicarboxylic acid is soluble in hot acetone while potassium chloride is not.
-
Purification: Combine the acetone filtrates, treat with decolorizing carbon, filter while hot, and then concentrate to dryness. Dry the resulting solid at 100°C. The yield of 2,3-pyrazinedicarboxylic acid is 140–145 g (75–77%). It can be further purified by recrystallization from water.[6]
Step C: Esterification to this compound
The final step is a standard Fischer esterification of the dicarboxylic acid to its corresponding dimethyl ester.
Causality and Experimental Choice: This acid-catalyzed esterification uses an excess of methanol to serve as both the reactant and the solvent, driving the equilibrium towards the product side.[7] A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure a reasonable reaction rate. An alternative for substrates sensitive to strong acid and heat involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-(dimethylamino)pyridine (DMAP).[8] However, for this particular substrate, the Fischer esterification is efficient and cost-effective.
Experimental Protocol: Fischer Esterification
-
Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 10 g (0.06 moles) of 2,3-pyrazinedicarboxylic acid in 150 mL of methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully pour the residue into a beaker containing ice water and sodium bicarbonate solution. Stir until the mixture is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with three portions of dichloromethane or ethyl acetate.
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent like ether or an ether/petroleum ether mixture to yield this compound as a solid.[6]
Alternative Synthesis Pathway: From Acyclic Precursors
An alternative approach involves building the pyrazine ring from acyclic components, followed by oxidation of side chains. This route is generally less common for this specific target but illustrates fundamental principles of pyrazine chemistry.
The core of this method is the condensation of an α-dicarbonyl compound (diacetyl) with a 1,2-diamine (ethylenediamine).[9][10] This initially forms a dihydropyrazine, which is then oxidized to 2,3-dimethylpyrazine.[5] A subsequent, more vigorous oxidation of the two methyl groups is required to form the dicarboxylic acid, which can then be esterified as described previously.
The primary challenge in this route is the final oxidation step. Oxidizing alkyl side chains on an electron-deficient pyrazine ring requires harsh conditions, which can lead to low yields and potential degradation of the heterocyclic ring.[5] Therefore, the quinoxaline route remains the more practical and efficient choice for laboratory and potential scale-up synthesis.
Data Summary and Visualization
Quantitative Data Summary
| Step | Reactants | Product | Key Conditions | Typical Yield | Reference |
| A | o-Phenylenediamine, Glyoxal-sodium bisulfite | Quinoxaline | Water, 70-80°C | 85-90% | [4] |
| B | Quinoxaline, Potassium Permanganate | 2,3-Pyrazinedicarboxylic Acid | Water, Reflux | 75-77% | [4] |
| C | 2,3-Pyrazinedicarboxylic Acid, Methanol | This compound | H₂SO₄ (cat.), Reflux | High | [7] |
Diagrams and Workflows
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the oxidation of quinoxaline.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a three-step sequence starting from o-phenylenediamine. This pathway, involving the formation and subsequent oxidative cleavage of quinoxaline followed by a standard Fischer esterification, is well-established, high-yielding, and utilizes readily available reagents. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to successfully prepare this valuable compound for applications in drug discovery and materials science.
References
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Dimethyl 2,3-pyrazinedicarboxylate chemical properties
An In-depth Technical Guide to Dimethyl 2,3-Pyrazinedicarboxylate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community. As a derivative of pyrazine, a diazine ring system, this molecule serves as a versatile and crucial building block in both pharmaceutical synthesis and materials science. Its rigid, planar structure, coupled with the presence of two electron-withdrawing ester functionalities, imparts unique chemical reactivity and coordination capabilities.
This guide provides an in-depth exploration of the core chemical properties, synthesis, and reactivity of this compound. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for applications ranging from the synthesis of active pharmaceutical ingredients (APIs) to the design of novel coordination polymers and metal-organic frameworks (MOFs). The narrative emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.
Physicochemical and Spectroscopic Properties
The utility of this compound in various synthetic applications is fundamentally governed by its physical and chemical properties. A thorough understanding of these characteristics is essential for optimizing reaction conditions, purification procedures, and analytical characterization. The key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Dimethyl pyrazine-2,3-dicarboxylate | [1] |
| Synonyms | Pyrazine-2,3-dicarboxylic acid dimethyl ester | [1] |
| CAS Number | 6164-77-8 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | Calculated |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 62-63 °C | [3] |
| Solubility | Soluble in many organic solvents | General knowledge |
While comprehensive, publicly available spectroscopic data is dispersed, typical characterization would involve Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure. The expected spectral features would include:
-
¹H NMR: Signals corresponding to the two equivalent methoxy protons (-OCH₃) and the two aromatic protons on the pyrazine ring.
-
¹³C NMR: Resonances for the methyl carbons, the ester carbonyl carbons, and the sp² hybridized carbons of the pyrazine ring.
-
IR Spectroscopy: Characteristic absorption bands for C=O stretching of the ester groups, C-O stretching, and aromatic C=N and C=C stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available o-phenylenediamine. The first step involves the synthesis of an intermediate, quinoxaline, which is then oxidatively cleaved and subsequently esterified.
Workflow for Synthesis of this compound
Caption: Overall synthetic workflow from o-phenylenediamine to this compound.
Step 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid
The precursor, 2,3-pyrazinedicarboxylic acid, is reliably synthesized via the permanganate oxidation of quinoxaline.[4] Quinoxaline itself is readily prepared from o-phenylenediamine and glyoxal.[5]
Protocol: Oxidation of Quinoxaline
This protocol is adapted from Organic Syntheses.[5]
-
Dissolution: In a 5-liter flask, dissolve 50 g (0.38 mole) of quinoxaline in 2 liters of hot water (approximately 80-90°C).
-
Permanganate Addition: Prepare a solution of 180 g (1.14 moles) of potassium permanganate in 3-5 liters of hot water. While vigorously stirring the quinoxaline solution, add the permanganate solution in portions. The reaction is exothermic and the temperature should be maintained near boiling.
-
Reaction Completion: After the addition is complete, continue stirring for 1-2 hours until the purple color of the permanganate has disappeared.
-
Filtration: Cool the mixture and filter off the precipitated manganese dioxide. Wash the filter cake with hot water.
-
Acidification: Combine the filtrate and washings. Concentrate the solution to about 1 liter. While hot, carefully acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Isolation: Cool the solution in an ice bath. The 2,3-pyrazinedicarboxylic acid will precipitate. Collect the crystals by filtration, wash with a small amount of cold water, and dry. A typical yield is 75-77%.[4]
Step 2: Esterification to this compound
The dicarboxylic acid is converted to its dimethyl ester via Fischer esterification.
Protocol: Fischer Esterification
-
Reaction Setup: Suspend 2,3-pyrazinedicarboxylic acid (1 mole) in an excess of methanol (e.g., 500 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mL) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent mixture such as ether/petroleum ether to yield pure this compound.[3]
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by the ester groups and the electron-deficient pyrazine ring. It is a key intermediate for creating a variety of more complex molecules.
Hydrolysis
The ester groups can be readily hydrolyzed back to the parent dicarboxylic acid under either acidic or basic conditions. This reaction is often used if the ester is employed as a protecting group for the carboxylic acid functionalities.
Caption: Hydrolysis of this compound.
Amidation
Reaction with ammonia or primary/secondary amines leads to the formation of the corresponding amides. This is a critical transformation in the synthesis of pyrazinamide, a first-line antituberculosis drug.[6] The reaction typically proceeds by nucleophilic acyl substitution.
Protocol: General Amidation Procedure
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or THF.
-
Add the desired amine (2.2 equivalents for a diamide) to the solution.
-
The reaction can be heated to reflux to increase the rate. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting amide can be purified by recrystallization or column chromatography.
Caption: Amidation to form pyrazine-2,3-dicarboxamide.
Coordination Chemistry
The parent ligand, 2,3-pyrazinedicarboxylic acid, and by extension its ester, are excellent ligands in coordination chemistry. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups can coordinate to metal ions, acting as bridging ligands to form one-, two-, or three-dimensional coordination polymers.[3][6] These materials are of great interest in areas such as gas storage, catalysis, and luminescent materials.[7][8]
Thermal Decomposition
Under harsh conditions, such as hydrothermal synthesis, the pyrazine ring can undergo decomposition. Studies have shown that 2,3-pyrazinedicarboxylic acid can be oxidized, leading to ring-opening and the in-situ formation of oxalate ligands, which then incorporate into the final coordination polymer structure.[9][10] This reactivity highlights the importance of carefully controlling reaction conditions when using this ligand in materials synthesis.
Applications in Research and Drug Development
The structural features of this compound make it a valuable compound in several areas of chemical science.
-
Pharmaceutical Intermediates: The most prominent application is as a key intermediate in the synthesis of Pyrazinamide, an essential medication for treating tuberculosis.[6] The quality and purity of the starting dicarboxylate are paramount to ensuring the efficacy of the final drug product.
-
Material Science: As a precursor to the 2,3-pyrazinedicarboxylate ligand, it is fundamental to the field of crystal engineering. The ligand's ability to form robust networks with metal ions has led to the development of numerous metal-organic frameworks (MOFs) and coordination polymers with tailored properties.[6]
-
Agrochemicals and Flavors: Pyrazine derivatives, in general, are found in various natural products and are used in the flavor and fragrance industry.[11] While this specific diester is primarily a synthetic intermediate, its derivatives have potential applications in agrochemicals and other specialty chemical fields.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. According to safety data sheets, the compound presents the following hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
Very toxic to aquatic life with long-lasting effects (H410)
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Avoid release to the environment.
In case of exposure, follow standard first-aid measures and consult the material safety data sheet (MSDS) for detailed information.
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- 2,3-Pyrazinedicarboxylic acid 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
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- Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355836/]
- A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26131c]
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An In-depth Technical Guide to the Synthesis and Crystallography of Dimethyl 2,3-pyrazinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl 2,3-pyrazinedicarboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure of the title compound is not publicly available, this document outlines the established synthetic routes to its precursor, 2,3-pyrazinedicarboxylic acid, and the subsequent esterification to yield the dimethyl ester. Furthermore, we delve into the anticipated molecular geometry and crystallographic characteristics based on analogous pyrazine derivatives. This guide serves as a foundational resource, offering detailed experimental protocols for synthesis and crystallization, thereby enabling researchers to produce and characterize this versatile molecule.
Introduction: The Significance of Pyrazine Scaffolds
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery and functional materials.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The electron-deficient nature of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and metal coordination, makes it a versatile building block in supramolecular chemistry and the design of metal-organic frameworks (MOFs).[3]
This compound, in particular, presents an intriguing target for further investigation. The presence of two adjacent methoxycarbonyl groups on the pyrazine core offers multiple coordination sites and the potential for diverse chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. Understanding its solid-state structure is paramount for predicting its physicochemical properties and its behavior in various applications.
Synthetic Pathways
The synthesis of this compound is typically achieved through a two-step process: the oxidation of a suitable precursor to form 2,3-pyrazinedicarboxylic acid, followed by esterification.
Synthesis of 2,3-Pyrazinedicarboxylic Acid
The most common and well-documented method for the synthesis of 2,3-pyrazinedicarboxylic acid involves the oxidative cleavage of quinoxaline.[4][5] Quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring, serves as a readily available starting material.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Oxidizing Agent: Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of cleaving the electron-rich benzene ring of quinoxaline while leaving the more robust pyrazine ring intact.
-
Solvent and Temperature: The reaction is typically carried out in hot water to ensure sufficient solubility of the reactants and to provide the necessary activation energy for the oxidation to proceed at a reasonable rate.[5]
Esterification to this compound
The diacid is then converted to its dimethyl ester via standard esterification methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Alcohol and Catalyst: An excess of methanol is used to drive the equilibrium towards the formation of the ester. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.
-
Removal of Water: The removal of water as it is formed can also be employed to drive the reaction to completion.
Experimental Protocols
Synthesis of 2,3-Pyrazinedicarboxylic Acid
This protocol is adapted from the procedure described in Organic Syntheses.[4]
Materials:
-
Quinoxaline
-
Potassium permanganate (KMnO4)
-
Hydrochloric acid (HCl), concentrated
-
Acetone
-
Water
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Large Büchner funnel
Procedure:
-
In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve quinoxaline in hot water (approximately 90°C).
-
With vigorous stirring, add a saturated aqueous solution of potassium permanganate slowly through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide precipitate.
-
Wash the manganese dioxide cake with hot water and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Carefully acidify the concentrated solution with concentrated hydrochloric acid.
-
Continue to evaporate the solution under reduced pressure until a moist solid cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.
-
Extract the solid residue with boiling acetone.
-
Filter the hot acetone solution and concentrate the filtrate to obtain the crude 2,3-pyrazinedicarboxylic acid.
-
The crude product can be further purified by recrystallization from water.[3]
Synthesis of this compound
Materials:
-
2,3-Pyrazinedicarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Suspend 2,3-pyrazinedicarboxylic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether or a mixture of diethyl ether and petroleum ether, to obtain crystals suitable for X-ray diffraction.[3]
Crystallographic Considerations and Expected Structure
While the specific crystal structure of this compound is not found in the searched literature, we can infer its likely characteristics based on the known structures of 2,3-pyrazinedicarboxylic acid and its co-crystals.[6]
Expected Molecular Geometry:
-
The pyrazine ring is expected to be planar.
-
The two methoxycarbonyl groups will be situated on adjacent carbon atoms of the pyrazine ring.
-
There will be some degree of torsion between the plane of the pyrazine ring and the planes of the ester groups to minimize steric hindrance.
Potential Crystal Packing and Intermolecular Interactions:
-
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, weak C-H---O and C-H---N hydrogen bonds are likely to play a role in the crystal packing.
-
π-π Stacking: The planar pyrazine rings may engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.
-
Dipole-Dipole Interactions: The polar C=O and C-N bonds will contribute to dipole-dipole interactions within the crystal lattice.
A summary of the crystallographic data for the parent 2,3-pyrazinedicarboxylic acid is provided in the table below for comparative purposes.
| Parameter | 2,3-Pyrazinedicarboxylic Acid |
| CCDC Number | 230702[7] |
| Molecular Formula | C6H4N2O4[7] |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Key Interactions | Hydrogen bonding involving carboxylic acid groups and pyrazine nitrogen atoms.[6] |
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion and Future Directions
This technical guide has provided a detailed protocol for the synthesis of this compound and an informed discussion of its potential crystallographic features. The lack of a published crystal structure for this compound represents a knowledge gap and an opportunity for further research. Elucidation of its single-crystal X-ray structure would provide invaluable insights into its solid-state properties and guide its application in the development of novel pharmaceuticals and functional materials. The experimental procedures outlined herein provide a clear pathway for researchers to synthesize and crystallize this promising molecule, paving the way for future investigations into its chemical and physical properties.
References
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Synthesis, crystal structure, photoluminescence and catalytic properties of a novel cuprous complex with 2,3-pyrazinedicarboxylic acid ligands. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. MDPI.
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2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]
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Pyrazine. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
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SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. (2007, February 8). Heterocyclic Chemistry. Retrieved January 9, 2026, from [Link]
- 2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. (2023). IUCrData.
-
2,3-Pyrazinedicarboxylic acid. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Exploring 2,3-Pyrazinedicarboxylic Acid: Properties and Applications. (n.d.). Retrieved January 9, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of Dimethyl 2,3-pyrazinedicarboxylate in Common Solvents
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a given solvent system dictates its bioavailability, formulation possibilities, and ultimately, its efficacy. Dimethyl 2,3-pyrazinedicarboxylate, a heterocyclic compound featuring a pyrazine core, represents a class of molecules with significant potential in medicinal chemistry. The pyrazine ring is a key pharmacophore in numerous biologically active compounds. Understanding the solubility profile of this specific diester is therefore not merely an academic exercise, but a critical step in unlocking its therapeutic potential.
This technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple tabulation of data, this document delves into the physicochemical principles governing its solubility, provides detailed experimental protocols for its determination, and offers insights into predicting its behavior in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility characteristics.
Physicochemical Properties of this compound: The "Why" Behind Its Solubility
A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, the interplay between its aromatic pyrazine core and its two methyl ester functional groups dictates its interactions with different solvents.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Key Physicochemical Parameters:
| Property | Value/Description | Significance for Solubility |
| Molecular Weight | 196.16 g/mol | Higher molecular weight can sometimes correlate with lower solubility, particularly in water. |
| Melting Point | 62-63 °C (from Et2O or Et2O/pet ether)[1] | A relatively low melting point suggests that the crystal lattice energy is not excessively high, which can be favorable for dissolution. |
| Polarity | Semi-polar | The pyrazine ring, with its two nitrogen atoms, imparts a degree of polarity.[2][3] The methyl ester groups also contribute to its polar nature. This suggests that the compound will be more soluble in polar solvents than in non-polar hydrocarbon solvents. |
| Hydrogen Bonding | The ester carbonyl groups can act as hydrogen bond acceptors. | The ability to accept hydrogen bonds enhances solubility in protic solvents like water and alcohols.[3] |
| LogP (Predicted) | -0.7 (for the parent diacid, 2,3-Pyrazinedicarboxylic acid)[4] | A negative LogP value for the parent diacid indicates a preference for hydrophilic environments. While the esterification to the dimethyl ester will increase lipophilicity, the underlying polar character of the pyrazine core remains. |
| Crystal Structure | Crystalline solid | The arrangement of molecules in the solid state (crystal lattice) must be overcome by solvent interactions for dissolution to occur. The energy required for this is the lattice energy. Information on the crystal structure of the parent 2,3-pyrazinedicarboxylic acid is available.[4][5] |
Expert Insight: The semi-polar nature of this compound is the cornerstone of its solubility profile. The nitrogen atoms in the pyrazine ring create a dipole moment, and the ester functionalities introduce further polarity. Consequently, we can anticipate favorable interactions with polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. Conversely, its solubility in non-polar solvents, such as alkanes, is expected to be limited due to the mismatch in polarity.
Solubility Profile: A Quantitative Overview
Predicted Solubility Trends:
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors allows for strong interactions with the nitrogen atoms and ester groups of the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | These solvents have large dipole moments and can effectively solvate the polar regions of this compound. DMSO is a particularly strong organic solvent.[2] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Very Low | The "like dissolves like" principle dictates that the semi-polar solute will have limited interaction with non-polar solvents, leading to poor solubility.[3] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can induce dipole interactions, leading to some degree of solubility. |
Expert Insight: For early-stage drug development and screening purposes, DMSO is often the solvent of choice for creating stock solutions of poorly soluble compounds. Based on the structure of this compound, it is highly probable that it will exhibit excellent solubility in DMSO. For aqueous solubility determination, which is crucial for predicting bioavailability, careful experimental measurement is essential.
Experimental Protocol for Solubility Determination: A Self-Validating Workflow
The following is a detailed, field-proven protocol for the accurate determination of the solubility of this compound. This protocol is designed to be a self-validating system, incorporating controls and checks to ensure the trustworthiness of the generated data. The method of choice is the reliable shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (HPLC grade or equivalent purity)
-
Calibrated analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector (a Photodiode Array detector is recommended for peak purity analysis)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Experimental Workflow
Figure 2: Workflow for the experimental determination of solubility using the shake-flask method and HPLC analysis.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.
-
Accurately pipette a known volume (e.g., 2 mL) of each test solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Shake the vials for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete saturation. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops should be discarded to saturate the filter membrane.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis and Quantification:
-
Mobile Phase: A suitable mobile phase for the analysis of this semi-polar compound would be a mixture of acetonitrile and water or methanol and water, with a small amount of an acidifier like formic acid or trifluoroacetic acid to ensure good peak shape. An isocratic method is often sufficient for solubility studies. A potential starting point could be 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Detection: Set the UV detector to a wavelength where this compound has a strong absorbance. This can be determined by running a UV scan of a standard solution.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system.
-
Calculation: Determine the concentration of this compound in the diluted samples using the regression equation from the calibration curve. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.
-
Trustworthiness through Self-Validation:
-
Peak Purity: If using a PDA detector, assess the peak purity of the analyte in the saturated solutions to ensure that no degradation has occurred during the experiment.
-
Mass Balance: As a further check, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation.
-
Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct quantitative data remains to be extensively published, the physicochemical properties of the molecule, along with data from structurally related compounds, provide a strong basis for predicting its solubility behavior. The detailed experimental protocol outlined herein offers a robust and reliable method for generating this critical data in a laboratory setting.
For drug development professionals, the next logical steps would involve:
-
Systematic Solubility Profiling: Conducting the described experimental protocol across a wide range of pharmaceutically relevant solvents and pH values.
-
Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs) of this compound, as these can have significantly different solubilities.
-
Formulation Development: Utilizing the acquired solubility data to guide the development of suitable formulations for preclinical and clinical studies.
By systematically applying the principles and methods described in this guide, researchers can confidently characterize the solubility of this compound, a crucial step in advancing its potential as a therapeutic agent.
References
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Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem Compound Database. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2019, August 21). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. Retrieved from [Link]
-
Preprints.org. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-Pyrazinedicarboxylic acid. PubChem Compound Database. Retrieved from [Link]
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Chemical Transformation of Pyrazine Derivatives. (n.d.). Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (n.d.). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (2022, March 23). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Retrieved from [Link]
-
Inorganic Chemistry. (n.d.). Magnetic properties and crystal structure of (2,3-pyrazinedicarboxylato)copper(II) hydrochloride: a pyrazine bridged ferromagnetic linear chain. Retrieved from [Link]
-
SpringerLink. (2025, August 6). Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System. Retrieved from [Link]
-
Physical Testing and Chemical Analysis. (n.d.). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,3-Pyridinedicarboxylic acid, dimethyl ester. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Retrieved from [Link]
-
PubMed Central. (2023, October 18). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Retrieved from [Link]
-
precisionFDA. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]
-
IUCrData. (2023, January 10). 2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, structure and luminescent properties of Cd(II) and Zn(II) complexes constructed from 3,5-dimethyl-2, 6-pyrazinedicarboxylic acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4- triazole)] in common pure solvents and. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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A Technical Guide to the Thermal Stability of Dimethyl 2,3-pyrazinedicarboxylate: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Thermal Stability in Drug Development
In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a matter of academic curiosity; it is a critical determinant of a drug's safety, efficacy, and shelf-life. Unforeseen thermal decomposition can lead to loss of potency, the formation of toxic byproducts, and ultimately, catastrophic failure in the drug development pipeline. Dimethyl 2,3-pyrazinedicarboxylate, a heterocyclic compound with significant potential as a building block in medicinal chemistry, is no exception. Understanding its behavior under thermal stress is paramount for its successful application. This guide, therefore, provides a comprehensive framework for the evaluation of the thermal stability of this compound, offering both established methodologies and a prospective analysis for researchers in the field.
Synthesis of this compound: A Prerequisite for Thermal Analysis
A thorough understanding of a compound's thermal properties begins with a pure and well-characterized sample. The synthesis of this compound is typically achieved through a two-step process: the oxidation of quinoxaline to 2,3-pyrazinedicarboxylic acid, followed by Fischer esterification.
Synthesis of 2,3-Pyrazinedicarboxylic Acid
The synthesis of the precursor, 2,3-pyrazinedicarboxylic acid, is well-documented and can be achieved by the oxidation of quinoxaline.[1] A common method involves the use of a strong oxidizing agent such as potassium permanganate in an aqueous solution.[1]
Fischer Esterification to this compound
The subsequent conversion of the dicarboxylic acid to its dimethyl ester is a classic Fischer esterification.[2] This acid-catalyzed reaction involves refluxing the dicarboxylic acid in an excess of methanol, which acts as both the solvent and the reactant.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-pyrazinedicarboxylic acid and an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Caption: Synthesis workflow for this compound.
Characterizing Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The cornerstones of thermal analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This allows for the determination of the onset of decomposition, the temperature at which the rate of mass loss is maximal, and the total mass loss.
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh a small amount of the purified this compound (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3] Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used for kinetic analysis.
-
Data Analysis: Plot the mass of the sample as a function of temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and hermetically seal it.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events.
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
Prospective Thermal Decomposition Pathway
A probable initial step in the thermal decomposition of this compound is the cleavage of the ester bonds. This could occur through several mechanisms, including decarboxylation or the elimination of methanol. Subsequent fragmentation of the pyrazine ring would likely occur at higher temperatures.
Caption: Postulated thermal decomposition pathway.
Kinetic Analysis of Thermal Decomposition
To gain a deeper understanding of the decomposition process, a kinetic analysis is essential. This involves determining the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)) that best describes the decomposition kinetics. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) for their robustness. These model-free methods allow for the determination of the activation energy as a function of the extent of conversion, providing insights into the complexity of the decomposition process.
Methodology for Kinetic Analysis:
-
Data Collection: Perform TGA experiments at multiple heating rates (β), as described in the TGA protocol.
-
Isoconversional Analysis: For a given conversion (α), the temperature (T) at which it is reached will vary with the heating rate. By plotting ln(β) versus 1/T (FWO) or ln(β/T²) versus 1/T (KAS) for different values of α, the activation energy can be determined from the slope of the resulting lines.
-
Reaction Model Determination: Once the activation energy is known, various mathematical models representing different solid-state reaction mechanisms can be fitted to the experimental data to determine the most probable reaction model.
Implications for Drug Development and Handling
The thermal stability data obtained from TGA and DSC analyses are crucial for:
-
Storage and Handling: Establishing safe storage temperatures and identifying potential incompatibilities with excipients.
-
Formulation Development: Selecting appropriate formulation strategies (e.g., lyophilization, spray drying) that will not degrade the compound.
-
Regulatory Submissions: Providing essential data for regulatory filings to ensure the safety and quality of the final drug product.
Conclusion
While direct experimental data on the thermal stability of this compound is currently limited in the public domain, this technical guide provides a robust framework for its comprehensive evaluation. By following the detailed protocols for synthesis, TGA, DSC, and kinetic analysis, researchers can generate the critical data needed to understand and control the thermal behavior of this important molecule. Such knowledge is indispensable for unlocking its full potential in the development of new and effective pharmaceuticals.
References
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Organic Syntheses Procedure. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
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-
ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. Retrieved from [Link]
-
Heterocyclic Chemistry. (2007, February 8). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Curves of thermal decomposition (TG and DTG curves) of alkali metal... Retrieved from [Link]
- Google Patents. (n.d.). CN105237485A - Synthetic method for 2,3-dimethyl pyrazine.
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
-
NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PubMed Central. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Dimethyl 2,3-Pyrazinedicarboxylate
For researchers, medicinal chemists, and professionals in drug development, Dimethyl 2,3-pyrazinedicarboxylate serves as a pivotal building block in the synthesis of a diverse array of pharmacologically active compounds and functional materials. Its rigid, nitrogen-containing heterocyclic core, adorned with two reactive ester functionalities, provides a versatile scaffold for molecular elaboration. This guide offers an in-depth exploration of the prevalent and scientifically robust methodologies for the synthesis of this key intermediate, with a focus on the critical selection of starting materials and the rationale behind the experimental protocols.
I. Strategic Overview of Synthetic Pathways
The synthesis of this compound is most efficiently approached via a two-step sequence: the formation of the pyrazine-2,3-dicarboxylic acid core, followed by its esterification. The choice of the initial starting materials for the dicarboxylic acid is a critical determinant of the overall efficiency, scalability, and environmental impact of the synthesis. The most common and well-documented pathway commences with the construction of a quinoxaline precursor, which is subsequently oxidized to yield the pyrazine dicarboxylic acid.
II. Synthesis of the Key Intermediate: 2,3-Pyrazinedicarboxylic Acid via Quinoxaline Oxidation
The oxidation of quinoxaline to 2,3-pyrazinedicarboxylic acid is a classic and reliable method.[1] The stability of the pyrazine ring to oxidation, compared to the fused benzene ring, is the cornerstone of this synthetic strategy.
A. Starting Materials: Quinoxaline Synthesis
The journey begins with the synthesis of quinoxaline itself, which is typically prepared through the condensation of o-phenylenediamine and glyoxal.[1][2]
Table 1: Starting Materials for Quinoxaline Synthesis
| Starting Material | Role | Key Considerations |
| o-Phenylenediamine | Aromatic diamine backbone | Purity is crucial to avoid side reactions. |
| Glyoxal | Dicarbonyl component | Often used as its more stable sodium bisulfite adduct to improve yields significantly.[3] |
-
Dissolution: Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat to 70°C.
-
Adduct Preparation: In a separate vessel, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).
-
Condensation: With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution. Allow the mixture to stand for 15 minutes.
-
Work-up: Cool the mixture to room temperature and add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or a crystalline solid.
-
Extraction and Purification: Extract the mixture with three 300-mL portions of ether. Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath. Distill the residual liquid under reduced pressure to obtain pure quinoxaline.
Causality Behind Experimental Choices: The use of the glyoxal-sodium bisulfite adduct is a critical optimization. Direct use of aqueous glyoxal can lead to the formation of resinous by-products, significantly lowering the yield to around 30%. The bisulfite adduct ensures a controlled release of glyoxal for the condensation reaction, leading to yields of 85-90%.[3]
B. Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid
With quinoxaline in hand, the next crucial step is the oxidative cleavage of the benzene ring.
This is the traditional and most widely cited method.[1][2]
Table 2: Reagents for Potassium Permanganate Oxidation
| Reagent | Role | Key Considerations |
| Quinoxaline | Substrate | The starting material for oxidation. |
| Potassium Permanganate (KMnO₄) | Oxidizing agent | A strong oxidant that selectively cleaves the benzene ring. A significant excess is required.[3] |
| Water | Solvent | The reaction is typically carried out in hot water. |
| Hydrochloric Acid (HCl) | Acidification | Used to precipitate the dicarboxylic acid product. |
-
Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot (approximately 90°C) water and 145 g (1.12 moles) of quinoxaline.
-
Oxidant Addition: With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel. The rate of addition should be adjusted to maintain a gentle boiling of the reaction mixture (this typically takes about 1.5 hours).
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide cake. Wash the cake with hot water.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure. Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of about 1.
-
Purification: Collect the precipitated crude 2,3-pyrazinedicarboxylic acid by filtration and purify by recrystallization from acetone. The expected yield is 75-77%.[1]
Trustworthiness of the Protocol: This self-validating system relies on the significant color change from the purple permanganate to the brown manganese dioxide, indicating the progress of the oxidation. The precipitation of the product upon acidification provides a clear endpoint for the isolation.
In an effort to reduce the large amounts of manganese dioxide waste, alternative oxidation methods have been developed. One such method utilizes sodium chlorate as the oxidant in an acidic medium with a copper sulfate catalyst.[3][4]
Table 3: Reagents for Sodium Chlorate Oxidation [4]
| Reagent | Role | Key Considerations |
| Quinoxaline | Substrate | The starting material for oxidation. |
| Sodium Chlorate (NaClO₃) | Oxidizing agent | A more environmentally friendly alternative to KMnO₄. |
| Copper Sulfate (CuSO₄) | Catalyst | Facilitates the oxidation process. |
| Sulfuric Acid (H₂SO₄) | Acidic medium | Provides the necessary acidic environment for the reaction. |
| Water | Solvent | The reaction is carried out in an aqueous solution. |
This method offers a more moderate and easily controlled reaction temperature, and the gaseous byproducts can be readily neutralized, reducing environmental pollution.[4]
III. Final Step: Esterification to this compound
The final transformation is the esterification of 2,3-pyrazinedicarboxylic acid to its dimethyl ester. Standard esterification procedures are effective.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 2,3-pyrazinedicarboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the mixture at reflux until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Alternative Protocol: Via Acid Chloride Formation
For a more reactive approach, the dicarboxylic acid can be converted to the diacid chloride followed by reaction with methanol.
-
Acid Chloride Formation: React 2,3-pyrazinedicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent with a catalytic amount of DMF.
-
Esterification: Carefully add methanol to the resulting diacid chloride solution (this reaction is typically exothermic).
-
Work-up and Purification: After the reaction is complete, remove the excess methanol and solvent. The work-up may involve washing with a mild base to remove any remaining acidic impurities, followed by extraction and purification as described above.
IV. Conclusion
The synthesis of this compound is a well-established process that hinges on the effective oxidative cleavage of a quinoxaline precursor, followed by a standard esterification. The choice of starting materials and reaction conditions, particularly for the oxidation step, allows for optimization based on yield, scalability, and environmental considerations. By understanding the chemical principles that underpin each step, researchers can confidently and efficiently produce this valuable synthetic intermediate for a wide range of applications in the pharmaceutical and materials science fields.
V. References
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Organic Syntheses, Coll. Vol. 4, p. 824 (1963); Vol. 30, p. 86 (1950). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq8EJVo-8Z9fo-AllPtmqdLoktlFkZ7VlJfhPsfTv_BJdg5Lgsw4kOW5uLBEdCLRenBqICNMFAEoW5auHpcxlkiu1L5y1_PxYkXtkCvXJosH_LsUNXlliBcnnGTaqOJhf7lvRf1A==]
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Heterocyclic Chemistry, "SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID," February 8, 2007. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ty7p5ZIcPtX6SQEjnSzIOhbziwzDDlVv0OsvacWRgo08kbZGFMO3gKWGE-p-L2WV2F8UPSHsZGF5489u8l9EdpnzbsKpoDJ2bhja6TncNcppQjQpqV3wp8dIg-ANmSjatyfLUvlIMohZ-mGWnvNQYxfC3FMCkjNpOGBRUReo93BaUofw9oYp]
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BenchChem Technical Support Center, "Synthesis of Pyrazine-2,3-dicarboxylic Acid." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYPnoS60QKyK6tKefzH5KKgD-tLxHpVjq27gnXMEUxkGvC7Hm5dk_PIwts-wKf7lgWMykDmO7IEmu29HFyPhLpk6QafXVRrcsN__7F2Od2_mjQ5Fwv4LZdliPIVKFpqdyygINm3Lgwj95lQIOHVXwbzQGgYKSvATdr_1V6AxUggBzIO_aMvQdAsMD2elh88pIe89s4ssPS28FyqE55g7apHw==]
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UM Students' Repository, "CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq_2kPYUcQnesfnXNsmLjB1p29A-20B9lfND1JCB2HcY1Jn46nICH_EiH60mgQAbLjMOZeR1TLCUpphUbO7xYQnVG5qC3uJuweNOhFP0Vj3kXKsyPvjmffVOxx13h8CPF2jgq--ExJzw==]
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Google Patents, "CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpqeF8RIN26yybXdztwlyGfZtOluHiMbgVnBEXgXsElo2tWsi5sFL27PK5TIjiAeAEUfKQkjEi-Mk1imJkXL90k0807Nin3DeC-JfunYPooZmRm4aVOeBjQu60qmMJX6QyjnS-BIKGwjfG6rE=]
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An In-Depth Technical Guide to Dimethyl 2,3-Pyrazinedicarboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Dimethyl 2,3-pyrazinedicarboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, physicochemical characteristics, and crucial applications, with a focus on the scientific principles and practical methodologies that underpin its use in the laboratory.
Introduction: The Versatility of a Pyrazine Scaffold
This compound (CAS No. 6164-77-8) is a diester derivative of pyrazine-2,3-dicarboxylic acid. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its presence in numerous biologically active compounds stems from its ability to act as a bioisostere for other aromatic systems, its capacity for hydrogen bonding, and its role in defining the three-dimensional structure of molecules for optimal target engagement. This compound, with its reactive ester functionalities, serves as a versatile precursor for the synthesis of a wide array of more complex molecules, including analogues of the anti-tuberculosis drug pyrazinamide.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 6164-77-8 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [2] |
| Molecular Weight | 196.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 53-57 °C | |
| Boiling Point | 155-156 °C at 11 mmHg | |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.85 (s, 2H), 4.02 (s, 6H) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.8, 146.7, 145.2, 53.2 | |
| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1290, ~1140 (C-O, ester) | |
| Mass Spectrum (EI) | m/z (%): 196 (M⁺), 165 ([M-OCH₃]⁺), 137 ([M-COOCH₃]⁺) |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process: the oxidation of quinoxaline to 2,3-pyrazinedicarboxylic acid, followed by the Fischer esterification of the resulting diacid.
Step 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid
A well-established and reliable method for the synthesis of 2,3-pyrazinedicarboxylic acid is the oxidative cleavage of quinoxaline using potassium permanganate, as detailed in Organic Syntheses.[2][3]
Experimental Protocol:
-
Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add quinoxaline to hot water (~90 °C).
-
Oxidation: With vigorous stirring, add a saturated aqueous solution of potassium permanganate dropwise. The rate of addition should be controlled to maintain a gentle reflux. This is a highly exothermic reaction and requires careful monitoring.
-
Work-up: After the addition is complete, cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Isolation: The filtrate is then concentrated under reduced pressure, and the resulting solution is acidified with concentrated hydrochloric acid to precipitate the crude 2,3-pyrazinedicarboxylic acid.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from hot water or acetone to yield the pure diacid.[3]
Step 2: Fischer Esterification to this compound
The conversion of the dicarboxylic acid to its dimethyl ester is a classic Fischer esterification reaction. This acid-catalyzed reaction with an excess of methanol shifts the equilibrium towards the formation of the ester.
Experimental Protocol:
-
Reaction Setup: Suspend 2,3-pyrazinedicarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Isolation: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Applications in Research and Drug Development
The utility of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. The two ester groups provide convenient handles for further chemical transformations, such as amidation, reduction, and hydrolysis, allowing for the introduction of various functional groups and the construction of larger molecular architectures.
A significant application of this building block is in the synthesis of novel analogues of pyrazinamide, a first-line medication for the treatment of tuberculosis.[3][4][5] By reacting this compound with different amines, a library of pyrazinamide derivatives can be generated for structure-activity relationship (SAR) studies to develop more potent and less toxic anti-tubercular agents.[6]
Beyond anti-tubercular research, the pyrazine-2,3-dicarboxamide framework is being explored for other therapeutic targets. For instance, derivatives have been investigated for their potential as bronchodilators.[7] The rigid, planar pyrazine core, combined with the diverse substituents that can be introduced via the ester groups, makes this compound an attractive starting point for fragment-based drug discovery and lead optimization campaigns.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is essential before commencing any experimental work.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or foam extinguisher in case of fire.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its ester functionalities, provides a robust platform for the creation of diverse molecular architectures. For researchers and scientists in drug discovery, a comprehensive understanding of the synthesis, properties, and applications of this key intermediate is crucial for the rational design and development of novel therapeutic agents.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Cope, A. C., & McElvain, S. M. (1943). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 23, 75. doi:10.15227/orgsyn.023.0075
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Stenutz, R. (n.d.). dimethyl pyrazine-2,3-dicarboxylate. Retrieved from [Link]
- Kovalev, I. S., Degraf, A. I., Santra, S., Kopchuk, D. S., Zyryanov, G. V., Rusinov, V. L., & Chupakhin, O. N. (2018). Synthesis of Pyrazinamide Analogues. MOSM2018.
- Mphahlele, M. J., & Malindisa, S. (2020). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. Medicinal Chemistry Research, 29(12), 2157–2163.
- Doležal, M., et al. (2015).
- Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186.
- Holzer, W., Eller, G. A., Datterl, B., & Habicht, D. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617–624.
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PubChem. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102002006B - Method for preparing 2,3-dimethyl pyrazine.
-
NIST. (n.d.). 2,3-Pyridinedicarboxylic acid, dimethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). EP0580916A1 - N(1) substituted pyrazino 2,3-c -1,2,6-thiadiazine 2,2-dioxides and their use as pharmaceuticals.
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ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... Retrieved from [Link]
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An In-depth Technical Guide to Dimethyl 2,3-pyrazinedicarboxylate: Synthesis, Characterization, and Core Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl 2,3-pyrazinedicarboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, provides a validated, step-by-step synthesis protocol for its precursor, 2,3-pyrazinedicarboxylic acid, and outlines the subsequent esterification to yield the target molecule. Furthermore, this guide presents a thorough characterization of this compound, including theoretical spectroscopic data, to ensure its unambiguous identification and quality assessment. The information herein is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required for the effective utilization of this important chemical entity.
Introduction
This compound is a diester derivative of pyrazine-2,3-dicarboxylic acid. The pyrazine ring, a diazine containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. The introduction of two methoxycarbonyl groups at the 2 and 3 positions of the pyrazine ring imparts unique electronic and steric properties to the molecule, making it a versatile building block for the synthesis of more complex molecular architectures. Its utility spans the development of novel pharmaceuticals, agrochemicals, and functional organic materials. An in-depth understanding of its synthesis and characterization is therefore paramount for its effective application in research and development.
Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its application. The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| CAS Number | 6164-77-8 | |
| Appearance | White to pale brown crystalline powder | [2] |
| Melting Point | 62-63 °C | [2] |
| Solubility | Soluble in methanol, acetone, and ethyl acetate; slightly soluble in ethanol, ether, chloroform, benzene, and petroleum ether. | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2,3-pyrazinedicarboxylic acid, followed by its esterification.
Synthesis of 2,3-Pyrazinedicarboxylic Acid
A reliable method for the synthesis of 2,3-pyrazinedicarboxylic acid involves the oxidative cleavage of quinoxaline.[3][4] This method is advantageous due to the ready availability of the starting materials and the relatively high yields.
Caption: Fischer Esterification of 2,3-Pyrazinedicarboxylic Acid.
This is a generalized protocol for Fischer esterification that can be adapted for the synthesis of this compound.
Materials:
-
2,3-Pyrazinedicarboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend 2,3-pyrazinedicarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol by rotary evaporation.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) or by column chromatography on silica gel. [2]
-
Characterization of this compound
Unambiguous characterization of the synthesized compound is critical for ensuring its purity and confirming its identity. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.
-
Pyrazine Protons (2H): A singlet or two closely spaced doublets in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the two protons on the pyrazine ring. The exact chemical shift and coupling will depend on the specific electronic environment.
-
Methyl Protons (6H): A sharp singlet at approximately δ 4.0 ppm, integrating to six protons, corresponding to the two equivalent methyl groups of the ester functionalities.
-
Carbonyl Carbons: Two signals in the downfield region (typically δ 160-170 ppm) corresponding to the two ester carbonyl carbons.
-
Pyrazine Ring Carbons: Four signals in the aromatic region (typically δ 140-155 ppm) for the four carbons of the pyrazine ring. The carbons attached to the ester groups will be the most downfield.
-
Methyl Carbons: A signal around δ 53 ppm corresponding to the two equivalent methyl carbons of the ester groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 196, corresponding to the molecular weight of this compound.
-
Key Fragmentation Peaks:
-
m/z = 165: Loss of a methoxy group (-OCH₃, 31 Da).
-
m/z = 137: Loss of a methoxycarbonyl group (-COOCH₃, 59 Da).
-
m/z = 109: Further fragmentation of the pyrazine ring.
-
Conclusion
This technical guide has provided a detailed overview of this compound, a compound of significant interest in chemical research and development. By detailing its core properties, providing robust synthesis protocols for its precursor and the final product, and outlining its expected analytical characterization, this document serves as a valuable resource for scientists working with this versatile molecule. The methodologies and data presented herein are intended to facilitate the efficient and effective use of this compound in the pursuit of novel scientific discoveries.
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Heterocyclic Chemistry, "SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID", [Link]
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The Ascendant Role of Pyrazine Dicarboxylate Esters: A Technical Guide to Their Diverse Applications
Foreword: The Unseen Potential in a Heterocyclic Core
In the vast landscape of organic chemistry, the pyrazine scaffold, a simple six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, has consistently proven to be a source of remarkable chemical diversity and biological activity. This guide delves into a specific and increasingly important class of these compounds: pyrazine dicarboxylate esters. While their parent acids have been recognized for their utility, the ester derivatives are now emerging as critical components in fields as diverse as medicinal chemistry, materials science, and catalysis. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and, most importantly, the burgeoning applications of these versatile molecules. We will explore not just the "what" but the "why" – the underlying chemical principles that make pyrazine dicarboxylate esters so promising.
The Pyrazine Dicarboxylate Ester: A Structural and Physicochemical Overview
The core of our subject is the pyrazine ring, a heteroaromatic system that is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic nature significantly influences its chemical reactivity and physical properties. The addition of two carboxylate ester groups further modulates these characteristics.
The position of the ester groups on the pyrazine ring (2,3-, 2,5-, or 2,6-) dictates the molecule's symmetry, polarity, and steric hindrance, which in turn governs its application. For instance, the symmetric 2,5-disubstituted pyrazines are often favored as linear linkers in coordination polymers, while the adjacent ester groups in the 2,3-isomer can act as a chelating moiety.
The ester groups themselves offer a tunable parameter. The nature of the alkyl or aryl group (R) in the ester functionality (-COOR) can be modified to alter the molecule's solubility, lipophilicity, and reactivity. This "tunability" is a key theme that will recur throughout this guide, as it is central to the rational design of materials and therapeutic agents.
Caption: Isomeric forms and key tunable properties of pyrazine dicarboxylate esters.
Medicinal Chemistry: A New Frontier in Drug Discovery
The pyrazine ring is a well-established pharmacophore, present in numerous clinically used drugs.[1] Pyrazinamide, a cornerstone of tuberculosis treatment, is a prominent example. While much of the research has focused on pyrazine carboxamides, recent studies have highlighted the potential of pyrazine dicarboxylate esters as potent therapeutic agents, particularly in the fields of antimycobacterial and anticancer drug discovery.
Antimycobacterial Agents: Beyond Pyrazinamide
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. However, resistance to pyrazinamide, often due to mutations in this enzyme, is a growing clinical concern. Pyrazinoic acid esters have emerged as a promising strategy to bypass this resistance mechanism.[2][3] These esters are believed to be hydrolyzed to POA by different mycobacterial esterases, thus remaining effective against pyrazinamide-resistant strains.[4]
Lipophilic ester prodrugs of POA have shown activity at concentrations 10-fold lower than pyrazinamide against sensitive M. tuberculosis strains and also exhibit suitable stability in plasma.[4] Modification of both the pyrazine nucleus and the ester functionality has been shown to expand the activity of pyrazinamide to include M. avium and M. kansasii, which are typically not susceptible.[1]
Table 1: Antimycobacterial Activity of Selected Pyrazinoic Acid Esters
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyrazinamide | M. tuberculosis H37Rv | 16-50 | [5] |
| Octyl pyrazinoate | M. tuberculosis H37Rv | 1-3.12 | [5] |
| Dodecyl pyrazinoate | M. tuberculosis H37Rv | 0.8-1.56 | [5] |
| Hexadecyl pyrazinoate | M. tuberculosis H37Rv | 0.8-1.56 | [5] |
| 4-Acetoxybenzyl pyrazinoate | M. tuberculosis | <1-6.25 | [3] |
Anticancer Potential: A Nascent but Promising Avenue
The exploration of pyrazine derivatives as anticancer agents is an active area of research.[6] While much of the focus has been on other derivatives, the structural features of pyrazine dicarboxylate esters make them intriguing candidates. Their ability to chelate metal ions, a property relevant to the mechanism of some anticancer drugs, and their potential to be tailored for specific lipophilicity and cell permeability profiles warrant further investigation.
Recent studies on pyrazinoic acid derivatives synthesized via Ugi multicomponent reactions have demonstrated moderate cytotoxic activity against various cancer cell lines, including colon (HT-29), lung (A549), and breast (MCF-7).[6] The most potent compounds from this study exhibited IC50 values in the low micromolar range.[6] This suggests that the pyrazine core, when appropriately functionalized with ester and other groups, can be a valuable scaffold for the development of novel anticancer agents.
Materials Science: Building Blocks for Functional Materials
Pyrazine dicarboxylate esters, and more commonly their parent dicarboxylic acids, are highly effective building blocks for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately, the function of the MOF.
Pyrazine Dicarboxylates as Linkers in MOFs
Pyrazine-2,3-dicarboxylic acid and pyrazine-2,5-dicarboxylic acid are frequently used as linkers in MOF synthesis.[7][8] The nitrogen atoms of the pyrazine ring can also participate in coordination, leading to frameworks with unique topologies and properties. The functionalization of these linkers, for instance, by introducing additional chemical groups, can significantly alter the electronic environment and steric hindrance within the MOF, thereby tuning its properties for specific applications.[4]
Caption: General workflow for the synthesis and characterization of MOFs using pyrazine dicarboxylate linkers.
Applications of Pyrazine Dicarboxylate-Based MOFs
-
Gas Storage and Separation: The porous nature of these MOFs makes them excellent candidates for gas storage and separation. The size and chemical nature of the pores can be tailored by selecting the appropriate pyrazine dicarboxylate linker and metal center to selectively adsorb certain gases. For instance, two zinc-based MOF isomers using pyrazine tetracarboxylic acid have shown high porosity and favorable selectivity for CO2 and light hydrocarbons.[3]
-
Catalysis: The metal nodes and/or the organic linkers in pyrazine dicarboxylate-based MOFs can act as catalytic sites. The introduction of a pyrazine-dicarboxylate ligand into an iron-based MOF has been shown to create an O-Fe-N coordination environment that enhances the generation of hydroxyl radicals in Fenton-like processes for the degradation of organic pollutants.[7][9]
-
Luminescence and Sensing: Many MOFs exhibit luminescence, which can originate from the organic linker, the metal ion, or guest molecules.[10][11] Pyrazine-functionalized bio-MOFs have been shown to be effective luminescent sensors for antibiotics like colchicine and nitrofurazone.[12] The electron-deficient nature of the pyrazine ring can facilitate efficient energy transfer, which is crucial for developing high-performance luminescence sensors.[13]
Table 2: Gas Adsorption Properties of Selected Pyrazine-Based MOFs
| MOF | Linker | Metal Ion | BET Surface Area (m²/g) | Gas Adsorption Properties | Reference |
| Zn₂(TCPP)(DPB) Isomer 1 | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | Zn²⁺ | 1324 | Favorable selectivity for C₃H₈/C₃H₆ over CH₄ | [14] |
| Zn₂(TCPP)(DPB) Isomer 2 | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | Zn²⁺ | 1247 | Favorable selectivity for C₃H₈/C₃H₆ over CH₄ | [14] |
| CAU-22 | Pyrazine-2,5-dicarboxylic acid | Zr⁴⁺ | - | Microporous with 1D pores of ~3Å | [6] |
| Co₃(btdc)₃(pz)(dmf)₂ | Pyrazine & 2,2′-bithiophen-5,5′-dicarboxylate | Co²⁺ | 667 | Promising gas separation performance (CO₂/N₂, CO₂/O₂, CO₂/CO) | [15] |
Experimental Protocols
Synthesis of Diethyl Pyrazine-2,3-dicarboxylate
This protocol describes a typical esterification of pyrazine-2,3-dicarboxylic acid.
Materials:
-
Pyrazine-2,3-dicarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium acetate
-
Deionized water
Procedure:
-
Suspend pyrazine-2,3-dicarboxylic acid (1.00 g, 5.95 mmol) in absolute ethanol (40 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium acetate (6 g in 150 mL of deionized water).
-
A white precipitate of diethyl pyrazine-2,3-dicarboxylate will form.
-
Collect the precipitate by filtration, wash with deionized water, and dry under vacuum.
Adapted from Stoeckli-Evans, H., & Wang, Y. (2015). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o496–o500.[1]
Synthesis of a Pyrazine Dicarboxylate-Based MOF (Illustrative)
This protocol provides a general method for the solvothermal synthesis of a MOF using a pyrazine dicarboxylate linker.
Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate)
-
Pyrazine-2,5-dicarboxylic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve the metal salt and pyrazine-2,5-dicarboxylic acid in DMF. The molar ratio of metal to linker will depend on the target structure.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically 100-150 °C) for 24-48 hours.
-
After cooling to room temperature, the crystalline MOF product is collected by filtration.
-
Wash the product with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
This is a generalized protocol. Specific conditions such as temperature, time, and reactant concentrations will need to be optimized for the synthesis of a particular MOF.[4]
Future Perspectives and Conclusion
The potential applications of pyrazine dicarboxylate esters are far from being fully realized. In medicinal chemistry, the exploration of these compounds as anticancer agents is still in its early stages, and there is significant scope for the design and synthesis of new derivatives with improved potency and selectivity. The ability to fine-tune the physicochemical properties of these molecules through esterification provides a powerful tool for optimizing their pharmacokinetic and pharmacodynamic profiles.
In materials science, the use of pyrazine dicarboxylate esters and their parent acids as linkers for MOFs will continue to be a fruitful area of research. The development of new MOFs with tailored pore sizes and functionalities will likely lead to advances in gas separation, catalysis, and sensing technologies. The incorporation of chirality into these linkers could also lead to the development of enantioselective catalysts and separation materials.
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- Valente, E., Simões, M. F., Anes, E., & Constantino, L. (2009). Stability, activation and antimycobacterial activity of pyrazinoic acid esters. European Journal of Pharmaceutical Sciences, 37(3-4), 257-263.
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, L. (2022). Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. Journal of Colloid and Interface Science, 626, 336-346.
- Raptis, R. G., & Li, J. (2010). A new Pb-based coordination polymer synthesized with pyrazine-2,3-dicarboxylic acid (H2pzdc) is reported along with its structural characterizations. Inorganic Chemistry, 49(17), 7853-7859.
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- Chen, D., Zhang, J., Liu, D., & Zhang, J. (2018). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions, 47(34), 11846-11853.
- Iida, H., Hayashida, K., Yamada, M., Takahashi, K., & Yamada, K. (1973). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives.
- Kuleshov, V. G., Dorovatovskii, P. V., & Korlyukov, A. A. (2021). 3D Metal–Organic Frameworks Based on Co (II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Polymers, 13(5), 754.
- Gholami, M., et al. (2024). Exploring Anticancer Potential: Synthesis and Assessment of the Biological Activity of Novel Synthesized Pyrazinoic Acid Derivatives. Chemistry & Biodiversity, e202301589.
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Stoeckli-Evans, H., & Wang, Y. (2015). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o496–o500. [Link]
-
Iida, H., Hayashida, K., Yamada, M., Takahashi, K., & Yamada, K. (1973). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Synthetic Communications, 3(3), 225-229. [Link]
-
Chen, D., Zhang, J., Liu, D., & Zhang, J. (2018). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions, 47(34), 11846-11853. [Link]
-
Kuleshov, V. G., Dorovatovskii, P. V., & Korlyukov, A. A. (2021). 3D Metal–Organic Frameworks Based on Co (II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Polymers, 13(5), 754. [Link]
-
Reinsch, H., & Stock, N. (2013). Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. Chemical Communications, 49(99), 11656-11658. [Link]
-
Wang, H., Liu, Y., Li, Z., & Li, G. (2022). Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions. Inorganic Chemistry, 61(27), 10464-10471. [Link]
-
Cynamon, M. H., Klemens, S. P., Chou, T. S., Gimi, R. H., & Welch, J. T. (1992). Antimycobacterial activity of a series of pyrazinoic acid esters. Journal of medicinal chemistry, 35(7), 1212–1215. [Link]
-
Simoes, M. F., Valente, E., Gomez, M. J., Anes, E., & Constantino, L. (2015). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Antimicrobial agents and chemotherapy, 59(12), 7635–7641. [Link]
-
Welch, J. T., Gimi, R., Cynamon, M. H., & Bergmann, K. E. (1995). Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. Journal of medicinal chemistry, 38(20), 3902–3907. [Link]
-
Valente, E., Simões, M. F., Anes, E., & Constantino, L. (2009). Stability, activation and antimycobacterial activity of pyrazinoic acid esters. European Journal of Pharmaceutical Sciences, 37(3-4), 257-263. [Link]
-
Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent metal-organic frameworks. Chemical Society reviews, 38(5), 1330-1352. [Link]
-
Chand, S., Kumar, A., & Kumar, P. (2022). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances, 4(1), 10-31. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, L. (2022). Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. Journal of Colloid and Interface Science, 626, 336-346. [Link]
-
Gholami, M., et al. (2024). Exploring Anticancer Potential: Synthesis and Assessment of the Biological Activity of Novel Synthesized Pyrazinoic Acid Derivatives. Chemistry & Biodiversity, e202301589. [Link]
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Reactivity of the pyrazine ring in Dimethyl 2,3-pyrazinedicarboxylate
An In-Depth Technical Guide to the Reactivity of the Pyrazine Ring in Dimethyl 2,3-pyrazinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal scaffold in synthetic and medicinal chemistry. The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms, is inherently electron-deficient. This characteristic is significantly amplified by the presence of two powerful electron-withdrawing methyl ester groups at the C2 and C3 positions. This guide provides a comprehensive analysis of the resulting reactivity of the pyrazine ring in this specific molecule. We will explore its synthesis, its pronounced susceptibility to nucleophilic attack, its profound resistance to electrophilic substitution, and its participation in reduction and cycloaddition reactions. The causality behind its chemical behavior is examined, supported by mechanistic insights and detailed experimental protocols, offering field-proven insights for professionals in drug discovery and materials science.
Introduction: The Electronic Landscape of a Privileged Scaffold
The pyrazine ring is a cornerstone of many biologically active compounds, including approved pharmaceuticals and natural products.[1][2] Its importance stems from its unique electronic properties and its ability to act as a versatile synthetic intermediate. The parent pyrazine molecule is a planar, aromatic system with D2h symmetry, characterized by delocalized π-electrons.[3] However, the two electronegative nitrogen atoms withdraw electron density from the ring, rendering it significantly more electron-deficient than benzene and even pyridine.[3][4]
In this compound, this inherent electron deficiency is drastically intensified. The two adjacent methyl carboxylate groups (-CO₂Me) exert strong negative inductive (-I) and resonance (-M) effects, pulling electron density out of the π-system. This electronic configuration governs the molecule's entire chemical personality:
-
Deactivation towards Electrophiles: The carbon atoms of the pyrazine ring are highly electron-poor, making them exceptionally resistant to attack by electrophiles.
-
Activation towards Nucleophiles: Conversely, this electron-poor nature makes the ring an excellent substrate for nucleophilic aromatic substitution (SNAr).[4]
-
Influence on Pericyclic Reactions: The electron-withdrawing groups modulate the energy levels of the frontier molecular orbitals, influencing the ring's behavior in cycloaddition reactions.
This guide will dissect these reactivity patterns, providing a foundational understanding for the strategic manipulation of this important molecule.
Synthesis of the Core Structure
A robust and high-yielding method for accessing the pyrazine-2,3-dicarboxylate core involves the oxidative cleavage of the fused benzene ring in quinoxaline.[5] Quinoxaline itself is readily prepared from the condensation of o-phenylenediamine and glyoxal.[6] The subsequent oxidation with a strong agent like potassium permanganate cleaves the carbocyclic ring, yielding the highly stable pyrazine dicarboxylic acid, which can then be esterified.
Workflow for the Synthesis of 2,3-Pyrazinedicarboxylic Acid
Caption: Synthetic pathway from o-phenylenediamine to this compound.
Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid via Quinoxaline Oxidation
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p. 824 (1963).[7]
-
Oxidation: In a large flask equipped with a mechanical stirrer, dissolve quinoxaline (1 mole) in water. Heat the solution to 90-100°C. Cautiously and in portions, add potassium permanganate (KMnO₄) (4 moles) to the hot solution. The addition is exothermic and should be controlled to maintain the temperature.
-
Work-up: After the addition is complete and the purple color of permanganate has disappeared, cool the mixture. Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with several portions of hot water to recover all the product.
-
Isolation: Combine the filtrate and washings. Reduce the volume under reduced pressure. Cautiously acidify the concentrated solution with hydrochloric acid (HCl).
-
Purification: The 2,3-pyrazinedicarboxylic acid will precipitate. Cool the mixture and collect the solid by filtration. The crude acid can be recrystallized from a suitable solvent like acetone to yield the pure product with a 75-77% yield.[6]
-
Esterification: The resulting dicarboxylic acid can be converted to this compound via standard Fischer esterification by refluxing in methanol with a catalytic amount of sulfuric acid.
Core Reactivity of the Pyrazine Ring
Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring's electron-deficient nature makes it susceptible to nucleophilic attack, a reactivity that is significantly enhanced by electron-withdrawing substituents.[3][4] While the parent this compound does not have a leaving group on the ring, its halogenated derivatives are prime candidates for SNAr.
Causality: The two ester groups powerfully withdraw electron density, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, facilitating the displacement of a leaving group (like a halide).
General Mechanism of SNAr on a Halogenated Pyrazine
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Electrophilic Aromatic Substitution
Direct electrophilic substitution on the this compound ring is exceptionally challenging and generally not a viable synthetic route.[3]
Causality: The pyrazine ring is already deactivated towards electrophiles. In acidic media, typically used for reactions like nitration or sulfonation, the ring nitrogen atoms become protonated, adding a positive charge and further deactivating the ring to an extreme degree.[3] The two ester groups compound this effect, making the ring carbons poor nucleophiles. Successful electrophilic substitutions on pyrazines almost always require the presence of strong electron-donating groups like amino (-NH₂) or hydroxyl (-OH) groups to "activate" the ring, which are absent in this molecule.[4]
Reduction Reactions
Reduction of this compound can proceed at two locations: the ester groups or the pyrazine ring itself. The outcome is highly dependent on the choice of reducing agent and reaction conditions.
A. Reduction of Ester Groups: The carbonyls of the ester groups can be selectively reduced to alcohols using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). This reaction yields 2,3-bis(hydroxymethyl)pyrazine, a valuable building block.
Protocol: Reduction of this compound to 2,3-Bis(hydroxymethyl)pyrazine
This protocol is based on standard procedures for ester reduction.[8]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0°C in an ice bath. Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cautiously quench the reaction by cooling it back to 0°C and slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: The product can be purified by column chromatography or recrystallization.
Visualization of Ester Reduction
Caption: Reduction of the ester functionalities to primary alcohols.
B. Reduction of the Pyrazine Ring: Hydrogenation of the aromatic pyrazine ring to form a piperazine derivative is possible but typically requires harsh conditions, such as high-pressure hydrogen gas with catalysts like Raney Nickel or Rhodium on carbon. The electron-withdrawing groups make the ring more resistant to reduction than alkyl-substituted pyrazines.
Cycloaddition Reactions
Cycloaddition reactions provide a powerful method for constructing complex polycyclic systems.[9] The electron-deficient nature of this compound makes it an excellent diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions.
Causality: In a normal Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In an IEDDA reaction, this is reversed. The pyrazine ring, with its low-lying Lowest Unoccupied Molecular Orbital (LUMO) due to the nitrogens and ester groups, reacts readily with electron-rich dienophiles (e.g., enamines, vinyl ethers). This reaction typically results in the formation of a bicyclic adduct, which often undergoes a subsequent retro-Diels-Alder reaction, expelling a stable molecule like N₂ and leading to the formation of a new substituted ring system.
Conceptual Diagram of an IEDDA Reaction
Caption: Inverse-electron-demand Diels-Alder reaction involving the pyrazine core.
Ring Opening Reactions
Under certain harsh conditions, such as hydrothermal reactions, the pyrazine ring itself can undergo cleavage. Research has shown that 2,3-pyrazinedicarboxylic acid can decompose through a ring-opening pathway involving the cleavage of a C-N bond, followed by hydrolysis and oxidation to form oxalate ligands in situ.[10] This highlights that while the ring is aromatic, it is not indestructible and can serve as a precursor to smaller fragments under forcing conditions.
Applications in Drug Development and Materials Science
The functionalized pyrazine core derived from this compound is a valuable platform for building more complex molecules.
-
Medicinal Chemistry: Pyrazine derivatives exhibit a vast range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][11][12] The diol product from reduction, 2,3-bis(hydroxymethyl)pyrazine, can be further functionalized to explore structure-activity relationships in drug discovery programs.
-
Coordination Chemistry: The nitrogen atoms and carboxylate groups (after hydrolysis) can act as ligands, chelating to metal ions. This has led to the development of coordination polymers and metal-organic frameworks (MOFs) with interesting photoluminescent or catalytic properties.[13]
Summary of Quantitative Data
| Property | Data | Source |
| Parent Acid | 2,3-Pyrazinedicarboxylic acid | [6][7] |
| Synthesis Yield (Acid) | 75-77% (from quinoxaline) | [6] |
| Parent Ester | This compound | [5] |
| Melting Point (Ester) | 50°C | [5] |
| ¹H NMR (Pyrazine) | δ = 8.59 (in CDCl₃) | [3] |
Conclusion
The reactivity of this compound is a textbook example of substituent effects on an aromatic heterocycle. The powerful electron-withdrawing nature of the two ester groups profoundly deactivates the pyrazine ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution and inverse-electron-demand cycloaddition reactions. Furthermore, the ester functionalities themselves serve as handles for further synthetic transformations, such as reduction to diols. A thorough understanding of this nuanced reactivity is essential for researchers aiming to leverage this versatile building block in the rational design of novel pharmaceuticals, functional materials, and complex organic molecules.
References
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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Pyrazine derivatives: Significance and symbolism. (n.d.). ScienceDirect. Retrieved January 9, 2026, from [Link]
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Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2016). Semantic Scholar. Retrieved January 9, 2026, from [Link]
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What are the applications of pyrazine derivatives? (2023, December 30). Biosynce. Retrieved January 9, 2026, from [Link]
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6.2.2. Pyrazines. (n.d.). Thieme Chemistry. Retrieved January 9, 2026, from [Link]
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SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. (2007, February 8). Heterocyclic Chemistry. Retrieved January 9, 2026, from [Link]
-
Knope, K. E., et al. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Inorganic Chemistry, 51(6), 3883–3890. Retrieved January 9, 2026, from [Link]
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2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]
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Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. (2015). ResearchGate. Retrieved January 9, 2026, from [Link]
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Synthesis, structure and luminescent properties of Cd(II) and Zn(II) complexes constructed from 3,5-dimethyl-2, 6-pyrazinedicarboxylic acid. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]
-
Joa, B., Schollmeyer, D., & Detert, H. (2023). 2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. IUCrData, 8(2). Retrieved January 9, 2026, from [Link]
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Pyrazines and Related Ring Structures. (n.d.). ScienceDirect. Retrieved January 9, 2026, from [Link]
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Theoretical studies on cycloaddition reactions. (2014). PMC. Retrieved January 9, 2026, from [Link]
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Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]
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Reduction of some esters of pyrazole-3,4-dicarboxylic acid. (1972). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 9, 2026, from [Link]
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From Diester to Diacid: A Technical Guide to the Hydrolysis of Dimethyl 2,3-Pyrazinedicarboxylate
This guide provides an in-depth exploration of the hydrolysis of dimethyl 2,3-pyrazinedicarboxylate to 2,3-pyrazinedicarboxylic acid, a crucial transformation in the synthesis of various high-value compounds. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a detailed experimental protocol, and outlines analytical methods for the validation of this process.
Introduction: The Significance of 2,3-Pyrazinedicarboxylic Acid
2,3-Pyrazinedicarboxylic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals and functional materials. Its pyrazine core is a key structural motif in various biologically active molecules. A notable application is in the production of pyrazinamide, a frontline medication for the treatment of tuberculosis. Beyond its pharmaceutical relevance, 2,3-pyrazinedicarboxylic acid and its derivatives are utilized in the development of metal-organic frameworks (MOFs), specialty polymers, and as flavor enhancers in the food industry.
The conversion of this compound to its corresponding dicarboxylic acid via hydrolysis is a fundamental synthetic step, often favored for its efficiency and the high purity of the resulting product. This guide focuses on the practical execution and mechanistic understanding of this reaction.
Mechanistic Insights: The Chemistry of Ester Hydrolysis
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. For the conversion of this compound, base-catalyzed hydrolysis, also known as saponification, is a commonly employed and highly effective method.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a methoxide ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is readily deprotonated by the methoxide or another hydroxide ion to form the carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products. An acidic workup is then required to protonate the carboxylate salt and isolate the final dicarboxylic acid.[1]
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section details the procedures for the synthesis of the starting material, this compound, followed by its hydrolysis to 2,3-pyrazinedicarboxylic acid.
Synthesis of this compound
The diester can be prepared from the corresponding dicarboxylic acid through Fischer esterification.
Materials:
-
2,3-Pyrazinedicarboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-pyrazinedicarboxylic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield crude this compound, which can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether). The purified product should have a melting point of 62-63°C.[2]
Hydrolysis to 2,3-Pyrazinedicarboxylic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 10%)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Beaker
-
Büchner funnel and flask
-
pH paper or pH meter
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydroxide in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the saponification can be monitored by the disappearance of the water-insoluble ester and the formation of a homogeneous solution of the disodium salt.
-
After the reaction is complete, cool the solution to room temperature.
-
Slowly and with stirring, add concentrated hydrochloric acid to the cooled solution until the pH reaches approximately 1-2. This will protonate the disodium salt and precipitate the dicarboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated 2,3-pyrazinedicarboxylic acid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water to remove any remaining salts.
-
Dry the product in a vacuum oven. The melting point of the purified 2,3-pyrazinedicarboxylic acid is approximately 188°C (with decomposition).[2][3]
Caption: Experimental workflow for the hydrolysis of this compound.
Analytical Characterization
To ensure the successful conversion and purity of the product, a combination of analytical techniques should be employed.
| Technique | This compound (Starting Material) | 2,3-Pyrazinedicarboxylic Acid (Product) | Rationale for Change |
| Melting Point | 62-63 °C[2] | ~188 °C (dec.)[2][3] | Increased intermolecular hydrogen bonding in the dicarboxylic acid leads to a significantly higher melting point. |
| ¹H NMR | Singlet for methyl protons (~3.9 ppm), Singlet for pyrazine protons. | Absence of the methyl proton singlet. Presence of a broad singlet for the carboxylic acid protons (highly deshielded, >10 ppm), Singlet for pyrazine protons. | The hydrolysis removes the methyl groups and introduces acidic protons. |
| ¹³C NMR | Signal for methyl carbons (~53 ppm), Signals for carbonyl carbons (~165 ppm), Signals for pyrazine ring carbons. | Absence of the methyl carbon signal. Carbonyl carbon signals may shift slightly. | The disappearance of the ester's methyl carbon signal is a key indicator of reaction completion. |
| IR Spectroscopy | C=O stretch (~1730 cm⁻¹), C-O stretch (~1250 cm⁻¹), Absence of broad O-H stretch. | Broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹). | The appearance of the very broad O-H band is a definitive characteristic of the carboxylic acid functionality. |
Conclusion
The hydrolysis of this compound to 2,3-pyrazinedicarboxylic acid is a robust and reliable transformation that is essential for the synthesis of various important compounds. By understanding the underlying saponification mechanism and adhering to a well-defined experimental protocol, researchers can achieve high yields of the desired product. The analytical techniques outlined in this guide provide a comprehensive framework for validating the successful conversion and ensuring the purity of the final dicarboxylic acid, a critical step in any synthetic endeavor.
References
-
Organic Syntheses Procedure. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
Heterocyclic Chemistry. (2007, February 8). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- Google Patents. (n.d.). CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
-
Wikipedia. (n.d.). Saponification. Retrieved from [Link]
-
Stenutz. (n.d.). dimethyl pyrazine-2,3-dicarboxylate. Retrieved from [Link]
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-
ResearchGate. (2015). Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]
-
precisionFDA. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]
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-
PubMed. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]
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-
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Theoretical studies on Dimethyl 2,3-pyrazinedicarboxylate
An In-Depth Technical Guide to the Theoretical Study of Dimethyl 2,3-pyrazinedicarboxylate
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. It is designed for researchers, chemists, and drug development professionals who wish to leverage computational methods to understand and predict the molecule's structural, spectroscopic, and electronic properties. The methodologies outlined herein are grounded in established quantum chemical principles, primarily Density Functional Theory (DFT), which offers a powerful balance of accuracy and computational efficiency for systems of this nature.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a pyrazine core with two dimethyl carboxylate groups. The pyrazine moiety is a common scaffold in molecules of significant biological and material interest, including pharmaceuticals, flavorings, and corrosion inhibitors.[1][2] Theoretical studies are indispensable for elucidating the fundamental properties that drive the functionality of this molecule. By modeling its behavior at an atomic level, we can predict its geometry, stability, spectral signatures, and reactivity, thereby accelerating experimental research and enabling rational molecular design.
Computational chemistry, particularly DFT, provides atomic-level insights into the interactions between molecules and their environment.[1] This guide will walk through the essential theoretical analyses required to build a complete computational profile of this compound.
Molecular Geometry and Conformational Analysis
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the computational algorithm systematically alters the molecule's geometry to find the lowest energy arrangement.
Optimized Structure
The pyrazine ring is an aromatic, planar system. The primary conformational flexibility in this compound arises from the rotation of the two ester (-COOCH₃) groups around their single bonds to the pyrazine ring. Theoretical calculations predict the most stable conformation, which is crucial as the molecular geometry dictates its electronic properties and intermolecular interactions. The planarity and orientation of these ester groups relative to the ring influence the molecule's overall dipole moment and crystal packing potential.
Caption: Optimized molecular structure of this compound.
Key Geometric Parameters
A comprehensive geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles. This data serves as the foundation for all subsequent calculations.
| Parameter | Description | Typical Theoretical Value (Å or °) |
| C-N (ring) | Bond length within the pyrazine ring | ~1.33 Å |
| C-C (ring) | Bond length within the pyrazine ring | ~1.40 Å |
| C-C (ester) | Bond length between the ring and carbonyl carbon | ~1.50 Å |
| C=O (carbonyl) | Bond length of the carbonyl group | ~1.21 Å |
| C-O (ether) | Bond length of the ether linkage in the ester | ~1.35 Å |
| C-N-C (angle) | Bond angle within the pyrazine ring | ~116° |
| N-C-C (angle) | Bond angle within the pyrazine ring | ~122° |
| O=C-C (angle) | Bond angle involving the carbonyl group | ~125° |
| C-O-C (angle) | Bond angle of the ether linkage | ~117° |
Note: These are representative values. Actual calculated values will depend on the specific level of theory (functional and basis set) used.
Simulation of Spectroscopic Properties
A key strength of theoretical chemistry is its ability to predict spectra, which can be used to interpret and validate experimental findings.
Vibrational Spectroscopy (FT-IR & Raman)
Theoretical frequency calculations are essential for assigning the vibrational modes observed in experimental FT-IR and Raman spectra. The calculation not only provides the frequency of each mode but also its intensity and character (e.g., C=O stretch, C-H bend). It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.[3]
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| C-H Stretch (Aromatic) | 3050 - 3150 | Weak |
| C-H Stretch (Methyl) | 2900 - 3000 | Medium |
| C=O Stretch (Ester) | 1720 - 1750 | Very Strong (IR) |
| C=N/C=C Stretch (Ring) | 1400 - 1600 | Strong |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
NMR Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for confirming the synthesis of the target molecule and for assigning specific peaks in complex experimental spectra.[4][5]
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules.[6] This calculation yields the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The analysis of the molecular orbitals involved in these transitions (e.g., from the HOMO to the LUMO) provides deep insight into the electronic structure of the molecule.
Frontier Molecular Orbitals (FMO) and Electronic Properties
The electronic character of a molecule is largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be a π-orbital localized primarily on the electron-rich pyrazine ring, while the LUMO is expected to be a π*-orbital with significant contributions from the electron-withdrawing ester groups.
Caption: Energy diagram illustrating the HOMO-LUMO gap and electronic transition.
| Electronic Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential; indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility, intermolecular forces, and binding interactions. |
| MESP | Molecular Electrostatic Potential; maps charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
Reactivity and Potential Applications
The theoretical data provides a roadmap for the molecule's reactivity.
-
Nucleophilic Sites: The nitrogen atoms of the pyrazine ring, with their lone pairs of electrons, are the primary nucleophilic centers.
-
Electrophilic Sites: The carbonyl carbons of the ester groups are electron-deficient and thus susceptible to nucleophilic attack.
-
Corrosion Inhibition: Pyrazine derivatives are effective corrosion inhibitors.[1][2] Theoretical studies can model the adsorption of this compound onto a metal surface. The nitrogen atoms and π-electrons of the ring can coordinate with vacant metal d-orbitals, forming a protective layer. Parameters like HOMO energy and dipole moment are correlated with inhibition efficiency.[1]
-
Coordination Chemistry: As a ligand, this molecule can coordinate to metal ions, forming metal-organic frameworks (MOFs) or coordination polymers with interesting photoluminescent or magnetic properties.[7][8] Theoretical calculations can predict binding energies and preferred coordination modes.
Standard Protocol for Theoretical Analysis
This section provides a self-validating, step-by-step workflow for conducting a DFT study on this compound.
Step-by-Step Computational Workflow
-
Molecular Structure Creation: Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Objective: Find the lowest energy conformation of the molecule.
-
Method: Perform a full geometry optimization using a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[3]
-
Verification: Confirm that the optimization has converged to a true minimum on the potential energy surface.
-
-
Frequency Calculation:
-
Objective: Confirm the optimized structure is a true minimum (no imaginary frequencies) and calculate vibrational spectra (IR/Raman).
-
Method: Perform a frequency calculation at the same level of theory used for optimization.
-
Analysis: Check for the absence of imaginary frequencies. Analyze the resulting vibrational modes and compare them with experimental data after applying a scaling factor.
-
-
Spectroscopic and Property Calculations:
-
NMR: Using the optimized geometry, perform a GIAO calculation to predict ¹H and ¹³C NMR chemical shifts.
-
UV-Vis: Perform a TD-DFT calculation to predict the electronic absorption spectrum.
-
Electronic Properties: From the output files, extract HOMO/LUMO energies, the dipole moment, and generate the molecular electrostatic potential (MESP) map.
-
-
Data Analysis and Interpretation:
-
Synthesize Results: Consolidate all calculated data into tables and figures.
-
Correlate with Experiment: Compare theoretical spectra and properties with available experimental data to validate the computational model.
-
Predict Reactivity: Use FMO analysis and MESP maps to predict the molecule's chemical behavior.
-
Caption: A typical workflow for the theoretical study of a molecule.
Conclusion
provide invaluable, atomistic-level insights that complement and guide experimental work. By employing the computational protocols detailed in this guide, researchers can effectively predict the molecule's structural, spectroscopic, and electronic properties. This foundational understanding is critical for harnessing its potential in diverse fields, from materials science to medicinal chemistry, enabling a more efficient and targeted approach to innovation.
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- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoluminescent lanthanide-organic bilayer networks with 2,3-pyrazinedicarboxylate and oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl 2,3-Pyrazinedicarboxylate: A Core Scaffold for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Importance of a Versatile Heterocycle
In the vast landscape of heterocyclic chemistry, the pyrazine core stands out for its unique electronic properties and its prevalence in biologically active molecules and functional materials.[1] Dimethyl 2,3-pyrazinedicarboxylate, a diester derivative of pyrazine-2,3-dicarboxylic acid, represents a pivotal building block in this domain. Its symmetrically substituted, electron-deficient aromatic ring, equipped with two reactive ester functionalities, makes it an exceptionally versatile scaffold for constructing complex molecular architectures.
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, reactivity, and application. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles, and aimed at empowering researchers to leverage this potent molecule in their synthetic endeavors, from novel drug discovery to the design of advanced materials.
Section 1: Synthesis of the Core Scaffold
The journey to this compound begins with its parent diacid, 2,3-Pyrazinedicarboxylic acid. The most reliable and scalable synthesis of this precursor involves the oxidative cleavage of a fused aromatic ring from quinoxaline, a method well-documented in Organic Syntheses.[2] The subsequent esterification is a standard transformation, yet the choice of method is critical to ensure high yield and purity.
Synthesis Pathway Overview
The overall synthetic strategy is a two-stage process. First, quinoxaline is oxidized to yield the potassium salt of 2,3-pyrazinedicarboxylic acid, which is then acidified and isolated. Second, the purified diacid undergoes Fischer esterification to produce the target dimethyl ester.
Caption: Two-stage synthesis of this compound.
Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid
This protocol is adapted from a robust procedure published in Organic Syntheses.[2] The causality behind this choice rests on its proven reliability and scalability. The use of potassium permanganate is a classic, powerful method for oxidizing the benzene ring of quinoxaline while leaving the more electron-deficient pyrazine ring intact.
Materials:
-
Quinoxaline
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Decolorizing carbon
Step-by-Step Methodology:
-
Oxidation: In a large round-bottom flask, dissolve quinoxaline in water. While stirring vigorously, gradually add a solution of potassium permanganate in hot water. The reaction is highly exothermic; careful control of the addition rate is crucial to maintain a manageable temperature. The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Filtration and Work-up: Once the reaction is complete, cool the mixture and filter to remove the MnO₂ cake. Wash the cake thoroughly with hot water to recover all the product.
-
Acidification: Combine the filtrate and washings and concentrate the volume under reduced pressure. Cautiously add concentrated HCl to the stirred solution. This will cause vigorous evolution of CO₂ as the carbonate byproduct is neutralized, followed by the precipitation of 2,3-pyrazinedicarboxylic acid and potassium chloride.
-
Isolation and Purification: Continue evaporation until a moist solid cake remains. Dry the solid material. The key to purification is the differential solubility of the diacid and potassium chloride in acetone. Extract the solid cake with boiling acetone in which the diacid is soluble, leaving the inorganic salts behind.
-
Final Product: Combine the acetone filtrates, treat with decolorizing carbon, filter while hot, and then distill the acetone to yield the crude 2,3-pyrazinedicarboxylic acid. The product can be further purified by recrystallization from water to yield a white crystalline solid. A typical yield for this process is in the range of 75-77%.[2]
Experimental Protocol: Fischer Esterification
The Fischer esterification is an equilibrium-driven process. To ensure a high yield of the dimethyl ester, methanol is used in large excess, serving as both a reagent and the solvent, to shift the equilibrium towards the product side.[3] A strong acid catalyst, like sulfuric acid, is essential to protonate the carboxylic acid carbonyl, rendering it more electrophilic for nucleophilic attack by methanol.[3]
Materials:
-
2,3-Pyrazinedicarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: Suspend the 2,3-pyrazinedicarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the complete dissolution of the starting diacid.
-
Quenching and Extraction: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be purified by recrystallization or column chromatography to afford a white to off-white solid.
Section 2: Physicochemical and Spectroscopic Characterization
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The symmetric nature of this compound leads to a relatively simple yet informative spectroscopic signature.
Key Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₄ | [4] |
| Molecular Weight | 196.16 g/mol | N/A |
| Appearance | White to off-white solid | General Observation |
| Melting Point | Data not consistently reported; depends on purity | N/A |
Spectroscopic Data
Assigning NMR spectra for substituted pyrazines can be challenging due to the subtle differences in the electronic environment of the ring protons.[5] However, for this symmetrical molecule, the analysis is straightforward.
| Spectroscopy | Expected Chemical Shifts / Peaks |
| ¹H NMR | ~8.9 ppm (s, 2H, Pyrazine CH ), ~4.0 ppm (s, 6H, -OCH ₃) |
| ¹³C NMR | ~165 ppm (C =O), ~148 ppm (Pyrazine C -H), ~145 ppm (Pyrazine C -COOCH₃), ~53 ppm (-OC H₃) |
| FT-IR (cm⁻¹) | ~3000-3100 (Aromatic C-H stretch), ~1730 (Strong, C=O ester stretch), ~1200-1300 (C-O stretch) |
| Mass Spec (EI) | M⁺ peak at m/z = 196 |
Note: The NMR chemical shifts are estimates based on data for closely related pyrazine derivatives and general principles.[5] Precise values may vary depending on the solvent and instrument.
Section 3: Chemical Reactivity and Synthetic Applications
This compound is not merely an endpoint but a versatile intermediate. Its two ester groups and electron-deficient ring provide multiple handles for synthetic diversification.
As a Scaffold in Medicinal Chemistry
The pyrazine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[1] this compound serves as an excellent starting point for creating libraries of novel compounds for biological screening. The ester groups can be readily converted into a wide range of other functional groups.
Workflow: Derivatization for Drug Discovery
Caption: Synthetic diversification of the core scaffold for drug discovery.
-
Amidation: Reaction with primary or secondary amines yields the corresponding bis-amides. These amides can introduce new points of diversity and alter physicochemical properties like solubility and hydrogen bonding capacity.
-
Hydrazinolysis: Treatment with hydrazine hydrate converts the diester into the corresponding dihydrazide. Pyrazine carbohydrazides are valuable intermediates for synthesizing a variety of other heterocyclic systems, such as pyrazoles and triazoles, which often exhibit significant biological activity.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester groups to alcohols, yielding pyrazine-2,3-dimethanol. This diol opens up another avenue for derivatization, such as etherification or conversion to dihalides for further substitution reactions.
In Materials Science and Coordination Chemistry
The parent 2,3-pyrazinedicarboxylic acid is widely used as a multidentate ligand for constructing metal-organic frameworks (MOFs) and coordination polymers.[6] The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups can coordinate to metal centers, creating diverse and intricate structures. These materials often exhibit interesting properties such as luminescence, porosity, and catalytic activity.
While the diacid is typically used directly for MOF synthesis, this compound can be used in two primary ways:
-
In-situ Hydrolysis: In hydrothermal or solvothermal synthesis conditions, the ester can be hydrolyzed in situ to the dicarboxylate, which then coordinates with the metal ion. This can sometimes offer better control over crystal growth compared to starting with the less soluble diacid.
-
Ligand Modification: The ester can be used as a starting material to synthesize more complex, custom-designed ligands before introducing the metal. For example, the ester groups can be converted to long-chain amides to create ligands that promote self-assembly into liquid crystals or other soft materials.
A notable phenomenon is the potential decomposition of the pyrazine ring under harsh hydrothermal conditions, which can lead to the in-situ formation of oxalate ligands, resulting in unexpected but often interesting framework structures.
Conclusion
This compound is a molecule of significant strategic value. Its straightforward, scalable synthesis from common starting materials provides access to a stable, yet highly reactive, chemical scaffold. The dual ester functionalities, combined with the unique electronic nature of the pyrazine core, make it an ideal platform for generating molecular diversity. For medicinal chemists, it is a gateway to novel compound libraries with high potential for biological activity. For materials scientists, it is a precursor to sophisticated ligands for the construction of functional coordination polymers and MOFs. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is key to unlocking its full potential in advanced chemical research and development.
References
-
Holzer, W., Eller, G. A., Datterl, B., & Habicht, D. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. Available at: [Link]
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Yeşilel, O. Z., Mutlu, A., & Büyükgüngör, O. (2008). Syntheses, spectral, thermal and structural characterization of copper(II) complexes of 2,3-pyrazinedicarboxylate with N, N′-dimethylethylenediamine and 1,10-phenanthroline. Journal of Coordination Chemistry, 61(20), 3267-3275. Available at: [Link]
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Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. Available at: [Link]
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Holzer, W., Eller, G. A., Datterl, B., & Habicht, D. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry. Available at: [Link]
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Jones, R. G., & McLaughlin, K. C. (1955). 2,3-Pyrazinedicarboxylic Acid. Organic Syntheses, 30, 86. Available at: [Link]
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Yeşil, O. Z., & Büyükgüngör, O. (2015). Synthesis and characterization of Cu(II) complexes of pyrazine-2,3-dicarboxylicacid. ResearchGate. Available at: [Link]
-
(2015). Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. Tobacco Science & Technology. Available at: [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Reactions. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
-
ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl... Retrieved from [Link]
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Cunha-Silva, L., et al. (2010). Photoluminescent Lanthanide-Organic Bilayer Networks with 2,3-Pyrazinedicarboxylate and Oxalate. Inorganic Chemistry, 49(9), 4487-4497. Available at: [Link]
-
O'Connor, C. J., et al. (1982). Magnetic properties and crystal structure of (2,3-pyrazinedicarboxylato)copper(II) hydrochloride: a pyrazine bridged ferromagnetic linear chain. Inorganic Chemistry, 21(3), 822-825. Available at: [Link]
-
Li, J., et al. (2022). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 58(3), 336-340. Available at: [Link]
-
PubChem. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]
-
precisionFDA. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: A Field-Proven Guide to the Synthesis of Dimethyl 2,3-pyrazinedicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, technically-grounded protocol for the synthesis of Dimethyl 2,3-pyrazinedicarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. The protocol is designed for reproducibility and scalability, detailing a robust two-step synthetic route commencing from commercially available quinoxaline. We move beyond a simple recitation of steps to explain the underlying chemical principles, from the oxidative cleavage of the quinoxaline ring system to the acid-catalyzed esterification, ensuring that researchers can troubleshoot and adapt the procedure as needed. This guide includes detailed safety protocols, characterization data, and visual workflows to ensure scientific integrity and successful execution.
Strategic Overview & Mechanistic Rationale
The synthesis of this compound is most reliably achieved via a two-step process. This strategy is predicated on creating the core pyrazine dicarboxylic acid scaffold first, followed by a classic esterification.
-
Step 1: Oxidative Cleavage of Quinoxaline. The synthesis begins with the potent oxidation of quinoxaline. The fused benzene ring of quinoxaline is cleaved using a strong oxidizing agent, potassium permanganate (KMnO₄), in a hot aqueous solution. This reaction selectively breaks the carbon-carbon bonds of the benzene ring, leaving the more chemically robust pyrazine ring intact and oxidized to form the dipotassium salt of 2,3-pyrazinedicarboxylic acid.[1] Subsequent acidification protonates the carboxylate groups, yielding the 2,3-pyrazinedicarboxylic acid intermediate.[2]
-
Step 2: Fischer-Speier Esterification. The resulting dicarboxylic acid is then converted to its corresponding dimethyl ester via Fischer-Speier esterification. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both the solvent and the nucleophile. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.[3]
Visualizing the Synthetic Pathway
Caption: Chemical reaction scheme for the synthesis of this compound.
Detailed Experimental Protocols
A. Safety First: Mandatory Precautions
All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, consider neoprene or butyl rubber for extended handling), is mandatory.
-
Potassium Permanganate (KMnO₄): A strong oxidizer. Avoid contact with organic materials and reductants.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, always adding acid to water, never the reverse.[4][5]
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Organic Solvents (Acetone, Dichloromethane): Flammable and volatile. Ensure no ignition sources are present.
Protocol 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid
This procedure is adapted from the robust and well-vetted method published in Organic Syntheses.[2]
-
Reaction Setup: In a large three-necked round-bottom flask (e.g., 5 L for the scale below) equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add quinoxaline (50 g, 0.384 mol) and 1.5 L of hot water (approx. 90°C).
-
Oxidant Addition: While stirring vigorously, heat the mixture. Prepare a saturated solution of potassium permanganate (360 g, 2.28 mol) in approximately 1.5 L of hot water. Add this purple solution in a thin stream through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the reaction mixture. This exothermic reaction will generate significant heat.
-
Reaction Completion & Quenching: After the addition is complete, continue to stir and heat the mixture for an additional 30 minutes to ensure complete oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup - Part 1 (Filtration): Cool the reaction mixture to a manageable temperature. Filter the slurry through a large Büchner funnel to remove the manganese dioxide. Wash the MnO₂ cake thoroughly with several portions of hot water (totaling ~1 L) to recover all the product salt. Combine all filtrates.
-
Workup - Part 2 (Acidification & Isolation): Reduce the volume of the combined filtrate to approximately 1 L by rotary evaporation. Cool the solution in an ice bath and cautiously add concentrated hydrochloric acid (approx. 200 mL) with stirring until the solution is strongly acidic (pH < 1). A vigorous evolution of CO₂ may occur.[2]
-
Purification: The 2,3-pyrazinedicarboxylic acid will precipitate. Continue evaporation under reduced pressure until a moist solid cake remains. To purify, add about 75 mL of water to the solid, followed by 750 mL of acetone. Boil the mixture under reflux for 15 minutes, then cool and filter. This process extracts the dicarboxylic acid, leaving behind inorganic salts like KCl.[2]
-
Final Drying: Collect the acetone filtrate and evaporate the solvent under reduced pressure. Dry the resulting white to off-white solid in a vacuum oven at 100°C to yield anhydrous 2,3-pyrazinedicarboxylic acid.[2] The expected yield is approximately 75-77%.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dried 2,3-pyrazinedicarboxylic acid (20 g, 0.119 mol) and methanol (250 mL).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Continue refluxing for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Part 1 (Neutralization): Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator. Slowly pour the concentrated mixture into a beaker containing ice water (500 mL) and a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Workup - Part 2 (Extraction): The product may precipitate as a solid, which can be collected by filtration. If it remains oily or dissolved, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford a crystalline solid.
Quantitative Data & Characterization
Summary of Reaction Parameters
| Parameter | Protocol 1: Acid Synthesis | Protocol 2: Esterification |
| Starting Material | Quinoxaline | 2,3-Pyrazinedicarboxylic Acid |
| Key Reagents | Potassium Permanganate, HCl | Methanol, Sulfuric Acid |
| Solvent | Water | Methanol |
| Reaction Temp. | Reflux (~100°C) | Reflux (~65°C) |
| Reaction Time | ~2-3 hours | 12-18 hours |
| Expected Yield | 75-77% | >90% (typical for esterifications) |
| Product Form | White/Off-white solid | Crystalline solid |
Characterization of this compound
Confirmation of the final product's identity and purity is critical. The following are expected analytical results.
-
¹H NMR (Proton NMR): The spectrum will be simple and highly characteristic. Expect a singlet for the two equivalent methoxy (–OCH₃) protons at approximately δ 4.0 ppm. The two equivalent pyrazine ring protons will appear as a singlet further downfield, typically around δ 9.0 ppm.
-
¹³C NMR (Carbon NMR): Key signals will include the methoxy carbons (~δ 53 ppm), the pyrazine ring carbons, and the carbonyl carbons of the ester groups (~δ 164 ppm).[6]
-
FT-IR (Infrared Spectroscopy): Look for the disappearance of the broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹). The key diagnostic peaks will be a strong C=O (ester carbonyl) stretch around 1730 cm⁻¹ and C-O stretches in the 1300-1100 cm⁻¹ region.[7][8][9]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₈N₂O₄ = 196.16 g/mol ) should be observed.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the two-stage synthesis.
References
- Pipzine Chemicals. 2,3-Pyrazinedicarboxylic Acid.
- Organic Syntheses. 2,3-pyrazinedicarboxylic acid.
- Apollo Scientific.
- Jubilant Ingrevia Limited.
- Thermo Fisher Scientific.
- Loba Chemie. 2,3-PYRAZINEDICARBOXYLIC ANHYDRIDE MSDS. (2018-07-11).
- ChemicalBook.
- Heterocyclic Chemistry Blog. SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. (2007-02-08).
- Organic Syntheses. 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester.
- ResearchGate. Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT)
- SpectraBase. 2,3-Pyrazinedicarboxylic acid.
- PubMed. Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. (2012-03-19).
- ResearchGate. IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid....
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- 9. researchgate.net [researchgate.net]
Application and Protocol for the Purification of Dimethyl 2,3-pyrazinedicarboxylate by Recrystallization
Introduction: The Critical Role of Purity in Pyrazine-based Drug Discovery
Dimethyl 2,3-pyrazinedicarboxylate is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. The pyrazine moiety is a common scaffold in medicinal chemistry, and its derivatives have shown diverse biological activities. The purity of this starting material is paramount, as even minor impurities can lead to unwanted side reactions, lower yields of the target active pharmaceutical ingredient (API), and potential toxicological concerns in downstream applications. This application note provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization, a robust and scalable technique for achieving high purity of solid organic compounds.
Understanding the Compound and Potential Impurities
This compound is typically synthesized via the esterification of 2,3-pyrazinedicarboxylic acid.[1][2] The diacid itself is commonly prepared by the oxidation of quinoxaline.[3][4] Understanding this synthetic lineage is crucial for anticipating potential impurities.
Common Impurities May Include:
-
Unreacted 2,3-pyrazinedicarboxylic acid: Incomplete esterification can leave residual starting material.
-
Mono-methyl ester of 2,3-pyrazinedicarboxylic acid: Partial esterification can result in this byproduct.
-
Residual reagents from esterification: This could include catalysts (e.g., sulfuric acid) or dehydrating agents.
-
Byproducts from the oxidation of quinoxaline: Impurities carried over from the synthesis of the precursor acid.
-
Solvent residues: Trapped solvents from the synthesis or initial work-up.
Recrystallization is an effective method for removing these impurities based on differences in their solubility compared to the desired diester.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[5] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration). Upon slow cooling of the saturated hot solution, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent.
Solvent Selection: A Critical First Step
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. While diethyl ether and a mixture of diethyl ether and petroleum ether are known to be effective, a systematic approach to solvent selection is recommended for process optimization and troubleshooting.
General Solubility Profile: As a dimethyl ester, this compound is expected to be soluble in a range of organic solvents. A general rule of thumb is that "like dissolves like," meaning solvents with similar polarity to the compound are likely to be good candidates.[6] Esters are moderately polar, suggesting good solubility in solvents like ethyl acetate and acetone, and lower solubility in highly polar solvents like water or non-polar aliphatic hydrocarbons like hexane.
Screening Solvents: A small-scale solubility test should be performed with a variety of solvents to identify the optimal choice.
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Water | Low | Low | Unlikely to be a good single solvent. |
| Methanol | Moderate to High | High | May be too soluble for good recovery. |
| Ethanol | Moderate to High | High | May be too soluble for good recovery. |
| Acetone | High | Very High | Likely too soluble for good recovery. |
| Ethyl Acetate | Moderate | High | A promising candidate. |
| Dichloromethane | High | Very High | Likely too soluble for good recovery. |
| Diethyl Ether | Low to Moderate | Moderate to High | A known effective solvent. |
| Hexane/Heptane | Very Low | Low | A good "anti-solvent" for a mixed-solvent system. |
| Toluene | Low to Moderate | High | A potential candidate. |
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid (cloudy), indicating the saturation point. The solution is then clarified by adding a few drops of the hot "good" solvent and allowed to cool.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Diethyl Ether or Ethyl Acetate)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Dimethyl esters and their precursors may cause skin and eye irritation.
-
Organic solvents are often flammable. Avoid open flames and use a hot plate for heating.
Step-by-Step Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask containing a magnetic stir bar.
-
Add approximately 20 mL of the chosen solvent (e.g., diethyl ether).
-
Gently heat the mixture on a hot plate with stirring. Causality: Heating increases the solubility of the compound, allowing it to dissolve in a minimal amount of solvent.
-
Add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a separate 125 mL Erlenmeyer flask containing a few milliliters of the solvent on the hot plate.
-
Place a glass funnel with fluted filter paper on top of the pre-heated flask.
-
Quickly pour the hot solution through the fluted filter paper. Causality: This step removes any insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass. Causality: This prevents solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield. Causality: The solubility of the compound decreases significantly at lower temperatures, leading to further crystallization.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.
-
Use a small amount of the cold filtrate (mother liquor) to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: This removes any residual soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the purified product.
-
Repeat the washing step one more time.
-
-
Drying the Crystals:
-
Continue to draw air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely in a fume hood or in a desiccator.
-
Once dry, weigh the purified crystals and calculate the percent recovery.
-
Determine the melting point of the recrystallized product to assess its purity. Pure this compound should have a sharp melting point.
-
Visualizing the Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| No Crystal Formation | The solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation. | Gently scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. If too much solvent was used, carefully evaporate some of the solvent and allow the solution to cool again. |
| Low Recovery | Too much solvent was used, the crystals were washed with solvent that was not ice-cold, or the compound is significantly soluble in the cold solvent. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Consider a different solvent in which the compound is less soluble when cold. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Before cooling, add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Assessing Purity
The purity of the recrystallized this compound should be confirmed by analytical methods.
-
Melting Point: A sharp melting point range of 1-2°C is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.
-
Spectroscopic Analysis (FT-IR and ¹H-NMR):
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show a strong absorption band for the C=O stretch of the ester functional group, typically around 1720-1740 cm⁻¹. The absence of a broad O-H stretch (around 3000-3500 cm⁻¹) from the carboxylic acid precursor indicates complete esterification.
-
¹H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The ¹H-NMR spectrum is a powerful tool for confirming the structure and purity. The spectrum of this compound is expected to show a singlet for the two equivalent methyl ester protons (around 3.9-4.1 ppm) and a singlet for the two equivalent pyrazine ring protons (around 8.8-9.0 ppm). The absence of signals corresponding to impurities is a key indicator of purity.
-
Conclusion
Recrystallization is a powerful and efficient technique for the purification of this compound. By carefully selecting a suitable solvent and following a systematic protocol, researchers and drug development professionals can obtain high-purity material, which is essential for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of experimental results. The self-validating nature of this protocol, which includes in-process checks and final purity assessment, ensures the integrity of the purified compound.
References
-
Pipzine Chemicals. (n.d.). 2,3-Pyrazinedicarboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Heterocyclic Chemistry. (2007, February 8). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. Retrieved from [Link]
-
ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]
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Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
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The Versatility of Dimethyl 2,3-Pyrazinedicarboxylate in Coordination Chemistry: A Guide for Researchers
Introduction: Unveiling the Potential of a Unique Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of advanced materials with tailored properties. Among the plethora of organic molecules utilized as ligands, N-heterocyclic polycarboxylates have garnered significant attention due to their versatile coordination modes and the fascinating structures and functionalities of their resulting metal complexes. This guide focuses on dimethyl 2,3-pyrazinedicarboxylate, a derivative of 2,3-pyrazinedicarboxylic acid, and its role as a formidable ligand in the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes.
The presence of two nitrogen atoms within the pyrazine ring and two ester functionalities at the 2 and 3 positions endows this compound with a rich coordination chemistry. The nitrogen atoms can act as Lewis bases, coordinating to metal centers, while the carbonyl oxygen atoms of the ester groups can also participate in bonding. This multidentate nature allows the ligand to bridge multiple metal centers, leading to the formation of extended one-, two-, and three-dimensional networks. The use of the dimethyl ester, as opposed to the parent dicarboxylic acid, offers distinct advantages in certain synthetic contexts. The ester groups can enhance the solubility of the ligand in organic solvents and prevent the often-interfering effects of acidic protons, allowing for more controlled coordination environments.
This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for the preparation of its coordination complexes, and a discussion of the applications of these materials in fields ranging from luminescence and catalysis to medicinal chemistry.
Part 1: Ligand Synthesis - From Precursor to Product
The journey to employing this compound in coordination chemistry begins with its synthesis. The common and efficient route involves the preparation of the parent 2,3-pyrazinedicarboxylic acid, followed by its esterification.
Protocol 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid
This protocol is adapted from a well-established method involving the oxidative cleavage of quinoxaline.[1][2]
Workflow for the Synthesis of 2,3-Pyrazinedicarboxylic Acid:
Caption: Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline.
Materials and Reagents:
-
Quinoxaline
-
Potassium permanganate (KMnO₄)
-
Concentrated hydrochloric acid (HCl)
-
Acetone
-
Deionized water
Procedure:
-
Oxidation: In a large-volume, three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve quinoxaline in hot water (approx. 90°C).[1]
-
With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate. The addition rate should be controlled to maintain a gentle reflux of the reaction mixture.[1]
-
After the addition is complete, continue stirring and refluxing for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water to recover any adsorbed product.[1]
-
Combine the filtrate and washings and concentrate the volume under reduced pressure.
-
Acidification: Carefully add concentrated hydrochloric acid to the concentrated filtrate until the pH is acidic, which will precipitate the crude 2,3-pyrazinedicarboxylic acid.[2]
-
Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the crude product from acetone to obtain pure 2,3-pyrazinedicarboxylic acid.[1][2]
Protocol 2: Synthesis of this compound
The esterification of 2,3-pyrazinedicarboxylic acid can be achieved through several methods. The Fischer esterification, using an excess of methanol in the presence of an acid catalyst, is a common and effective approach.[3][4][5]
Workflow for Fischer Esterification:
Caption: Synthesis of this compound via Fischer Esterification.
Materials and Reagents:
-
2,3-Pyrazinedicarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)[6]
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend 2,3-pyrazinedicarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.[7] Alternatively, thionyl chloride can be used to generate the acid catalyst in situ.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).[7]
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system like diethyl ether/petroleum ether.
Part 2: Coordination Chemistry and Synthesis of Metal Complexes
This compound is a versatile ligand capable of forming a wide array of coordination complexes with diverse structures and properties. The synthesis of these complexes often involves solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures.
Coordination Modes of this compound
The coordination behavior of this compound is dictated by the metal ion, the reaction conditions, and the presence of other co-ligands. The primary coordination sites are the two nitrogen atoms of the pyrazine ring and the carbonyl oxygen atoms of the ester groups. This allows for both chelation and bridging, leading to the formation of extended structures.
Caption: Coordination Modes and Resulting Structures of this compound Complexes.
Protocol 3: Synthesis of a Copper(II) Coordination Polymer
This protocol provides a general method for the synthesis of a copper(II) coordination polymer with this compound, inspired by procedures for similar ligands.[8][9]
Materials and Reagents:
-
This compound
-
Copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂, Cu(CF₃SO₃)₂)[8]
-
Solvent (e.g., methanol, ethanol, dimethylformamide)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a Teflon liner, dissolve this compound and a copper(II) salt in a suitable solvent or solvent mixture. The molar ratio of ligand to metal can be varied to target different structures.
-
Solvothermal Reaction: Seal the Teflon liner in a stainless steel autoclave and heat it in an oven at a temperature typically ranging from 100 to 180°C for 1 to 3 days.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature.
-
Product Collection: Collect the crystalline product by filtration, wash with the solvent used for the reaction, and dry in air.
Protocol 4: Synthesis of a Luminescent Lanthanide Metal-Organic Framework (MOF)
Lanthanide complexes with pyrazine-dicarboxylate ligands are known for their interesting photoluminescent properties.[10][11] This protocol outlines a general procedure for the synthesis of a lanthanide MOF.
Materials and Reagents:
-
This compound
-
Lanthanide(III) salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
Solvent (e.g., dimethylformamide, water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a Teflon liner, combine this compound and a lanthanide(III) salt in a solvent such as dimethylformamide or a mixture of water and an organic co-solvent.
-
Hydrothermal/Solvothermal Reaction: Seal the autoclave and heat it in an oven at a temperature between 120 and 200°C for 2 to 5 days.
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature gradually.
-
Product Collection: Isolate the crystalline product by filtration, wash with the reaction solvent, and dry under vacuum.
Part 3: Characterization and Application Notes
A thorough characterization of the synthesized ligand and its metal complexes is crucial to understand their structure and properties.
Characterization Techniques
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirms the presence of functional groups (ester C=O, pyrazine C=N) and provides evidence of coordination to the metal center through shifts in the vibrational frequencies of these groups. |
| NMR Spectroscopy | (¹H and ¹³C) Primarily used to confirm the structure and purity of the synthesized ligand. In the case of diamagnetic metal complexes, it can provide insights into the coordination environment. |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the coordination complex, including bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. |
| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of the bulk crystalline product and to compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the coordination compounds and can provide information about the loss of solvent molecules and the decomposition of the ligand. |
| Elemental Analysis | Confirms the empirical formula of the synthesized compounds. |
| Photoluminescence Spectroscopy | Investigates the luminescent properties of the complexes, particularly those containing lanthanide ions, by measuring their excitation and emission spectra, quantum yields, and lifetimes.[12][13] |
| Magnetic Susceptibility | Measures the magnetic properties of complexes containing paramagnetic metal ions. |
Application Notes
The coordination complexes of this compound and its parent acid have shown promise in a variety of applications, driven by their unique structural and electronic properties.
-
Luminescent Materials and Sensing: Lanthanide MOFs constructed from pyrazine-dicarboxylate ligands often exhibit strong, characteristic luminescence.[10] This property makes them attractive for applications in solid-state lighting, displays, and as luminescent sensors. The porous nature of some of these MOFs allows for the selective detection of small molecules, cations, and anions through changes in their luminescent output.[11][12][13] For instance, the luminescence of a terbium-based MOF can be quenched by nitroaromatic compounds, making it a potential sensor for explosives.[12]
-
Catalysis: Copper complexes with pyrazine-based ligands have been investigated for their catalytic activity in various organic transformations.[14][15] The metal centers in these complexes can act as Lewis acids or redox catalysts. For example, copper(II) complexes with ligands similar to this compound have shown catechol oxidase biomimetic catalytic activity.[8] The porous and high-surface-area nature of MOFs derived from this ligand can also be exploited for heterogeneous catalysis.
-
Antimicrobial Agents: Coordination compounds of transition metals with N-heterocyclic ligands have been extensively studied for their biological activities.[16][17][18][19] The chelation of the metal ion can enhance the antimicrobial properties of the organic ligand.[18] Metal complexes based on pyrazine derivatives have shown promising activity against various bacterial and fungal strains.[17][20] The mechanism of action is often attributed to the disruption of cellular processes upon interaction of the complex with the microbial cells.
Conclusion
This compound is a ligand with significant potential in coordination chemistry. Its synthesis is accessible, and its versatile coordination behavior allows for the construction of a rich variety of metal complexes with interesting structures and functionalities. The applications of these materials in luminescence, catalysis, and as antimicrobial agents are areas of active research with considerable promise. This guide provides a foundational understanding and practical protocols for researchers, scientists, and drug development professionals to explore the exciting chemistry of this ligand and its coordination compounds.
References
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- Chauhan, R. K. (2018). Antibacterial activity of complexes of Cu (II), Fe (III) and UO2 (II) with pyrazine-2- carboxylic acid hydrazide and its derivat. International Journal of Advanced Scientific Research and Management, 3(7), 129-134.
- Ciobanu, M., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(15), 4983.
- Fieser, L. F., & Sunderlin, A. (1943). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 23, 73.
- Freire, E., et al. (2021). Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz). New Journal of Chemistry, 45(10), 4683-4695.
- Gheorghe, R., et al. (2018). Metal Complexes as Antimicrobial Agents. Current Medicinal Chemistry, 25(26), 3046-3085.
- Kowalczyk, I., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(21), 5038.
- Li, B., et al. (2018). Lanthanide-MOFs constructed from mixed dicarboxylate ligands as selective multi-responsive luminescent sensors. Dalton Transactions, 47(10), 3272-3282.
- Li, Y., et al. (2020). Lanthanide-MOFs as multifunctional luminescent sensors. RSC Advances, 10(28), 16450-16458.
- Mitu, L., et al. (2020). Crystal structure, characterization and catalytic activities of Cu(II) coordination complexes with 8-hydroxyquinoline and pyrazine-2-carboxylic acid. Journal of Molecular Structure, 1202, 127267.
- Niu, Y., et al. (2016). Lanthanide-MOFs as Multifunctional luminescent Sensors. Scientific Reports, 6, 23573.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Organic Syntheses. (n.d.). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Pan, M., & Lin, C. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Polymers, 10(4), 421.
- Patai, S. (Ed.). (1969). The Chemistry of Carboxylic Acids and Esters. John Wiley & Sons.
- Soares-Santos, P. C., et al. (2010). Photoluminescent lanthanide-organic bilayer networks with 2,3-pyrazinedicarboxylate and oxalate. Inorganic Chemistry, 49(7), 3428-3440.
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SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. (2007, February 8). Heterocyclic Chemistry. Retrieved from [Link]
- Various Authors. (n.d.).
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- Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Chemical and Pharmaceutical Research, 9(6), 145-152.
- Wang, H., et al. (2019). Copper catalysis for pyrazines and quinoxalines.
- Wang, Y., et al. (2015). Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. Tobacco Science & Technology, 48(8), 63-68.
- Yesilel, O. Z., et al. (2006). 2,3-Pyrazinedicarboxylates of cobalt(II), nickel(II), and copper(II); magnetic properties and crystal structures. Canadian Journal of Chemistry, 84(10), 1334-1342.
- Ziyaei, A., et al. (2021). Coordination compounds with heterocyclic ester derivatives. Structural characterization and anti-proliferative activity. Journal of Inorganic Biochemistry, 219, 111432.
- Zhang, X., & Wu, C. (2014). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Accounts of chemical research, 47(8), 2504–2513.
- Zhang, Y., et al. (2019). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Molecules, 24(11), 2069.
- Zhao, X., et al. (2014). Complexation and sensing of dicarboxylate anions and dicarboxylic acids.
- Zhou, J., et al. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Inorganic chemistry, 51(6), 3883–3890.
- Clinton, R. O., & Laskowski, S. C. (1948). Fischer Esterification. Journal of the American Chemical Society, 70(1), 3135.
- House, H. O., et al. (1979). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). The Journal of Organic Chemistry, 44(14), 2413-2420.
- Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 18451-18461.
-
Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
- Patent CN101875641A. (2010). A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
- Patent CN105237485A. (2016). Synthetic method for 2,3-dimethyl pyrazine.
- Patent US4885383A. (1989).
- Pop, R., et al. (2024). Silver(I) and Copper(I) Complexes of Dicarboxylic Acid Derivatives: Synthesis, Characterization and Thermal Studies. Molecules, 29(10), 2296.
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ResearchGate. (n.d.). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Lanthanide-MOFs constructed from mixed dicarboxylate ligands as selective multi-responsive luminescent sensors. Retrieved from [Link]
- Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 18451-18461.
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The Versatile Scaffold: Application Notes and Protocols for Dimethyl 2,3-pyrazinedicarboxylate in Medicinal Chemistry
Introduction: The Pyrazine Nucleus as a Privileged Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have rendered it a "privileged scaffold".[1][2][3] This means the pyrazine core is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable capacity to interact with a wide array of biological targets. Pyrazine derivatives have exhibited a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]
Dimethyl 2,3-pyrazinedicarboxylate stands out as a particularly valuable and versatile starting material for the synthesis of complex, biologically active molecules. Its symmetrically substituted diester functionalities provide convenient handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and the rationale behind the synthetic strategies.
Core Reactivity and Transformations
The chemical versatility of this compound stems from the reactivity of its ester groups and the pyrazine ring itself. The primary transformations leveraged in medicinal chemistry are hydrolysis to the corresponding carboxylic acids and amidation to form carboxamides. These initial products serve as key intermediates for further elaboration.
Logical Workflow: From Diester to Bioactive Molecules
Caption: Key synthetic pathways starting from this compound.
Application in the Synthesis of Anticancer Agents: The Bortezomib Story
One of the most prominent applications of this compound is as a precursor for the synthesis of the proteasome inhibitor drug, Bortezomib (Velcade®). Bortezomib is a first-in-class therapeutic agent for treating multiple myeloma and mantle cell lymphoma.[6] The pyrazine-2-carboxylic acid moiety in Bortezomib is crucial for its biological activity. This key intermediate is readily accessible from this compound.
Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid
This protocol details the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid, a critical precursor for Bortezomib synthesis. The method is adapted from established procedures for the oxidation of quinoxaline, which yields the same diacid.[2]
Rationale: The hydrolysis of the ester groups is a fundamental step to unmask the carboxylic acid functionalities for subsequent reactions. Alkaline hydrolysis is chosen for its efficiency and straightforward workup.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 2M aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is approximately 1-2. A precipitate of 2,3-pyrazinedicarboxylic acid will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 2,3-pyrazinedicarboxylic acid.
-
Dry the product in a vacuum oven at 60-70 °C.
Protocol 2: Synthesis of Pyrazine-2-carboxylic Acid
This protocol describes the selective mono-decarboxylation of 2,3-pyrazinedicarboxylic acid to yield pyrazine-2-carboxylic acid.
Rationale: Thermal decarboxylation is a common method for removing a carboxylic acid group from a dicarboxylic acid where the two groups are in close proximity on an aromatic ring. The reaction is driven by the formation of a stable aromatic monocarboxylic acid and the release of carbon dioxide.
Materials:
-
2,3-Pyrazinedicarboxylic acid
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
Procedure:
-
In a flask equipped with a distillation apparatus, suspend 2,3-pyrazinedicarboxylic acid (1 equivalent) in a high-boiling point solvent.
-
Heat the mixture to a temperature of 180-200 °C. The dicarboxylic acid will decompose, and carbon dioxide will evolve.
-
Maintain the temperature until the evolution of gas ceases (typically 1-2 hours).
-
Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the crude product.
-
Filter the solid and wash with hexane.
-
The crude pyrazine-2-carboxylic acid can be purified by recrystallization from water or by sublimation.
This pyrazine-2-carboxylic acid is then coupled with the appropriate amino boronic acid ester intermediate to complete the synthesis of Bortezomib, often using standard peptide coupling reagents like TBTU.[1][7]
Building Complexity: Amidation and Cyclization Reactions
The dicarboxamide derivatives of this compound are valuable intermediates for the construction of more complex heterocyclic systems with diverse biological activities.
Protocol 3: Direct Amidation of this compound
This protocol outlines a general procedure for the direct conversion of the diester to the corresponding dicarboxamide using an amine. Catalytic methods are preferred for their efficiency and sustainability.[3]
Rationale: Direct amidation of esters is an atom-economical process. The use of a catalyst, such as boric acid or a titanium(IV) alkoxide, activates the ester carbonyl towards nucleophilic attack by the amine.[8][9] Microwave-assisted synthesis can significantly accelerate the reaction.[4]
Materials:
-
This compound
-
Amine (primary or secondary, 2.2 equivalents)
-
Catalyst (e.g., Boric acid, 10 mol%)
-
Toluene or another suitable high-boiling solvent
Procedure:
-
To a microwave-safe reaction vessel, add this compound (1 equivalent), the amine (2.2 equivalents), and the catalyst (e.g., boric acid, 10 mol%).
-
Add a high-boiling solvent such as toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary for Amidation Reactions:
| Entry | Amine | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Boric Acid | 120 | 1 | 85 |
| 2 | Aniline | Ti(OiPr)₄ | 150 | 2 | 78 |
| 3 | Piperidine | None (Thermal) | 180 | 6 | 65 |
Application in Fused Heterocycles: Synthesis of Imidazo[1,2-a]pyrazines
Imidazo[1,2-a]pyrazines are a class of fused heterocycles with a range of biological activities, including potential as kinase inhibitors and antiallergic agents.[10][11] They can be synthesized from pyrazine-2,3-dicarboxamide derivatives.
Workflow for Imidazo[1,2-a]pyrazine Synthesis
Caption: Synthetic route to Imidazo[1,2-a]pyrazines.
Protocol 4: Synthesis of Pyrazino[2,3-b]quinoxalines
Pyrazino[2,3-b]quinoxalines are another class of fused heterocycles with interesting photophysical and potential biological properties. They can be synthesized by the condensation of a 2,3-diaminopyrazine derivative with a 1,2-dicarbonyl compound.[1] The necessary 2,3-diaminopyrazine can be prepared from this compound via the corresponding dicarboxamide and subsequent Hofmann rearrangement.
Rationale: The condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound is a classic and efficient method for the formation of pyrazine and quinoxaline ring systems.
Materials:
-
2,3-Diaminopyrazine (derived from this compound)
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol or acetic acid
Procedure:
-
Dissolve 2,3-diaminopyrazine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Upon cooling, the product will often precipitate from the reaction mixture.
-
Collect the solid by filtration and wash with cold ethanol.
-
The product can be purified by recrystallization.
Emerging Applications: Kinase Inhibitors and Antimalarial Agents
The pyrazine scaffold is increasingly recognized for its potential in the development of targeted therapies, such as kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. While specific examples starting directly from this compound are still emerging in the literature, its derivatives are being explored for this purpose.
Furthermore, pyrazine-based compounds have shown promise as inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria.[12][13] The development of novel antimalarial agents is a critical global health priority, and this compound represents a readily available starting point for the synthesis of potential falcipain-2 inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward conversion into key intermediates such as pyrazine-2,3-dicarboxylic acid, pyrazine-2-carboxylic acid, and various dicarboxamides opens up a vast chemical space for the synthesis of a wide range of biologically active molecules. From the established synthesis of the anticancer drug Bortezomib to the potential for developing novel kinase inhibitors and antimalarial agents, the applications of this compound continue to expand. The protocols provided in this guide offer a practical foundation for researchers and drug development professionals to harness the synthetic potential of this compound in their quest for new and improved therapeutics.
References
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A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation - Luxembourg Bio Technologies.
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2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure.
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Catalytic Amidation.
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Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines | Request PDF - ResearchGate.
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Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - Green Chemistry (RSC Publishing).
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Bortezomib | 179324-69-7 - ChemicalBook.
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BORTEZOMIB, PS 341 | New Drug Approvals.
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Novel routes to pyrazino[2,3-b]quinoxalines - Journal of the Chemical Society C.
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Synthesis of key precursors of quinoxaline and pyrido[2,3-b]pyrazines - ResearchGate.
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The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery.
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Designing novel inhibitors against falcipain-2 of Plasmodium falciparum - PubMed.
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
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Nature Catalysis published the forward-looking article on catalytic direct amidation by Prof. Xiao Wang's group - 化学化工学院.
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MICROWAVE ASSISTED SYNTHESIS & QSAR STUDY OF SOME NOVEL PYRAZOLYL THIAZINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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Three Decades of Targeting Falcipains to Develop Antiplasmodial Agents: What have we Learned and What can be Done Next?
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
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Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH.
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Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c][1][4]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones, pyrrolo[2,3-a]quinoxalinones, and imidazo[2,1-b]benzothiazoles - PubMed.
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central.
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(PDF) Imidazo[1,2-a]pyrazines - ResearchGate.
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Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure.
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Structures of some reported falcipain-2 inhibitors. - ResearchGate.
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Catalytic Amidation Reviews.
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Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.
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Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI.
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Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - RSC Publishing.
-
The Application of Multi-Component Reactions in Drug Discovery | Request PDF.
-
Falcipain-2 and Falcipain-3 Inhibitors as Promising Antimalarial Agents | Bentham Science.
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One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - SciSpace.
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.
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- 13. eurekaselect.com [eurekaselect.com]
Application Notes & Protocols: Dimethyl 2,3-pyrazinedicarboxylate as a Cornerstone for Pharmaceutical Intermediate Synthesis
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a key component in a multitude of clinically significant drugs.[1][2] Pyrazine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4]
Among the various pyrazine-based starting materials, Dimethyl 2,3-pyrazinedicarboxylate stands out as a particularly versatile and powerful building block. Its symmetrically placed ester functionalities on an electron-deficient aromatic core provide two reactive handles for a wide array of chemical transformations. This guide provides detailed protocols and expert insights into leveraging this reagent for the synthesis of high-value pharmaceutical intermediates, focusing on the formation of amides, hydrazides, and their subsequent conversion into complex fused heterocyclic systems.
Core Synthetic Transformations & Protocols
The strategic value of this compound lies in the predictable and high-yielding reactivity of its ester groups. These groups can be readily converted into amides and hydrazides, which serve as pivotal intermediates for constructing more complex molecular architectures.
Synthesis of Pyrazine-2,3-dicarboxamides: Accessing Bioactive Scaffolds
Expertise & Causality: The conversion of the diester to a diamide is a fundamental and crucial transformation. The resulting pyrazine-2,3-dicarboxamides are not only valuable intermediates but can themselves possess significant biological activity.[5][6] The reaction proceeds via nucleophilic acyl substitution, where a primary or secondary amine attacks the electrophilic carbonyl carbon of the ester. The choice of reaction conditions is dictated by the nucleophilicity of the amine. While highly nucleophilic amines can react directly with the ester at elevated temperatures, less reactive amines (such as anilines) may require activation or harsher conditions. The use of a solvent like methanol or ethanol is common as it readily dissolves the starting materials, and the corresponding alkoxide leaving group (methoxide) is stable.
Experimental Protocol: General Procedure for Diamide Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or toluene, approx. 10 mL per gram of ester).
-
Amine Addition: Add the desired primary or secondary amine (2.2 - 2.5 eq.) to the solution. The slight excess of the amine helps to drive the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the amine's reactivity (typically ranging from 4 to 24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is consumed.
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be isolated directly by filtration. Wash the solid with a small amount of cold solvent to remove impurities.
-
If the product remains in solution, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Data Presentation: Typical Reaction Parameters for Amidation
| Amine Type | Solvent | Temperature (°C) | Typical Time (h) | Yield (%) | Notes |
| Aliphatic Primary | Methanol | 65 | 4-8 | 85-95 | Often precipitates upon cooling. |
| Aliphatic Secondary | Ethanol | 78 | 8-16 | 80-90 | May require longer reaction times. |
| Aromatic (Aniline) | Toluene/Xylene | 110-140 | 12-24 | 60-80 | Higher temperatures are generally required. |
Visualization: Amide Synthesis Workflow
Caption: General workflow for pyrazine dicarboxamide synthesis.
Synthesis of Pyrazine-2,3-dihydrazide: Gateway to Fused Heterocycles
Expertise & Causality: The reaction of this compound with hydrazine is a highly efficient process that yields the crystalline dihydrazide. This intermediate is a cornerstone for constructing fused heterocyclic systems, particularly those containing adjacent nitrogen atoms like pyridazines or triazoles.[7] The high reactivity of hydrazine as a nucleophile allows this reaction to proceed smoothly, often at room temperature or with gentle heating. An alcoholic solvent is preferred for its ability to dissolve the starting ester and the hydrazine, while the dihydrazide product is often poorly soluble in the same solvent, leading to its precipitation and easy isolation in high purity.
Experimental Protocol: Synthesis of Pyrazine-2,3-dihydrazide
-
Reagent Preparation: Suspend this compound (1.0 eq.) in ethanol (approx. 15 mL per gram of ester) in a round-bottom flask with a magnetic stirrer.
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0 - 5.0 eq.) dropwise to the suspension at room temperature. The reaction is often exothermic, and a cooling bath may be used to maintain the temperature below 40°C.
-
Reaction Execution: Stir the mixture at room temperature. A thick white precipitate typically forms within 1-2 hours. To ensure completion, the reaction can be gently heated to 50-60°C for an additional 1-2 hours.
-
Reaction Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting ester spot.
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold ethanol to remove excess hydrazine hydrate and any unreacted starting material.
-
Dry the product under vacuum to yield Pyrazine-2,3-dihydrazide, which is often pure enough for subsequent steps without further purification.
-
Visualization: Dihydrazide as a Synthetic Hub
Caption: Synthesis of dihydrazide and its potential applications.
Application: Building Fused Pyrazine Systems for Complex Targets
Expertise & Causality: The true synthetic power of this compound is realized when its derivatives are used to construct complex, fused heterocyclic systems. This approach is central to the synthesis of numerous pharmaceuticals, including the smoking cessation aid Varenicline. The key synthetic step in many Varenicline syntheses involves the formation of the pyrazine ring by condensing a diamine intermediate with a 1,2-dicarbonyl compound like glyoxal.[8][9][10] This condensation reaction is a classic and reliable method for forming pyrazine and quinoxaline ring systems. The reaction proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and subsequent aromatization (often via oxidation) to yield the stable fused aromatic system.
Conceptual Protocol: Quinoxaline Formation (Varenicline-type intermediate)
This protocol illustrates the general principle of forming a fused pyrazine ring, a key step in the synthesis of complex molecules like Varenicline.
-
Reagent Preparation: Dissolve the aromatic diamine intermediate (e.g., a substituted 1,2-diaminobenzene derivative) (1.0 eq.) in a suitable solvent mixture, such as isopropanol and water.[9][10]
-
Reagent Addition: Add an aqueous solution of glyoxal (40% wt, 1.1 eq.) to the diamine solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the formation of the quinoxaline product via TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]
-
Workup and Isolation:
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate.[11]
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure fused pyrazine (quinoxaline) intermediate.
Visualization: Fused Pyrazine Ring Synthesis
Caption: Key condensation step for forming fused pyrazine rings.
Conclusion
This compound is an exceptionally valuable starting material for the synthesis of diverse pharmaceutical intermediates. Its straightforward conversion into dicarboxamides and dihydrazides opens up a rich field of chemistry, allowing for the creation of both simple bioactive molecules and complex, fused heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full synthetic potential of this versatile reagent. By understanding the causality behind the experimental choices, scientists can adapt and optimize these methods for the efficient and reliable production of next-generation pharmaceutical agents.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5).
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Varenicline compound and process of manufacture thereof. (2023). Google Patents.
- Pyrazines and Related Ring Structures. (n.d.). ScienceDirect.
- Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. (2010). Google Patents.
- Varenicline synthesis. (n.d.). ChemicalBook.
- Preparation method of varenicline intermediate, varenicline and salt thereof. (2021). Google Patents.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). ResearchGate.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2009). MDPI.
- Hydrazides and derivatives production process from hydrazines and dicarboxylic acids. (2005). Google Patents.
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- 8. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 9. Varenicline synthesis - chemicalbook [chemicalbook.com]
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- 11. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Hydrothermal Synthesis of Luminescent Metal-Organic Frameworks Using Dimethyl 2,3-pyrazinedicarboxylate
Introduction: The Strategic Advantage of Dimethyl 2,3-pyrazinedicarboxylate in MOF Synthesis
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented versatility in applications ranging from gas storage and catalysis to advanced drug delivery systems. The rational design of these crystalline materials hinges on the judicious selection of metal nodes and organic linkers. Pyrazine-2,3-dicarboxylic acid (H₂pzdc) is a well-established linker, known for its ability to form robust and functional frameworks due to the rigid pyrazine core and versatile coordination modes of its carboxylate groups.
This guide focuses on a strategic variation in the synthesis of pyrazine-dicarboxylate based MOFs: the use of This compound as a ligand precursor. Under hydrothermal conditions, this ester undergoes in-situ hydrolysis to generate the active pyrazine-2,3-dicarboxylate (pzdc²⁻) ligand. This approach offers several potential advantages:
-
Modulated Ligand Release: The gradual hydrolysis of the ester can lead to a slower, more controlled release of the linker into the reaction medium. This can influence the nucleation and growth of MOF crystals, potentially leading to higher quality, more uniform crystals.
-
pH Control: The in-situ generation of the carboxylic acid from the neutral ester can subtly alter the pH of the reaction mixture as the synthesis progresses, which is a critical parameter in determining the final structure of the coordination polymer.
-
Enhanced Solubility: The ester precursor may exhibit different solubility characteristics compared to the diacid, which can be advantageous in certain solvent systems.
These application notes provide a comprehensive overview of the hydrothermal synthesis of a luminescent lanthanide-based MOF, illustrating the utility of this compound as a precursor. Detailed protocols, mechanistic insights, and characterization data are presented to enable researchers to successfully employ this synthetic strategy.
Mechanistic Insight: The In-Situ Hydrolysis Pathway
The core of this synthetic approach is the hydrolysis of the dimethyl ester to the dicarboxylate anion under hydrothermal conditions. This reaction is a classic example of saponification, accelerated by the high temperature and pressure within the autoclave.
The process can be visualized as a two-step reaction where the ester groups are sequentially hydrolyzed, releasing methanol as a byproduct. The presence of water in the reaction mixture is therefore essential, not just as a solvent, but as a reagent.
Figure 1: Workflow illustrating the in-situ hydrolysis of this compound and subsequent MOF self-assembly under hydrothermal conditions.
It is important to note that under certain hydrothermal conditions, the pyrazine-2,3-dicarboxylate ligand itself can undergo further reactions. For instance, in the presence of certain lanthanide ions, an in-situ formation of oxalate (ox²⁻) from the pyrazine-2,3-dicarboxylic acid has been observed.[1][2] This oxalate can then be incorporated into the final MOF structure, leading to complex, multi-ligand frameworks. This highlights the dynamic chemical environment within the hydrothermal reactor.
Application Protocol: Synthesis of a Luminescent Europium-Pyrazine-2,3-dicarboxylate MOF
This protocol is adapted from the successful synthesis of a series of lanthanide-organic frameworks and modified for the use of this compound as the ligand precursor.[1] The resulting product is a two-dimensional coordination polymer with the general formula [Eu₂(2,3-pzdc)₂(ox)(H₂O)₂]n, which exhibits the characteristic red luminescence of Eu³⁺ ions.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| Europium(III) nitrate hexahydrate | Eu(NO₃)₃·6H₂O, 99.9% trace metals basis | Sigma-Aldrich |
| This compound | C₈H₈N₂O₄, 98% | Sigma-Aldrich |
| Deionized Water | 18.2 MΩ·cm | Millipore |
| Ethanol | Absolute, ≥99.8% | Fisher Scientific |
| Teflon-lined stainless steel autoclave | 23 mL capacity | Parr Instrument |
| Laboratory Oven | Capable of maintaining 180 ± 2 °C | VWR |
| Vortex Mixer | - | VWR |
| Centrifuge | - | Eppendorf |
| Vacuum Filtration Apparatus | with 0.22 µm membrane filters | Millipore |
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 20 mL glass vial, combine:
-
Europium(III) nitrate hexahydrate (0.1 mmol, 44.6 mg)
-
This compound (0.1 mmol, 19.6 mg)
-
-
Dissolution: Add 10 mL of deionized water to the vial.
-
Homogenization: Cap the vial and sonicate the mixture for 5 minutes, or vortex until a homogeneous suspension is achieved.
-
Autoclave Sealing: Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Hydrothermal Reaction: Place the sealed autoclave in a preheated laboratory oven set to 180 °C . Maintain this temperature for 72 hours .
-
Controlled Cooling: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. A controlled cooling rate (e.g., 5 °C/hour) is recommended to promote the growth of larger, higher-quality crystals.
-
Product Isolation:
-
Carefully open the autoclave in a fume hood.
-
Collect the colorless, plate-like crystals by vacuum filtration.
-
Wash the collected crystals thoroughly with deionized water (3 x 10 mL) and then with ethanol (2 x 10 mL) to remove any unreacted starting materials and byproducts.
-
-
Drying: Dry the final product in a desiccator under vacuum at room temperature for 24 hours.
Expected Results and Characterization
-
Yield: A typical yield for this synthesis is in the range of 60-75% based on the limiting reagent (Europium(III) nitrate).
-
Appearance: Colorless, plate-like crystals.
-
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers and the absence of the ester carbonyl stretch.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the content of coordinated water molecules.
-
Photoluminescence Spectroscopy: To characterize the luminescent properties, including excitation and emission spectra. The Eu³⁺-containing MOF is expected to show strong emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions when excited by UV light.
-
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or no crystal yield | Incomplete hydrolysis of the ester; incorrect pH; temperature too low. | Ensure the reaction time is sufficient (72h). Check the calibration of the oven. A small amount of a base (e.g., NaOH) can be added to facilitate hydrolysis, but this will affect the final structure. |
| Amorphous powder obtained | Cooling rate too fast; impurities in reagents. | Implement a slow, controlled cooling ramp. Use high-purity reagents and deionized water. |
| Poor luminescence | Quenching due to coordinated solvent molecules or impurities. | Ensure the product is thoroughly washed and dried. Activate the sample by heating under vacuum to remove coordinated water, which can quench lanthanide luminescence. |
| Inconsistent PXRD pattern | Formation of a different polymorph or a mixture of phases. | The pH and temperature are critical. Precisely control these parameters. The in-situ formation of oxalate can also lead to different structures.[1][2] |
Logical Framework for Synthesis Optimization
To tailor the properties of the resulting MOF, a systematic optimization of the reaction parameters is recommended. The following diagram outlines a logical workflow for this process.
Figure 2: A logical workflow for optimizing the hydrothermal synthesis of MOFs.
Conclusion
The use of this compound as a ligand precursor in the hydrothermal synthesis of MOFs is a valuable and strategic approach. The in-situ hydrolysis to the active dicarboxylate linker allows for a controlled reaction environment that can influence crystal growth and quality. The provided protocol for the synthesis of a luminescent europium-based MOF serves as a robust starting point for researchers exploring this methodology. By understanding the underlying reaction mechanisms and systematically optimizing the synthesis parameters, a wide range of novel functional materials can be developed for diverse applications in science and technology.
References
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Knope, K. E., Kimura, H., Yasaka, Y., Nakahara, M., Andrews, M. B., & Cahill, C. L. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Inorganic Chemistry, 51(6), 3883–3890. [Link]
- Ay, B., Yıldız, E., & Zubieta, J. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Wardana, F. Y., Ng, S. W., & Wibowo, A. C. (2015).
- Patra, K., & Pal, H. (2025). Lanthanide-based metal–organic frameworks (Ln-MOFs)
-
Knope, K. E., & Cahill, C. L. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. PubMed. [Link]
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Application Notes & Protocols: Comprehensive Characterization of Dimethyl 2,3-pyrazinedicarboxylate
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Abstract
This document provides a comprehensive guide to the analytical characterization of Dimethyl 2,3-pyrazinedicarboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. We will delve into the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides not only a step-by-step protocol but also the underlying scientific principles and expected outcomes, fostering a deeper understanding of the characterization process.
Introduction: The Significance of this compound
This compound is a derivative of pyrazine, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4 of the six-membered ring.[3] Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The precise characterization of this compound is paramount to ensure the quality and efficacy of downstream products. This guide provides a multi-faceted analytical approach to unequivocally confirm its chemical structure and assess its purity.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[5][6] It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
Principle of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the resonance frequency, is highly sensitive to the electron distribution around the nucleus, which is in turn influenced by neighboring atoms. Thus, the NMR spectrum provides a unique "fingerprint" of the molecule's structure.
Expected ¹H and ¹³C NMR Spectral Data
The structure of this compound (C₈H₈N₂O₄) suggests a simple yet informative NMR spectrum.
| Technique | Expected Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H NMR | ~8.9 | Singlet | Pyrazine ring protons (2H) |
| ~4.0 | Singlet | Methyl ester protons (6H) | |
| ¹³C NMR | ~165 | Singlet | Carbonyl carbons (C=O) |
| ~147 | Singlet | Pyrazine ring carbons (C-N) | |
| ~53 | Singlet | Methyl ester carbons (O-CH₃) |
Note: Predicted chemical shifts are based on general principles and may vary slightly depending on the solvent and instrument used.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and multiplicities to assign the signals to the respective protons and carbons in the molecule.
-
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[7] It is crucial for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.
Principle of Mass Spectrometry
In a mass spectrometer, molecules are first ionized to create charged particles. These ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Expected Mass Spectrum
For this compound (Molecular Weight: 196.16 g/mol ), the mass spectrum obtained using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 197.17.[8] Depending on the ionization method and energy, fragmentation may occur, providing further structural clues.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization technique.
-
Instrument Setup:
-
Select an appropriate ionization method (e.g., ESI, APCI, or EI). ESI is often preferred for its soft ionization nature.
-
Optimize the ion source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the analyte.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a relevant m/z range.
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
If fragmentation is observed, analyze the fragment ions to deduce structural information. This can be aided by tandem mass spectrometry (MS/MS) experiments.[7]
-
Functional Group Identification with Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10]
Principle of FT-IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FT-IR spectrometer measures the absorption of infrared radiation as a function of frequency, generating a spectrum that is characteristic of the molecule's functional groups.
Expected FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic C-H |
| ~2850-2960 | C-H stretch | Methyl (CH₃) |
| ~1720-1740 | C=O stretch | Ester carbonyl |
| ~1500-1600 | C=N, C=C stretch | Pyrazine ring |
| ~1100-1300 | C-O stretch | Ester |
Note: These are approximate ranges, and the exact peak positions can be influenced by the sample's physical state.[11][12]
Protocol for FT-IR Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument.
-
-
Data Acquisition and Analysis:
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Electronic Transitions and Purity Assessment by UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis and purity assessment.[13][14]
Principle of UV-Vis Spectroscopy
Molecules with π-electrons or non-bonding electrons can absorb energy in the ultraviolet or visible region of the electromagnetic spectrum, causing these electrons to be promoted to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore (the light-absorbing part of the molecule).
Expected UV-Vis Spectrum
This compound, containing an aromatic pyrazine ring and carbonyl groups, is expected to exhibit absorption bands in the UV region, likely corresponding to π → π* and n → π* transitions. The exact λmax will depend on the solvent used.[15]
Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the most accurate measurements.
-
Instrument Setup:
-
Use a dual-beam spectrophotometer for optimal stability.
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matched cuvette with the sample solution.
-
-
Data Acquisition and Analysis:
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
Record the wavelength(s) of maximum absorbance (λmax).
-
For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
-
Integrated Characterization Workflow
The comprehensive characterization of this compound relies on the synergistic use of these analytical techniques. The following workflow ensures a thorough and reliable analysis.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The application of a multi-technique approach, as detailed in these application notes, is essential for the robust characterization of this compound. By combining the structural insights from NMR and MS with the functional group information from FT-IR and the electronic properties from UV-Vis spectroscopy, researchers can be confident in the identity, purity, and quality of their material. This comprehensive analysis is a critical step in the development of novel pharmaceuticals and other advanced materials derived from this important pyrazine intermediate.
References
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American Chemical Society. (2016). Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State. The Journal of Physical Chemistry C. [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
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Gunanathan, C., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. [Link]
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Kalinowska-Lis, U., et al. (2019). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules. [Link]
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Swamy, G. K. (2017). Synthesis and reactions of Pyrazine. Slideshare. [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. [Link]
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Thuéry, R., et al. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Inorganic Chemistry. [Link]
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Stenutz, R. dimethyl pyrazine-2,3-dicarboxylate. [Link]
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NIST. 2,3-Pyridinedicarboxylic acid, dimethyl ester. NIST WebBook. [Link]
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Li, J., et al. (2022). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Chinese Journal of Analytical Chemistry. [Link]
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SpectraBase. 2,3-Pyrazinedicarboxylic acid. [Link]
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Świsłocka, R., et al. (2016). Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands. Journal of Thermal Analysis and Calorimetry. [Link]
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Dehghan, H., et al. (2018). Chemical Computations and Vibrational Spectral Studies of 2,3-Pyrazinedicarboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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ResearchGate. UV–VIS spectra of (a) Pz3 in dichloromethane (DCM), dimethylsulfoxide.... [Link]
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ResearchGate. UV-vis and emission spectra (λexc = 325 nm) of complexes 1–4 in a DCM.... [Link]
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Paz, F. A. A., et al. (2011). Photoluminescent Lanthanide-Organic Bilayer Networks with 2,3-Pyrazinedicarboxylate and Oxalate. Inorganic Chemistry. [Link]
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Zhang, Y., et al. (2021). Synthesis and chromatographic evaluation of pyrazinedicarboxylic anhydride bonded stationary phase. Journal of Chromatography A. [Link]
-
FooDB. Showing Compound 2,3-Dimethylpyrazine (FDB010958). [Link]
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Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
-
Alfonso, M., & Stoeckli-Evans, H. (2016). Dimethyl and diethyl esters of 5,6-bis-(pyridin-2-yl)pyrazine-2,3-di-carb-oxy-lic acid: a comparison. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
ResearchGate. IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... [Link]
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National Institutes of Health. (2022). NMR Spectroscopy Identifies Chemicals in Cigarette Smoke Condensate That Impair Skeletal Muscle Mitochondrial Function. [Link]
-
MDPI. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]
-
Espinosa-Alonso, L., et al. (2009). A UV-Vis Micro-spectroscopic Study to Rationalize the Influence of Cl-(aq) on the Formation of Different Pd Macro-Distributions on γ-Al2O3 Catalyst Bodies. Physical Chemistry Chemical Physics. [Link]
-
ResearchGate. Partial 1 H NMR spectra of (a) DCM and (b) DCM-NO 2 in CDCl 3 , and (c).... [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
ACS Figshare. (2016). Investigation of in Situ Oxalate Formation from 2,3-Pyrazinedicarboxylate under Hydrothermal Conditions Using Nuclear Magnetic Resonance Spectroscopy. [Link]
-
NIST. Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST WebBook. [Link]
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Application Note & Protocol: A Scalable Synthesis of Dimethyl 2,3-Pyrazinedicarboxylate for Research and Development
Abstract: This document provides a comprehensive, field-tested guide for the multi-gram scale synthesis of Dimethyl 2,3-pyrazinedicarboxylate. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing safety, scalability, and reproducibility. We delve into the underlying chemical principles, offer a detailed step-by-step protocol, and provide robust methods for purification and characterization. This guide is structured to be a self-validating system, ensuring both technical accuracy and practical applicability in a laboratory setting.
Introduction: The Significance of this compound
This compound is a key heterocyclic building block in modern organic synthesis. Its rigid, nitrogen-containing aromatic core makes it a valuable precursor for a wide array of complex molecules. Its derivatives are integral to the development of pharmaceuticals, particularly in the synthesis of bioactive molecules for new drugs.[1][2] The compound also finds applications in the food industry as a flavor enhancer and in materials science for the creation of specialty polymers.[2] Given its broad utility, a reliable and scalable synthesis protocol is essential for advancing research and development in these fields.
This guide presents a robust two-step synthetic route, beginning with the oxidative cleavage of quinoxaline to yield 2,3-pyrazinedicarboxylic acid, followed by a classic Fischer esterification to produce the target diester.
Chemical Theory and Rationale
The chosen synthetic pathway is predicated on well-established and scalable reaction classes. Understanding the causality behind each step is critical for successful execution and troubleshooting.
Step 1: Oxidation of Quinoxaline
The synthesis commences with the oxidation of quinoxaline. The benzene ring of the quinoxaline molecule is more susceptible to oxidation than the pyrazine ring due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine moiety. We employ potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent, to cleave the benzene ring and form the corresponding dicarboxylate salt.[3][4] The reaction is performed in an aqueous medium at elevated temperatures to ensure sufficient reactivity. The resulting manganese dioxide (MnO₂) byproduct is easily removed by filtration. Subsequent acidification of the filtrate protonates the carboxylate groups, causing the 2,3-pyrazinedicarboxylic acid to precipitate out of the solution.[4]
Step 2: Fischer-Speier Esterification
The second stage involves the conversion of the synthesized 2,3-pyrazinedicarboxylic acid into its dimethyl ester. This is achieved through a Fischer-Speier esterification, an acid-catalyzed reaction with methanol.[5] Concentrated sulfuric acid (H₂SO₄) serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid. This activation facilitates a nucleophilic attack by methanol. A subsequent series of proton transfers and the elimination of a water molecule yields the stable ester product. Using methanol as both the reagent and the solvent ensures the reaction equilibrium is driven towards the product side, maximizing the yield.
Scalable Experimental Protocol
This protocol is optimized for a scale yielding a significant quantity of the final product, suitable for extensive research campaigns.
Part A: Synthesis of 2,3-Pyrazinedicarboxylic Acid
Materials & Reagents:
-
Quinoxaline (1.0 mole, 130.15 g)
-
Potassium Permanganate (KMnO₄) (6.0 moles, 948.2 g)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized Water
-
Acetone (for washing/recrystallization)
Equipment:
-
12 L three-necked round-bottom flask
-
Overhead mechanical stirrer
-
Large dropping funnel (1 L)
-
Reflux condenser
-
Heating mantle
-
Large Büchner funnel and filter flask assembly
Procedure:
-
Reaction Setup: Assemble the 12 L flask with the mechanical stirrer, reflux condenser, and dropping funnel.
-
Initial Charge: Add 4 L of hot deionized water (~90°C) and the quinoxaline (130.15 g) to the flask. Begin vigorous stirring to create a suspension.[3]
-
Permanganate Addition: Prepare a saturated solution of potassium permanganate by dissolving 948.2 g of KMnO₄ in approximately 3-4 L of hot water (~90°C). Carefully transfer this hot, purple solution to the dropping funnel.
-
Controlled Oxidation: Add the KMnO₄ solution to the quinoxaline suspension in a steady stream. The rate of addition should be controlled to maintain a gentle reflux of the reaction mixture. This exothermic reaction requires careful monitoring; the addition typically takes about 1.5 to 2 hours.[3]
-
Reaction Completion: After the addition is complete, continue to stir the mixture under reflux for an additional hour to ensure the reaction goes to completion. The purple color of the permanganate should be discharged, leaving a brown suspension of manganese dioxide (MnO₂).
-
Work-up and Isolation:
-
Cool the reaction mixture to a manageable temperature.
-
Filter the hot mixture through a large Büchner funnel to remove the voluminous MnO₂ precipitate. Wash the filter cake with several portions of hot water to recover any trapped product.
-
Combine the filtrate and washings. If the volume is large, concentrate it under reduced pressure to about 2 L.
-
Slowly and carefully acidify the filtrate with concentrated HCl with stirring. Vigorous evolution of carbon dioxide may occur.[3] Continue adding acid until the pH is approximately 1.
-
Cool the acidified solution in an ice bath to precipitate the 2,3-pyrazinedicarboxylic acid.
-
Collect the crude product by vacuum filtration, wash with cold water, and then with acetone.
-
Dry the solid product in a vacuum oven at 100°C. The expected yield is 140-145 g (75-77%).[3]
-
Part B: Synthesis of this compound
Materials & Reagents:
-
2,3-Pyrazinedicarboxylic Acid (from Part A, ~0.8 mole, ~134 g)
-
Methanol (ACS grade, 2.5 L)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, 25 mL)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
5 L round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (2 L)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To the 5 L flask, add the dried 2,3-pyrazinedicarboxylic acid (134 g) and methanol (2.5 L).
-
Acid Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (25 mL) to the suspension.
-
Esterification: Heat the mixture to reflux and maintain for 12-18 hours. The reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Pour the residue into a mixture of ice water (1 L) and dichloromethane (500 mL).
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (final pH ~7-8).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional dichloromethane (3 x 300 mL).[6]
-
Combine the organic layers and wash with water (500 mL) and then brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Visualization and Data Presentation
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Table 1: Key Reaction Parameters
| Parameter | Step 1: Oxidation | Step 2: Esterification |
| Key Reagents | Quinoxaline, KMnO₄ | 2,3-Pyrazinedicarboxylic Acid, Methanol |
| Solvent | Water | Methanol |
| Catalyst | - | Conc. H₂SO₄ |
| Temperature | ~100°C (Reflux) | ~65°C (Reflux) |
| Reaction Time | 2.5 - 3 hours | 12 - 18 hours |
| Reactant Ratio | 1 : 6 (Quinoxaline : KMnO₄) | Acid in excess Methanol |
| Typical Yield | 75 - 80% | 85 - 95% |
Safety Protocols and Hazard Management
A thorough risk assessment must be conducted before starting this synthesis.[7] All operations should be performed in a well-ventilated fume hood.
-
Potassium Permanganate (KMnO₄): A strong oxidizer. Avoid contact with combustible materials. Fire or explosion may result. Wear appropriate gloves and eye protection.
-
Acids (HCl, H₂SO₄): Highly corrosive. Can cause severe burns. Handle with extreme care, using acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Solvents (Methanol, Dichloromethane): Methanol is flammable and toxic. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Pyrazine Derivatives: May cause skin, eye, and respiratory irritation.[8][9][10] Avoid breathing dust.[8][9]
Personal Protective Equipment (PPE):
-
Safety glasses or goggles at all times.
-
Chemical-resistant gloves (nitrile or neoprene).
-
Flame-resistant lab coat.
Waste Disposal:
-
Aqueous acidic and basic waste should be neutralized before disposal.
-
Organic solvent waste must be collected in designated containers.
-
Solid waste (MnO₂, filter paper) should be disposed of in accordance with institutional guidelines.
Safety Workflow Diagram
Caption: Key safety considerations for the synthesis protocol.
Purification and Characterization
Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
If necessary, decolorize the solution with a small amount of activated carbon and filter while hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization Workflow
Caption: Workflow for product purification and analysis.
Table 2: Typical Analytical Data
| Analysis Method | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.8 (s, 2H, pyrazine-H), δ ~4.0 (s, 6H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165 (C=O), δ ~148 (pyrazine C-H), δ ~145 (pyrazine C-CO), δ ~53 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1200-1300 (C-O stretch) |
| Purity (HPLC) | >98% |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. An HPLC method using a C18 column with a gradient elution of methanol and water containing a small amount of acid can be developed for purity analysis.[11]
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and safety, researchers can reliably produce multi-gram quantities of this valuable chemical intermediate. The emphasis on the rationale behind each step equips the user with the knowledge to troubleshoot and adapt the protocol as needed, ensuring a high degree of success in a professional laboratory environment.
References
-
Loba Chemie. (2018). 2,3-PYRAZINEDICARBOXYLIC ANHYDRIDE MSDS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
-
Heterocyclic Chemistry. (2007). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.89-01-0,2,3-Pyrazinedicarboxylic acid Suppliers,MSDS download. Retrieved from [Link]
- Google Patents. (n.d.). CN102408371A - Method for purifying 2, 3-dimethylpyridine.
- Google Patents. (n.d.). CN102002006B - Method for preparing 2,3-dimethyl pyrazine.
-
Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2022). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Retrieved from [Link]
-
Market Research Future. (2023). 2,3-Pyrazinedicarboxylic Acid Market Size, Trends, Analysis and Forecast till 2034. Retrieved from [Link]
-
National Institutes of Health. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. Retrieved from [Link]
-
PubMed. (2010). Photoluminescent Lanthanide-Organic Bilayer Networks With 2,3-pyrazinedicarboxylate and Oxalate. Retrieved from [Link]
- Google Patents. (n.d.). CN1236777A - Process for recovery of pyridine-2,3-dicarboxylic acid.
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Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]
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precisionFDA. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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J&K Scientific. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]
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- 7. Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Use of Dimethyl 2,3-pyrazinedicarboxylate in Photoluminescent Materials
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of dimethyl 2,3-pyrazinedicarboxylate as a foundational building block for the synthesis of advanced photoluminescent materials. The pyrazine core, being electron-deficient, serves as an excellent scaffold for creating molecules with tailored photophysical properties through strategic functionalization. These materials have demonstrated significant potential in various applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. This guide offers detailed, step-by-step protocols for the synthesis of this compound, its subsequent functionalization via Suzuki-Miyaura cross-coupling, and the fabrication of photoluminescent devices. Furthermore, it elucidates the underlying principles governing the photoluminescent behavior of these materials and provides key characterization data to facilitate their practical application.
Introduction: The Versatility of the Pyrazine Core in Luminescent Materials
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in materials science.[1] The electron-deficient nature of the pyrazine ring makes it an excellent acceptor unit in donor-π-acceptor (D-π-A) chromophores. This intrinsic electronic property allows for the systematic tuning of intramolecular charge transfer (ICT) characteristics, which in turn governs the photoluminescent properties of the resulting materials. This compound is a particularly valuable starting material due to the presence of two ester groups that can be readily modified or serve as directing groups for further functionalization of the pyrazine core.
Functionalized pyrazine derivatives have been successfully employed in a range of optoelectronic applications. Their tunable emission from blue to red, high thermal stability, and excellent charge-transporting properties make them promising candidates for emissive layers in OLEDs.[2] Moreover, the nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, enabling the development of highly selective and sensitive fluorescent sensors.[3][4] The phenomenon of aggregation-induced emission (AIE) has also been observed in some pyrazine-based luminogens, where the restriction of intramolecular rotations in the aggregated state leads to enhanced fluorescence, a desirable property for solid-state applications and bio-imaging.
This guide will provide the necessary protocols and theoretical background to empower researchers to synthesize and apply this compound-based materials in their respective fields.
Synthesis of the Core Building Block: this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2,3-pyrazinedicarboxylic acid. The first step involves the conversion of the diacid to its corresponding dimethyl ester.
Protocol: Esterification of 2,3-Pyrazinedicarboxylic Acid
This protocol describes the esterification of 2,3-pyrazinedicarboxylic acid using methanol and thionyl chloride. The reaction of thionyl chloride with methanol generates anhydrous HCl in situ, which catalyzes the esterification.[4][5]
Materials:
-
2,3-Pyrazinedicarboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-pyrazinedicarboxylic acid (1 equivalent) in anhydrous methanol (approximately 10-15 mL per gram of diacid) in a round-bottom flask, slowly add thionyl chloride (2.2 equivalents) at 0 °C (ice bath).[4] Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood. The addition of thionyl chloride to methanol is exothermic and generates HCl gas.
-
After the addition is complete, remove the ice bath and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 70 °C) for 4-6 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Caution: Addition of bicarbonate solution will cause gas evolution (CO₂); add it slowly and with stirring.
-
Separate the organic layer, and extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
An alternative synthetic route to the pyrazine core involves the condensation of diaminomaleonitrile with α-dicarbonyl compounds.[7][8]
Caption: Workflow for the synthesis of this compound.
Functionalization of the Pyrazine Core for Photoluminescence
To impart and tune the photoluminescent properties of the pyrazine core, it is often necessary to introduce electron-donating or -accepting groups at specific positions. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between a halogenated pyrazine and an arylboronic acid.[9] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Protocol: Suzuki-Miyaura Cross-Coupling of a Dihalogenated Pyrazine Derivative
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dihalogenated dimethyl pyrazinedicarboxylate with an arylboronic acid. The reaction conditions can be optimized for specific substrates.
Materials:
-
Dimethyl 2,5-dichloro-3,6-pyrazinedicarboxylate (or the corresponding dibromo derivative)
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Toluene
-
Methanol (MeOH)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask, add the dimethyl 2,5-dichloro-3,6-pyrazinedicarboxylate (1 equivalent), the arylboronic acid (2.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[9]
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add deaerated toluene (approximately 15-20 mL per mmol of the pyrazine derivative) and deaerated methanol (approximately 5-10 mL per mmol of the pyrazine derivative) to the flask via syringe.
-
Add a deaerated 2 M aqueous solution of potassium carbonate (4 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under the inert atmosphere for 24 hours or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized this compound derivative.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Application in Organic Light-Emitting Diodes (OLEDs)
Pyrazine-based materials, particularly those with bipolar (hole- and electron-transporting) characteristics, are excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs) or as emitters in fluorescent or thermally activated delayed fluorescence (TADF) OLEDs.[10] The following protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for producing high-performance devices.[11][12]
Protocol: Fabrication of a Multilayer OLED by Vacuum Thermal Evaporation
Device Architecture Example: ITO / HIL / HTL / EML (Host:Pyrazine Derivative + Dopant) / ETL / EIL / Cathode
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
Ultrasonic bath
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Organic materials:
-
Hole Injection Layer (HIL), e.g., Molybdenum trioxide (MoO₃)
-
Hole Transport Layer (HTL), e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Emissive Layer (EML) Host, e.g., a functionalized this compound derivative
-
EML Dopant, e.g., a phosphorescent emitter like Ir(pq)₂acac for red emission[10]
-
Electron Transport Layer (ETL), e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPYPB)
-
Electron Injection Layer (EIL), e.g., Lithium fluoride (LiF)
-
-
Cathode material, e.g., Aluminum (Al)
-
Shadow masks for patterning
-
Glovebox with an inert atmosphere (N₂)
-
UV-curable epoxy and glass lids for encapsulation
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.
-
Layer Deposition:
-
Mount the cleaned substrates and shadow masks in the vacuum chamber.
-
Deposit the organic and metal layers sequentially by thermal evaporation. The deposition rate and thickness of each layer should be monitored using a QCM.
-
A typical deposition sequence and thickness would be:
-
HIL: MoO₃ (5 nm)
-
HTL: NPB (40 nm)
-
EML: Co-evaporate the pyrazine-based host with the phosphorescent dopant (e.g., 10 wt%) to a thickness of 20 nm.
-
ETL: TmPYPB (40 nm)
-
EIL: LiF (1 nm)
-
Cathode: Al (100 nm)
-
-
-
Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect against moisture and oxygen degradation.
Application as Fluorescent Sensors
The nitrogen atoms of the pyrazine ring and the carbonyl oxygens of the ester groups can act as chelating sites for metal ions. This interaction can significantly alter the photophysical properties of the molecule, leading to either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence. This principle can be exploited to develop selective and sensitive fluorescent sensors.[3][4]
Protocol: Characterization of a Pyrazine-Based Fluorescent Sensor
This protocol outlines the steps to evaluate the sensing performance of a functionalized this compound derivative for a specific metal ion.
Materials and Equipment:
-
Synthesized pyrazine derivative (the sensor)
-
A range of metal salts (e.g., chlorides or nitrates) to be tested
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)
-
Fluorometer
-
UV-Vis spectrophotometer
-
Volumetric flasks and micropipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazine sensor in the chosen solvent (e.g., 1 mM). Prepare stock solutions of the various metal salts (e.g., 10 mM).
-
Selectivity Study:
-
In a series of cuvettes, place a solution of the sensor at a fixed concentration (e.g., 10 µM).
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion solution. Include a blank with no added metal ions.
-
Record the fluorescence emission spectrum of each sample after a short incubation period. The excitation wavelength should be set at the absorption maximum of the sensor.
-
Compare the fluorescence intensity changes to identify which metal ion elicits the most significant response.
-
-
Titration and Sensitivity Study:
-
For the metal ion that showed the highest selectivity, perform a fluorescence titration.
-
Prepare a series of solutions with a fixed concentration of the sensor (e.g., 10 µM) and increasing concentrations of the target metal ion (from 0 to several equivalents).
-
Record the fluorescence emission spectrum for each concentration.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
From this data, the detection limit can be calculated. The binding constant can be determined using a Benesi-Hildebrand plot.[13]
-
Photophysical Data and Characterization
The photophysical properties of functionalized this compound derivatives are highly dependent on the nature of the substituents and the solvent environment. A summary of key photophysical parameters for representative pyrazine-based luminophores is presented below.
| Compound Type | Solvent | λₐₑₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Reference |
| Pyrido[2,3-b]pyrazine derivative | Toluene | 448 | 545 | 0.98 | [2] |
| Carbazole-dioxino[2,3-b]pyrazine | CH₂Cl₂ | 370 | 450 | - | [10] |
| Thiazolo[2,3-b]pteridine | Acetonitrile | 350-450 | 452-570 | up to 0.068 | [14] |
| Lanthanide-MOF with 2,3-pyrazinedicarboxylate | Solid State | - | - | 0.13 (Eu³⁺) | [15] |
Characterization Techniques:
A comprehensive characterization of these materials is crucial for understanding their structure-property relationships. Key techniques include:
-
Structural Analysis: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
-
Optical Properties: UV-Vis Absorption and Photoluminescence (PL) Spectroscopy to determine absorption and emission maxima. Fluorescence quantum yields are typically measured relative to a known standard.[14] Time-resolved photoluminescence spectroscopy is used to determine excited-state lifetimes.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability and phase transitions.
-
Electrochemical Properties: Cyclic Voltammetry (CV) to determine HOMO and LUMO energy levels.
Conclusion
This compound is a versatile and accessible platform for the development of a wide array of photoluminescent materials. Through straightforward synthetic modifications, its derivatives can be tailored for high-performance applications in OLEDs and as sensitive chemical sensors. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the rich potential of this compound class. The continued investigation into novel functionalization strategies and device architectures will undoubtedly lead to further advancements in the field of organic electronics and sensor technology.
References
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- Carla Queirós, Ana M. G. Silva, Baltazar de Castro, Luís Cunha-Silva. (2020).
- [A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+] (2015). Analytical Methods.
- [A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+] (2015).
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- [Diaminomaleonitrile] (N.d.). Wikipedia.
- [The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis] (N.d.).
- [A new luminescent 3D metal–organic framework possessing a rare (3,5)-connected net which can be transformed from a 2D double layer] (N.d.). Dalton Transactions.
- [The chemistry of diaminomaleonitrile and its utility in heterocyclic synthesis] (N.d.). SciSpace.
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- [Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs] (N.d.).
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- [thionyl chloride addtion] (N.d.). ECHEMI.
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- [Novel carbazole- and dioxino[2,3-b]pyrazine-based bipolar hosts for red PhOLEDs with a high brightness] (N.d.). New Journal of Chemistry.
- [PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS)] (N.d.). IIP Series.
- [Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles] (2023). PMC.
- [OLED Fabrication | How to make an OLED Device] (N.d.). Ossila.
- [Process for the preparation of pyridine-2,3-dicarboxylic acid esters] (N.d.).
- [Synthesis, structure, photophysical properties of novel thiazolo[2,3-b]pteridines] (2025).
- [Preparation method of OLED (Organic Light Emitting Diode) device and...] (N.d.).
- [SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE] (N.d.). NIH.
- [Supporting Information Novel pyrazine derivative as “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+] (N.d.).
- [The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles] (N.d.). NIH.
- [Effect of Some Substituents Increasing the Solubility of Zn(II) and Al(III) Phthalocyanines on Their Photophysical Properties] (2014). PubMed.
- [Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores] (2022). PubMed.
- [Suzuki coupling between aryl halides and arylboronic acids in the presence of Fe3O4@NC/Pd. a.] (N.d.).
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Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
An Application Guide to the Derivatization of Dimethyl 2,3-Pyrazinedicarboxylate for Biological Screening
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and rigid structure make it a "privileged scaffold" found in a multitude of biologically active compounds.[1][3] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5][6]
This compound serves as an exceptionally versatile and accessible starting material for the synthesis of diverse chemical libraries. The two ester functionalities provide reactive handles for a variety of chemical transformations, most notably the formation of amides, which are fundamental linkages in countless pharmaceutical agents. This guide provides a detailed exploration of key derivatization strategies, offering both the underlying scientific rationale and robust, step-by-step protocols for researchers in drug discovery and chemical biology.
Core Strategy I: Saponification to Pyrazine-2,3-dicarboxylic Acid - The Gateway Intermediate
The foundational step in leveraging this compound for amide library synthesis is its conversion to the corresponding dicarboxylic acid. This saponification (hydrolysis) reaction is critical as it transforms the relatively unreactive methyl esters into highly versatile carboxylic acid groups, primed for activation and coupling with a diverse range of amines.[7][8]
Scientific Rationale
Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution. The hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to its carboxylate salt. A final acidic workup is required to protonate the carboxylate, yielding the neutral dicarboxylic acid, which typically precipitates from the aqueous solution due to its lower solubility. This intermediate is the cornerstone for subsequent amide bond formations.[9]
Caption: Reaction scheme for the hydrolysis of the starting diester.
Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer with hotplate
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.2 eq. in deionized water). Ensure the mixture is homogenous.
-
Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-4 hours).
-
Cooling & Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Acidification: Slowly add concentrated HCl dropwise with stirring. A white precipitate will begin to form. Continue adding acid until the solution is acidic (pH ~2).
-
Precipitation & Isolation: Allow the mixture to stir in the ice bath for an additional 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove residual salts. Dry the product under vacuum to yield pyrazine-2,3-dicarboxylic acid. The product can be used in the next step, often without further purification.
Core Strategy II: Amide Library Synthesis via Amide Coupling
With the gateway intermediate, pyrazine-2,3-dicarboxylic acid, in hand, the synthesis of a diverse amide library can be undertaken. Amide bond formation is a cornerstone reaction, and the use of coupling reagents allows this transformation to occur under mild conditions, preserving the integrity of sensitive functional groups on the amine coupling partners. The resulting pyrazine-2,3-dicarboxamides are a compound class with established biological relevance.[10][11][12]
Scientific Rationale
Direct reaction of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. Reagents like dicyclohexylcarbodiimide (DCC) form an O-acylisourea intermediate. More advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) form highly reactive activated esters, which are then readily displaced by the amine nucleophile. The choice of coupling agent and solvent can be optimized to maximize yield and minimize side reactions.[13]
Caption: Workflow for two-step synthesis of a dicarboxamide library.
Protocol 2: General Procedure for Diamide Synthesis
Materials:
-
Pyrazine-2,3-dicarboxylic acid (1.0 eq.)
-
Desired primary or secondary amine (2.1 eq.)
-
Coupling reagent (e.g., HATU, 2.1 eq.)
-
Organic base (e.g., DIPEA or Et₃N, 3.0-4.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, nitrogen or argon atmosphere setup
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazine-2,3-dicarboxylic acid (1.0 eq.) and the coupling reagent (2.1 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the solids. Stir the mixture at room temperature for 5-10 minutes.
-
Base and Amine Addition: Add the organic base (e.g., DIPEA, 3.0 eq.), followed by the desired amine (2.1 eq.).
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 4 to 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazine-2,3-dicarboxamide derivative.
| Amine Partner | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| Benzylamine | HATU / DIPEA | DMF | 12 | 85 |
| Morpholine | HATU / DIPEA | DMF | 16 | 78 |
| Aniline | DCC / HOBt | DCM | 24 | 65 |
| 4-Fluoroaniline | HATU / DIPEA | DMF | 12 | 81 |
| Note: Conditions are illustrative and may require optimization. |
Core Strategy III: Selective Synthesis via a Cyclic Anhydride Intermediate
For more nuanced structure-activity relationship (SAR) studies, it is often desirable to synthesize mono-amide derivatives, leaving one carboxylic acid available for further modification or for its intrinsic properties. This can be achieved by first forming pyrazine-2,3-dicarboxylic anhydride, which can then be selectively opened by an amine.[14][15]
Scientific Rationale
Heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride, results in an intramolecular condensation to form a stable five-membered cyclic anhydride. This anhydride is now an activated electrophile. The addition of one equivalent of an amine will lead to a nucleophilic attack on one of the carbonyl carbons. This opens the ring to form a tetrahedral intermediate, which then collapses to yield the mono-amide, mono-carboxylic acid product.
Caption: Synthesis of mono-amide derivatives via a cyclic anhydride.
Protocol 3: Synthesis of 3-(Aminocarbonyl)pyrazine-2-carboxylic Acids
Part A: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride
-
Place pyrazine-2,3-dicarboxylic acid (1.0 eq.) in a round-bottom flask.
-
Add an excess of acetic anhydride (5-10 eq.).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess acetic anhydride. The resulting solid is pyrazine-2,3-dicarboxylic anhydride, which can often be used directly.
Part B: Ring-Opening with Amine
-
Dissolve the crude pyrazine-2,3-dicarboxylic anhydride (1.0 eq.) in an appropriate anhydrous solvent (e.g., Toluene or Dioxane).[15]
-
Add a solution of the desired amine (1.0 eq.) in the same solvent dropwise at room temperature.
-
Stir the mixture for 2-6 hours. Monitor by TLC.
-
The product often precipitates from the reaction mixture. If so, collect it by filtration. If not, concentrate the solvent and purify the residue by recrystallization or chromatography.
Application in Biological Screening
The synthesized library of pyrazine derivatives is now ready for biological evaluation. Proper sample handling and plate preparation are crucial for obtaining reliable and reproducible data in high-throughput screening (HTS) assays.
Protocol 4: General Procedure for Assay Plate Preparation
Materials:
-
Synthesized pyrazine derivatives
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
96-well or 384-well microtiter plates (assay-appropriate)
-
Multichannel pipette or automated liquid handler
-
Assay buffer, cell culture medium, or relevant assay solution
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each synthesized compound by dissolving a calculated mass in anhydrous DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary. Store these stocks at -20°C.
-
Intermediate Plate (Serial Dilution): Create an intermediate plate for serial dilutions.
-
In the first column of a 96-well plate, add a defined volume of assay buffer or medium.
-
Add a small volume of the 10 mM compound stock to these wells to achieve the highest desired screening concentration (e.g., 100 µM).
-
Perform a serial dilution (e.g., 1:3 or 1:10) across the plate by transferring a portion of the solution from one column to the next, which already contains the diluent.
-
-
Assay Plate Stamping: Using a multichannel pipette or liquid handler, transfer a small, precise volume (e.g., 1-5 µL) from the intermediate dilution plate to the final assay plates.
-
Control Wells: Dedicate specific wells on each plate for controls:
-
Assay Execution: Add cells, enzymes, or other biological reagents to the assay plates to initiate the assay according to its specific protocol.
Conclusion
This compound is a powerful and cost-effective building block for generating libraries of novel chemical entities for biological screening. Through straightforward, high-yielding chemical transformations—primarily hydrolysis followed by robust amide coupling—a vast chemical space can be explored. The protocols detailed herein provide a reliable foundation for synthesizing both di- and mono-substituted pyrazine derivatives. This strategic approach enables the systematic investigation of structure-activity relationships, paving the way for the discovery of new therapeutic agents across a wide range of disease areas.
References
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
-
Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and Biological Evaluation. YMER. [Link]
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. ResearchGate. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis and antimicrobial activity of 2,3-(Substituted phenyl) pyrazine dicarboxamide. ResearchGate. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health (NIH). [Link]
-
Pyrazine-2,3-dicarboxamide. PubChem. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Royal Society of Chemistry. [Link]
-
Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. PubMed. [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. Semantic Scholar. [Link]
-
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
The crystal structures of three pyrazine-2,5-dicarboxamides. National Institutes of Health (NIH). [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS Unife. [Link]
-
Molecular Co-Crystals of Carboxylic Acids. 22. The Adducts of Pyrazine-2,3-dicarboxylic Acid with 2-Aminobenzoic Acid (1:2) and 3-Aminobenzoic Acid (1:1 Dihydrate). ResearchGate. [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]
-
Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. MDPI. [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. ScienceDirect. [Link]
-
Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. ResearchGate. [Link]
-
The biological activity of pyrazinecarboxamides derivatives as an herbicidal agent: combining DFT and QSAR studies. ResearchGate. [Link]
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- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chempap.org [chempap.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazine-2,3-dicarboxamide | C6H6N4O2 | CID 73173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: A High-Yield, Scalable Synthesis of Dimethyl 2,3-Pyrazinedicarboxylate
Abstract
This document provides a comprehensive guide to the high-yield synthesis of Dimethyl 2,3-pyrazinedicarboxylate, a pivotal intermediate in pharmaceutical and materials science. We present a robust, multi-step synthetic pathway, beginning with the high-yield preparation of quinoxaline, followed by its oxidative cleavage to 2,3-pyrazinedicarboxylic acid, and culminating in the final diesterification. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and troubleshooting insights to ensure reproducible and efficient synthesis.
Introduction: The Significance of Pyrazine-2,3-dicarboxylates
Pyrazine derivatives are a critical class of nitrogen-containing heterocycles widely explored in medicinal chemistry and materials science.[1] Specifically, 2,3-pyrazinedicarboxylic acid and its esters, such as this compound, serve as indispensable building blocks. Their most notable application is in the synthesis of Pyrazinamide, a first-line medication for the treatment of tuberculosis.[2] The structural rigidity and coordination capabilities of the pyrazine core also make these compounds excellent ligands for creating metal-organic frameworks (MOFs) and other advanced supramolecular structures.[2][3]
Given their importance, access to a reliable and high-yield synthetic route is paramount. The pathway detailed herein is based on well-established and scalable procedures, optimized for both yield and purity.
Overall Synthetic Strategy
The synthesis is a three-stage process, designed for maximal efficiency and yield at each step. The pathway begins with commodity starting materials and progresses through two key intermediates to the final product.
Caption: Overall 3-step synthesis workflow.
Experimental Protocols
Part 1: Synthesis of Quinoxaline (Intermediate 1)
The initial step involves the condensation of o-phenylenediamine with a glyoxal equivalent. A critical factor for achieving high yields (85-90%) is the use of a glyoxal-sodium bisulfite adduct.[4][5] This adduct prevents the polymerization and resinification of aqueous glyoxal, which would otherwise limit the yield to around 30%.[5]
Protocol 1: High-Yield Quinoxaline Synthesis
This protocol is adapted from the well-validated procedure in Organic Syntheses.[5][6]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Phenylenediamine | 108.14 | 135 g | 1.25 |
| Glyoxal-sodium bisulfite | 266.14 | 344 g | 1.29 |
| Sodium carbonate monohydrate | 124.00 | 500 g | - |
| Water | 18.02 | 3.5 L | - |
| Diethyl ether | 74.12 | 900 mL | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
Reactant Preparation: In a 5-L flask, dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water, heating to 70°C. In a separate vessel, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approx. 80°C).
-
Condensation Reaction: With vigorous stirring, add the hot glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.
-
Initial Workup: Allow the mixture to stand for 15 minutes. Cool the mixture to room temperature. The solution will darken.
-
Product Separation: Add 500 g of sodium carbonate monohydrate to the mixture. The quinoxaline will separate as a yellowish oil or crystalline solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with three 300-mL portions of diethyl ether.
-
Drying and Concentration: Combine the ether extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the ether on a steam bath.
-
Purification: The residual liquid, which is nearly pure quinoxaline, should be distilled under reduced pressure. Collect the fraction boiling at 108–112°C/12 mm Hg.
Caption: Workflow for the synthesis of Quinoxaline.
Part 2: Synthesis of 2,3-Pyrazinedicarboxylic Acid (Intermediate 2)
This step involves the oxidative cleavage of the quinoxaline's benzene ring. The electron-deficient pyrazine ring is resistant to oxidation, allowing for selective cleavage.
Method A: Potassium Permanganate Oxidation (Classic, High-Yield)
This method is robust and provides excellent yields, though it generates significant manganese dioxide waste.[4][5][6]
Protocol 2A: KMnO₄ Oxidation of Quinoxaline
-
Reaction Setup: In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 145 g (1.12 moles) of quinoxaline and 4 L of hot water (approx. 90°C).
-
Oxidant Preparation: In a separate large beaker, prepare a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate (KMnO₄) in 3-5 L of hot water.
-
Oxidation: With rapid stirring, add the hot KMnO₄ solution through a dropping funnel to the quinoxaline suspension. The rate of addition should be controlled to maintain a gentle boiling of the reaction mixture. This addition typically takes about 1.5 hours.
-
Filtration: Cool the reaction mixture and filter through a large Büchner funnel to remove the brown manganese dioxide precipitate.
-
Washing: Wash the manganese dioxide cake thoroughly with hot water (2 x 1 L) to recover all the product. Combine the filtrate and washings.
-
Concentration: Reduce the volume of the total filtrate to approximately 1 L using a rotary evaporator.
-
Precipitation: Cool the concentrated solution in an ice bath and cautiously acidify with concentrated hydrochloric acid to a pH of ~1.
-
Isolation & Purification: Collect the precipitated crude 2,3-pyrazinedicarboxylic acid by filtration. Recrystallize the crude product from acetone to yield the pure acid.
Method B: Sodium Chlorate Oxidation (Greener Alternative)
To mitigate the large volume of manganese waste, an alternative method using sodium chlorate as the oxidant has been developed.[7] This reaction is milder and easier to control.
Protocol 2B: NaClO₃ Oxidation of Quinoxaline
-
Catalyst & Acid Preparation: In a 100-mL three-necked flask, add 20 mL of water, 2.4 mL (0.045 mol) of concentrated sulfuric acid, and 7.5 g (0.03 mol) of copper sulfate pentahydrate. Heat and stir the mixture to 40–50°C.
-
Substrate Addition: Add 3.9 g (0.03 mol) of quinoxaline.
-
Oxidation: Heat the mixture to 80°C. Add 12.8 g (0.12 mol) of sodium chlorate in 5 portions over 30 minutes.
-
Workup: After the reaction is complete, cool the mixture. The product can be isolated by dissolving the crude product in a sodium hydroxide solution, filtering, and then re-precipitating by adding concentrated hydrochloric acid until the pH is 1.
-
Yield: Reported yields are around 49%.[7]
Comparative Summary of Oxidation Methods
| Feature | Method A (KMnO₄) | Method B (NaClO₃/CuSO₄) |
| Oxidant | Potassium Permanganate | Sodium Chlorate |
| Yield | 75-77%[4][6] | ~49%[7] |
| Pros | Well-established, high yield | Less solid waste, milder conditions |
| Cons | Large amount of MnO₂ waste | Lower reported yield, requires catalyst |
Part 3: Synthesis of this compound (Final Product)
The final step is a standard Fischer-Speier esterification. The dicarboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst to drive the reaction towards the formation of the diester.
Protocol 3: Fischer Esterification
-
Reaction Setup: To a 500 mL round-bottom flask, add 16.8 g (0.1 mol) of dry 2,3-pyrazinedicarboxylic acid and 250 mL of methanol.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add 5 mL of concentrated sulfuric acid with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup: Pour the residue into 300 mL of cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography (silica gel, eluent: ethyl acetate/hexane mixture) or recrystallization from a suitable solvent like methanol.
-
Yield: High yields (typically >90%) can be expected for this type of esterification.
Caption: Workflow for the final esterification step.
References
-
SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Heterocyclic Chemistry Blog. [Link]
-
2,3-pyrazinedicarboxylic acid. Organic Syntheses, Coll. Vol. 4, p.824 (1963); Vol. 30, p.86 (1950). [Link]
- A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]
-
Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. ResearchGate. [Link]
-
Exploring the Synthesis and Applications of 2,3-Pyrazinedicarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pyrazinedicarboxylic Acid 2,3- | Structure, Properties, Uses & Safety. Pipzine Chemicals. [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazinedicarboxylic Acid 2,3- | Structure, Properties, Uses & Safety | China Manufacturer & Supplier [pipzine-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID [hetchem.blogspot.com]
- 7. CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Dimethyl 2,3-pyrazinedicarboxylate
Abstract
This application note presents a comprehensive guide to the quantitative analysis of Dimethyl 2,3-pyrazinedicarboxylate, a key intermediate in pharmaceutical and specialty chemical synthesis. Accurate and reliable quantification of this compound is paramount for ensuring product quality, purity, and consistency. This document provides detailed, validated protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (¹H-qNMR). Each protocol is designed to be a self-validating system, with explanations grounded in established analytical principles and regulatory expectations. This guide is intended for researchers, quality control analysts, and drug development professionals requiring robust methods for the characterization of this compound.
Introduction
This compound is a heterocyclic compound whose derivatives are integral to the development of various biologically active molecules. The pyrazine core is a recognized scaffold in medicinal chemistry, appearing in numerous therapeutic agents. The purity and concentration of this compound as a starting material or intermediate directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are essential for its quantification in various matrices, from raw materials to in-process control samples.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This note details three powerful and widely accessible techniques, providing users with a selection of methods to suit different analytical needs, from routine quality control to primary purity assessment.
Analytical Strategy: Selecting the Appropriate Method
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or impurity identification. The following decision tree provides a logical framework for selecting the most suitable technique.
Caption: Decision tree for analytical method selection.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound contains a pyrazine ring, which is a strong chromophore, making it highly suitable for UV detection. This method is ideal for routine assay and purity determinations due to its robustness, precision, and high throughput. A similar approach is often used for other pyrazine derivatives and related carboxylic acids.[2]
Experimental Workflow: HPLC-UV/PDA
Caption: Workflow for the HPLC-UV/PDA quantification.
Protocol: HPLC-UV/PDA
-
Reagents and Materials:
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (≥18.2 MΩ·cm)
-
Formic acid (FA), analytical grade
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm PTFE or equivalent)
-
-
Instrumentation and Conditions:
-
A summary of the chromatographic conditions is provided in Table 1. The use of a C18 column is standard for moderately polar compounds. The acidic mobile phase modifier (formic acid) ensures the protonation of any residual silanols on the column and suppresses potential basic interactions, leading to improved peak symmetry.
Table 1: HPLC Method Parameters
Parameter Recommended Setting Rationale Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column offering good retention and resolution. Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape and is MS-compatible.[2] Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution. Gradient 20% B to 80% B over 7 min Ensures elution of the main peak and any less polar impurities. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Injection Vol. 5 µL Adjustable based on concentration and sensitivity. Detection UV/PDA at 270 nm Wavelength near the absorbance maximum for pyrazine derivatives. | Run Time | 10 minutes | Allows for column re-equilibration. |
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare as described in Table 1.
-
Diluent: Methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute 1.0 mL of this solution to 10.0 mL with Diluent.
-
-
System Suitability and Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the Working Standard Solution five times. The system is suitable for use if the criteria in Table 2 are met. These criteria ensure the performance of the chromatographic system.[3]
-
Inject the sample solutions in duplicate.
Table 2: System Suitability Test (SST) Criteria
Parameter Acceptance Criteria Tailing Factor (T) ≤ 2.0 Theoretical Plates (N) ≥ 2000 | %RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
-
-
Calculations:
-
Assay (% w/w): Calculate the percentage of this compound in the sample using the external standard method.
-
Purity (% Area): Determine the purity by the area normalization method, assuming all impurities have a similar response factor at 270 nm.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly specific and sensitive technique ideal for the analysis of volatile and semi-volatile compounds.[4] this compound is sufficiently volatile for GC analysis. The sample is vaporized and separated on a capillary column, and the separated components are then ionized and detected by a mass spectrometer. Electron Ionization (EI) creates reproducible fragmentation patterns, which act as a chemical fingerprint, allowing for positive identification and quantification of the analyte and any related volatile impurities.
Experimental Workflow: GC-MS
Caption: Workflow for the GC-MS quantification.
Protocol: GC-MS
-
Reagents and Materials:
-
This compound reference standard
-
Acetone or Ethyl Acetate, GC grade
-
Helium (carrier gas), ultra-high purity (99.999%)
-
GC vials with inserts
-
-
Instrumentation and Conditions:
-
A summary of the GC-MS conditions is provided in Table 3. A non-polar or mid-polarity column like a DB-5ms or HP-5ms is a good starting point for method development.[4] A temperature ramp is used to ensure good separation of volatile impurities from the main analyte.
Table 3: GC-MS Method Parameters
Parameter Recommended Setting Rationale GC Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm General-purpose column with excellent inertness and low bleed. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas, standard for MS applications. Inlet Temp. 250 °C Ensures rapid and complete vaporization of the analyte. Injection Mode Split (e.g., 20:1) Prevents column overloading for concentrated samples. Injection Vol. 1 µL Standard injection volume. Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) Separates analytes based on boiling point. MS Transfer Line 280 °C Prevents condensation of analytes before entering the MS. Ion Source Temp. 230 °C Standard temperature for EI. Ionization Electron Ionization (EI) at 70 eV Provides reproducible, library-searchable fragmentation patterns. | Acquisition | Full Scan (m/z 40-400) | Allows for identification of unknown impurities. |
-
-
Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask and dilute to volume with Acetone.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the Stock Solution.
-
Sample Solution: Prepare the sample at a concentration expected to fall within the calibration range (e.g., 50 µg/mL).
-
-
Analysis and Data Processing:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
For quantification, create an Extracted Ion Chromatogram (EIC) for a characteristic ion of this compound. The molecular weight is 196.16 g/mol . A likely intense ion for quantification would be the M-OCH₃ fragment (m/z 165).
-
Confirm the identity of the peak by verifying the presence and relative ratios of qualifier ions (e.g., the molecular ion at m/z 196 and other fragments) and by matching the acquired spectrum against a reference or library spectrum.
Table 4: Expected Mass Fragments and Roles
m/z Identity Role 196 [M]⁺ Molecular Ion (Qualifier) 165 [M-OCH₃]⁺ Base Peak / Quantifier Ion | 137 | [M-COOCH₃]⁺ | Fragment Ion (Qualifier) |
-
Method 3: Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR)
Principle: qNMR is a primary ratio method of analysis that allows for the determination of purity or concentration without the need for a specific reference standard of the analyte.[5][6] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By adding a known mass of a certified internal standard to a known mass of the sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard. This technique is invaluable for qualifying in-house reference materials and for obtaining a highly accurate purity value.[7][8]
Protocol: ¹H-qNMR
-
Reagents and Materials:
-
This compound sample
-
Certified Internal Standard (IS), e.g., Maleic acid or Dimethyl sulfone. The IS must be of high purity (certified), chemically stable, non-volatile, and have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
NMR tubes
-
-
Instrumentation and Parameters:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Key acquisition parameters for accurate quantification are listed in Table 5. The most critical parameter is the relaxation delay (D1), which must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard signals being integrated. This ensures complete relaxation and accurate signal integration.
Table 5: Key ¹H-qNMR Experimental Parameters
Parameter Recommended Setting Rationale for Quantification Pulse Angle 30-90° (90° recommended) A 90° pulse provides the maximum signal for a single scan. Relaxation Delay (D1) ≥ 5 x T₁ (typically 30-60 s) CRITICAL: Ensures full magnetization recovery for accurate integration. Acquisition Time (AQ) ≥ 3 seconds Provides good digital resolution for accurate integration. Number of Scans (NS) 16 or higher To achieve a high signal-to-noise ratio (S/N > 250:1 recommended). | Solvent | DMSO-d₆ or CDCl₃ | Must fully dissolve both analyte and internal standard. |
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial. Record the mass (m_analyte).
-
Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic acid) into the same vial. Record the mass (m_std).
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Vortex until fully dissolved and transfer the solution to an NMR tube.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H-NMR spectrum using the parameters in Table 5.
-
Process the spectrum with minimal line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., one of the methyl ester singlets) and a signal for the internal standard (e.g., the olefinic singlet for maleic acid at ~6.3 ppm in DMSO-d₆).
-
-
Purity Calculation:
-
The purity of the analyte is calculated using the following formula[5]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., N_analyte = 3 for a methyl group)
-
M: Molar mass of the compound
-
m: Mass weighed
-
Purity_std: Certified purity of the internal standard
-
Method Validation and Comparison
All analytical methods intended for quality control must be validated to ensure they are fit for purpose.[3][9] Validation should be performed according to the ICH Q2(R2) guideline, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][10]
Table 6: Comparison of Analytical Techniques (Illustrative Performance)
| Parameter | HPLC-UV/PDA | GC-MS | ¹H-qNMR |
|---|---|---|---|
| Specificity | Good (retention time, PDA spectrum) | Excellent (retention time, mass spectrum) | Excellent (unique chemical shifts) |
| LOD/LOQ | Low (µg/mL range) | Very Low (ng/mL range) | High (mg/mL range) |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% |
| Accuracy/Recovery | 98-102% | 95-105% | N/A (Primary Method) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 |
| Throughput | High | Medium | Low |
| Primary Use | Routine QC, Assay, Purity | Impurity ID, Trace Analysis | Purity of Reference Standards |
Conclusion
This application note provides three robust and reliable methods for the quantification of this compound. The RP-HPLC method is well-suited for high-throughput quality control environments. The GC-MS method offers superior specificity and sensitivity, making it ideal for impurity identification and trace analysis. Finally, the ¹H-qNMR method serves as a powerful primary technique for the highly accurate determination of absolute purity, crucial for the qualification of reference materials. The selection of the most appropriate method should be guided by the specific analytical objective, as outlined in this guide.
References
-
ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Arkyne. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Labcompliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
SIELC Technologies. (2018). Pyrazine. [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]
-
Christie, W. W. (n.d.). Preparation of ester derivatives of fatty acids for chromatographic analysis. [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of ester derivatives of fatty acids for chromatographic analysis. [Link]
-
Organomation. (n.d.). Chromatography Sample Preparation Guide. [Link]
-
University of Hyderabad. (n.d.). Catabolism of pyrazine-2-carboxylate by a newly isolated strain of Stenotrophomonas sp. HCU1. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]
-
Ren, A., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]
-
MDPI. (2022). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. [Link]
-
precisionFDA. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID. [Link]
-
NIH. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. [Link]
-
Čajka, T., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 643(1-2), 63-70. [Link]
-
Dalton Transactions. (n.d.). In situ generated 2,5-pyrazinedicarboxylate and oxalate ligands leading to a Eu-MOF for selective capture of C2H2 from C2H2/CO2. [Link]
-
Inorganic Chemistry. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2,3-pyrazinedicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 2,3-pyrazinedicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields.
The synthesis of this compound, while conceptually straightforward, often presents practical challenges that can significantly impact yield and purity. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the most common synthetic route—the oxidation of quinoxaline followed by esterification—and explore alternative methods, purification strategies, and characterization.
Section 1: The Quinoxaline Oxidation Pathway
This two-stage approach is the most widely documented method for preparing gram-scale quantities of the target compound's precursor, 2,3-Pyrazinedicarboxylic Acid.
FAQ 1: What is the most reliable and high-yield method to synthesize the 2,3-Pyrazinedicarboxylic Acid precursor?
Answer: The most robust and well-documented method involves a two-step synthesis starting from o-phenylenediamine. First, quinoxaline is synthesized via a condensation reaction. Second, the quinoxaline is oxidized to yield 2,3-pyrazinedicarboxylic acid.[1] This diacid can then be esterified in a subsequent step to yield the desired this compound.
The overall workflow is summarized below:
Caption: Overall workflow for this compound synthesis.
Experimental Protocol 1: Synthesis of Quinoxaline
This protocol is adapted from Organic Syntheses and is optimized for high yield.[1]
-
Dissolve Reactant: In a suitable reaction vessel, dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.
-
Prepare Glyoxal Adduct: In a separate vessel, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approx. 80°C).
-
Condensation: With efficient stirring, add the hot glyoxal-sodium bisulfite solution to the o-phenylenediamine solution. The reaction is exothermic and should be monitored.
-
Incubation & Cooling: Allow the mixture to stand for 15 minutes, then cool to room temperature.
-
Isolation: Add 500 g of sodium carbonate monohydrate to the mixture. The quinoxaline will separate as an oil or a crystalline solid.
-
Extraction: Extract the aqueous mixture with three 300-mL portions of diethyl ether.
-
Drying & Concentration: Dry the combined ether extracts over anhydrous sodium sulfate. Remove the ether by distillation to obtain the crude quinoxaline. The expected yield is 85-90%.
Experimental Protocol 2: Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid
This procedure uses potassium permanganate as a strong oxidizing agent.[1]
-
Setup: In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 145 g (1.12 moles) of quinoxaline and 4 L of hot water (approx. 90°C).
-
Oxidant Addition: With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate via a dropping funnel. The rate of addition should be controlled to maintain a gentle reflux (this takes about 1.5 hours).
-
Workup - Filtration: Cool the reaction mixture and filter through a large Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake thoroughly with several portions of hot water.
-
Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure to a volume of approximately 1 L.
-
Acidification & Precipitation: Cool the concentrated solution in an ice bath and cautiously acidify with concentrated hydrochloric acid to a pH of ~1. Vigorous evolution of CO₂ will occur.
-
Isolation: Continue evaporation under reduced pressure until a moist solid cake of product and potassium chloride remains.
-
Purification: Extract the solid cake with boiling acetone. The 2,3-pyrazinedicarboxylic acid is soluble in hot acetone while potassium chloride is not. Combine the acetone extracts and evaporate the solvent to yield the crude product.
-
Drying: Dry the product at 100°C to obtain the anhydrous diacid. The expected yield is 75–77%.[1]
Section 2: Troubleshooting Guide & FAQs
FAQ 2: My initial quinoxaline synthesis yield is very low (~30%), with a lot of resinous byproduct. How can I fix this?
Answer: This is a classic problem that arises from using aqueous glyoxal directly. The free glyoxal readily polymerizes under the reaction conditions, leading to the formation of intractable resins.
The Causality: The key is to control the availability of free glyoxal. The glyoxal-sodium bisulfite adduct is a stable, crystalline solid that, in solution, slowly releases glyoxal. This slow release ensures that the glyoxal reacts with the o-phenylenediamine as intended, rather than self-polymerizing. Using the bisulfite adduct is critical and can increase the yield from ~30% to as high as 85-90%.[1][2]
FAQ 3: The permanganate oxidation is messy and my yield of the diacid is poor. What are the common pitfalls?
Answer: The oxidation step is often the most challenging part of this synthesis. Low yields can typically be traced to three main areas: incomplete reaction, side reactions due to poor temperature control, or inefficient product isolation.
Caption: Troubleshooting guide for the oxidation of quinoxaline.
| Symptom | Possible Cause | Suggested Solution & Explanation |
| Reaction does not proceed to completion (starting material remains) | Insufficient amount of oxidizing agent or poor mixing. | Ensure the correct molar ratio of potassium permanganate to quinoxaline is used (typically a significant excess of ~6 equivalents is required).[1] Vigorous mechanical stirring is essential to ensure proper mixing of the heterogeneous reaction. |
| A large amount of brown, tarry byproduct is formed | The reaction temperature is too high, or localized "hot spots" are forming. | The oxidation is highly exothermic. Add the permanganate solution slowly and steadily to maintain a controlled, gentle reflux. Inefficient stirring can lead to localized overheating, causing degradation of both the starting material and the product.[2] |
| Difficulty separating the product from manganese dioxide | The fine, dense MnO₂ precipitate can trap the product. | Use a large Büchner or fritted glass funnel to handle the large volume of precipitate. Crucially, wash the MnO₂ filter cake with multiple portions of hot water to dissolve and recover the water-soluble potassium salt of the diacid product.[1] |
| Low recovery after acetone extraction | Inefficient extraction from the potassium chloride matrix. | The diacid must be thoroughly extracted from the large volume of KCl. Ensure the solid cake is broken up and boiled with acetone for a sufficient time. Performing a second extraction is highly recommended to maximize recovery.[1] |
FAQ 4: What is the best way to convert 2,3-Pyrazinedicarboxylic Acid into this compound?
Answer: A standard Fischer esterification is the most common and cost-effective method. This involves heating the diacid in an excess of methanol with a catalytic amount of a strong acid, typically sulfuric acid.
The Causality: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the diester product, Le Châtelier's principle is applied. Using methanol as the solvent provides a large excess of one reactant, pushing the equilibrium to the right. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Experimental Protocol 3: Fischer Esterification
-
Setup: To a flask containing 2,3-pyrazinedicarboxylic acid, add a significant excess of anhydrous methanol (e.g., 20-40 mL per gram of diacid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux and maintain for several hours (4-12 h). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization.[3]
Section 3: Alternative Synthetic Routes
FAQ 5: Are there more direct synthetic routes that avoid the harsh permanganate oxidation?
Answer: Yes, a powerful alternative involves building the pyrazine ring directly from acyclic precursors, most notably from diaminomaleonitrile (DAMN) . This approach offers a more convergent synthesis.
The Logic: The reaction involves the condensation of DAMN with a 1,2-dicarbonyl compound. For the synthesis of this compound, the logical reaction partner would be dimethyl oxalate. However, the more common literature preparations from DAMN lead to 2,3-dicarbonitriles, which can then be hydrolyzed and esterified.[4] A direct condensation to the desired diester is less documented but mechanistically plausible.
Caption: Conceptual workflow for synthesis from DAMN.
This method avoids handling large quantities of hazardous oxidizing agents and inorganic waste, making it a "greener" alternative in principle. However, the availability and cost of DAMN and the optimization of the condensation reaction conditions are key practical considerations.[5][6]
Section 4: Purification & Characterization
FAQ 6: How should I purify the final this compound product?
Answer: The primary method for purifying the final product is recrystallization . Based on literature, a mixed solvent system of diethyl ether and petroleum ether is effective.[3] The process involves dissolving the crude solid in a minimum amount of the better solvent (diethyl ether) at an elevated temperature, followed by the slow addition of the poorer solvent (petroleum ether) until turbidity is observed. Cooling the solution slowly will then induce the formation of pure crystals. For highly impure samples, column chromatography on silica gel may be necessary.
FAQ 7: What are the key analytical data for confirming the product's identity?
Answer: Confirmation of the structure and purity of this compound requires standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₈H₈N₂O₄[7] |
| Molecular Weight | 196.16 g/mol [7] |
| Appearance | White to pale brown crystalline powder[3] |
| Melting Point | 62-63 °C[3] |
| ¹H NMR | Expect two key signals: a singlet for the two equivalent pyrazine protons and a singlet for the six equivalent methyl ester protons. The exact chemical shifts will depend on the solvent used.[8] |
| ¹³C NMR | Expect signals for the carbonyl carbons of the ester, the quaternary pyrazine carbons, the C-H pyrazine carbons, and the methyl carbons.[8][9] |
| IR Spectroscopy | Look for characteristic peaks for C=O stretching of the ester (around 1720-1740 cm⁻¹), C-O stretching, and aromatic C=N and C=C stretching vibrations.[10] |
References
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932. [Link]
-
Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. (2015). Tobacco Science and Technology. [Link]
-
Birajdar, S. S., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel Quinoxaline Derivatives for their Antimicrobial and Anti-tubercular Activity. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]
-
Hu, Z.-Y., Du, D., Tang, W.-F., & Lu, T. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 25(10), 5781-5783. [Link]
-
Boruah, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega, 3(8), 9846–9855. [Link]
-
Kirby, G. W., & Varley, M. J. (1978). Pyrazine chemistry. Part V. Diels-Alder reactions of some 2,5-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1, 12, 3074-3078. [Link]
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2,3-Pyrazinedicarboxylic acid. Organic Syntheses, Coll. Vol. 4, p.824 (1963); Vol. 30, p.86 (1950). [Link]
-
Adib, M., et al. (2014). One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds. Journal of Heterocyclic Chemistry, 51(S1), E23-E26. [Link]
-
Detert, H., et al. (2023). 2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. IUCrData, 8(1). [Link]
-
Al-Harbi, S. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8274. [Link]
-
Adib, M., et al. (2014). One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. ResearchGate. [Link]
-
Unruh, D. K., et al. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Inorganic Chemistry, 51(6), 3883-90. [Link]
-
Świsłocka, R., et al. (2016). Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands. ResearchGate. [Link]
-
IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid... (2016). ResearchGate. [Link]
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- 4. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dimethyl 2,3-pyrazinedicarboxylate
Welcome to the technical support guide for the synthesis of Dimethyl 2,3-pyrazinedicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and well-documented method involves a two-step process: first, the synthesis of 2,3-pyrazinedicarboxylic acid, followed by its esterification. The diacid is typically prepared via the oxidative cleavage of quinoxaline using a strong oxidizing agent like potassium permanganate.[1][2] An alternative route involves the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound, followed by oxidation and esterification.[3][4]
Q2: My overall yield is consistently low. What are the most critical steps to scrutinize?
A2: Low overall yield is a frequent issue that can originate from multiple stages. The most critical points to investigate are:
-
Purity of Intermediates: The purity of the starting quinoxaline or diaminomaleonitrile is paramount. For the quinoxaline route, impurities can lead to the formation of tarry byproducts during oxidation.[2]
-
Oxidation Efficiency: Incomplete oxidation of quinoxaline is a common bottleneck. This can be due to an insufficient amount of oxidant or poor reaction kinetics.[5]
-
Product Isolation: Inefficient extraction and purification of the intermediate 2,3-pyrazinedicarboxylic acid from the reaction mixture can lead to significant product loss.[5]
-
Esterification Conditions: The final esterification step may not go to completion or may suffer from hydrolysis of the desired product during workup.
Q3: My final product is a dark brown or tan solid, not the expected colorless/pale yellow crystals. What causes this discoloration?
A3: Discoloration is often caused by impurities carried over from the oxidation step. The intermediate, 2,3-pyrazinedicarboxylic acid, is known to darken and potentially decompose if heated too strongly or for prolonged periods, especially in the presence of excess acid.[5] The formation of tarry, polymeric byproducts during oxidation can also impart color. Thorough purification of the intermediate diacid, often involving treatment with decolorizing carbon during recrystallization, is crucial to obtaining a clean final product.[5]
Q4: I see multiple spots on my TLC plate after the esterification reaction. What are the likely identities of these byproducts?
A4: Besides the desired dimethyl ester spot, you are likely observing:
-
Starting Material: Unreacted 2,3-pyrazinedicarboxylic acid, which will typically have a much lower Rf value (more polar).
-
Mono-ester: The mono-methyl 2,3-pyrazinedicarboxylate, an intermediate in the esterification process. Its polarity will be between the diacid and the diester.
-
Hydrolysis Products: If water is present during the reaction or workup, the diester can hydrolyze back to the mono-ester or diacid.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter during the synthesis.
Route 1: Oxidation of Quinoxaline & Subsequent Esterification
Issue 1: Low Yield in the Initial Quinoxaline Synthesis
-
Symptom: The yield of quinoxaline from the condensation of o-phenylenediamine and glyoxal is below the expected 85-90%. A significant amount of resinous byproduct is observed.
-
Root Cause: Using aqueous glyoxal solutions directly often leads to poor yields (around 30%) due to side reactions and polymerization of glyoxal.[2][5]
-
Scientific Explanation: Glyoxal exists in a complex equilibrium of hydrated forms in water. Its direct reaction can be messy. The glyoxal-sodium bisulfite adduct provides a stable, crystalline source of glyoxal that is released slowly under the reaction conditions, ensuring a clean and high-yield condensation with o-phenylenediamine.
-
Solution: Always prepare and use the glyoxal-sodium bisulfite adduct for the reaction. This simple preparatory step can triple the yield by minimizing the formation of undesirable resinous side products.[2]
Issue 2: Incomplete Oxidation of Quinoxaline
-
Symptom: After the reaction time, analysis (e.g., TLC, NMR) of the crude product shows a significant amount of unreacted quinoxaline.
-
Root Cause: An insufficient molar ratio of the oxidizing agent (potassium permanganate) to quinoxaline.
-
Scientific Explanation: The oxidation of the fused benzene ring of quinoxaline to two carboxylic acid groups is a demanding transformation that requires a substantial excess of the oxidant. The stoichiometry requires multiple equivalents of permanganate per mole of quinoxaline.
-
Solution: Ensure that the correct, significant excess of potassium permanganate is used as specified in established protocols.[5] The permanganate solution should be added portion-wise or as a continuous stream to a rapidly stirred, hot solution of quinoxaline to maintain the reaction rate.[1]
Issue 3: Formation of Tarry, Brown Byproducts During Oxidation
-
Symptom: The reaction mixture becomes thick with a dark, tar-like substance, complicating filtration and reducing the yield of the desired diacid.
-
Root Cause: The reaction temperature is too high, or localized "hot spots" are forming due to poor mixing.
-
Scientific Explanation: The oxidation of quinoxaline is highly exothermic. If the heat is not dissipated effectively, localized overheating can occur, leading to over-oxidation and decomposition of the pyrazine ring or polymerization, resulting in intractable tars.[6]
-
Solution:
-
Control the Rate of Addition: Add the potassium permanganate solution slowly to the quinoxaline solution, ensuring the reaction temperature remains controlled (e.g., gentle boiling).[5]
-
Ensure Vigorous Stirring: Use an efficient mechanical stirrer to ensure homogeneity and prevent the formation of hot spots in the reaction flask.[2]
-
Issue 4: My Final Product is Contaminated with Mono-Ester or Diacid
-
Symptom: NMR or LC-MS analysis of the final this compound shows the presence of the mono-methyl ester and/or the starting 2,3-pyrazinedicarboxylic acid.
-
Root Cause: Incomplete esterification or hydrolysis of the product during aqueous workup.
-
Scientific Explanation: Fischer esterification is an equilibrium-driven process. To drive it to completion, either the alcohol (methanol) must be used in large excess, or a dehydrating agent must be employed to remove the water byproduct. During workup, exposure to aqueous base or even neutral water for extended periods can hydrolyze the ester groups.[7]
-
Solution:
-
Drive the Equilibrium: Use a large excess of methanol as the solvent and a catalytic amount of strong acid (e.g., H₂SO₄). Reflux for a sufficient duration to ensure complete conversion.
-
Anhydrous Conditions: For sensitive applications, consider converting the diacid to the diacyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol.[8] This is a non-equilibrium reaction that goes to completion.
-
Careful Workup: Minimize contact time with water during the workup. Use a mild base (e.g., sodium bicarbonate solution) for neutralization and quickly extract the product into an organic solvent.
-
Route 2: Condensation of Diaminomaleonitrile (DAMN)
Issue 5: The Condensation of DAMN with Glyoxal Yields a Mixture of Products
-
Symptom: The initial reaction between diaminomaleonitrile (DAMN) and glyoxal results in multiple products, not just the expected 2,3-dicyanodihydropyrazine intermediate.
-
Root Cause: The reaction conditions, particularly the amount of acid catalyst, are not optimized.
-
Scientific Explanation: The condensation of DAMN is sensitive to pH. The use of different equivalents of acid can lead to different pyrazine products by influencing which intermediates are formed and how they cyclize and eliminate ammonia.[3]
-
Solution: Carefully control the stoichiometry of the acid catalyst. A catalytic amount is typically used for the desired condensation pathway. It is crucial to follow a validated procedure and monitor the reaction closely by TLC to quench it once the desired intermediate is formed.
Experimental Protocols & Data
Protocol: High-Yield Synthesis of Quinoxaline[1][5]
-
Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.
-
In a separate flask, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approx. 80°C).
-
With efficient stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.
-
Allow the mixture to stand for 15 minutes, then cool to room temperature.
-
Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or a crystalline solid.
-
Extract the mixture with three 300 mL portions of ether.
-
Dry the combined extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath to yield the quinoxaline. Expected yield: 85-90%.
Data Summary: Reaction Parameters
| Step | Key Reagents | Typical Conditions | Expected Yield | Reference |
| Quinoxaline Synthesis | o-phenylenediamine, glyoxal-sodium bisulfite | Water, 70°C -> RT | 85-90% | [5] |
| Diacid Synthesis | Quinoxaline, KMnO₄ | Aqueous, reflux | 75-77% | [1][5] |
| Esterification | 2,3-Pyrazinedicarboxylic acid, Methanol, H₂SO₄ | Reflux | >80% | [9] |
Visual Workflows & Guides
Synthesis Workflow: Quinoxaline Route
Caption: Overall workflow for the synthesis via quinoxaline oxidation.
Troubleshooting Logic: Low Final Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Ong, W. L., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher (UNIPub). [Link]
-
Organic Syntheses Procedure. 2,3-pyrazinedicarboxylic acid. Organic Syntheses. [Link]
-
Knope, K. E., et al. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Inorganic Chemistry, 51(6), 3883-90. [Link]
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. Journal of Heterocyclic Chemistry. This source, while about a different pyrazine, discusses plausible mechanisms for byproduct formation relevant to pyrazine chemistry. [Link]
-
Heterocyclic Chemistry (2007). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Heterocyclic Chemistry Blog. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. (2022). Acta Crystallographica Section E, 78(Pt 1), 74-78. [Link]
-
This compound. gsrs. [Link]
-
Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. (2015). Tobacco Science and Technology. [Link]
-
The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. (2022). Molecules, 27(15), 4944. [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). Foods, 11(15), 2329. [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Journal of Science and Technology. [Link]
- Method for preparing 2,3-dimethyl pyrazine. (2012).
-
2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. (2023). IUCrData, 8(1). [Link]
-
Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. (2021). Molecules, 26(18), 5489. [Link]
Sources
- 1. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID [hetchem.blogspot.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publisher.unimas.my [publisher.unimas.my]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dimethyl 2,3-pyrazinedicarboxylate
Welcome to the technical support guide for the purification of Dimethyl 2,3-pyrazinedicarboxylate. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the isolation and purification of this key chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: My final product is an oil or a low-melting solid, but the literature reports a melting point of ~62-63°C. What are the likely causes?
A1: This is a frequent observation and typically points to the presence of impurities that are causing a melting point depression. The most common culprits are:
-
Residual Solvents: Even trace amounts of solvents from the reaction or column chromatography (e.g., ethyl acetate, dichloromethane, hexanes) can prevent the product from solidifying.
-
Unreacted Starting Materials: Depending on the synthetic route, this could include the parent 2,3-pyrazinedicarboxylic acid or the starting material for its synthesis, such as quinoxaline.[1]
-
Mono-ester Byproduct: Incomplete esterification can lead to the presence of methyl 2,3-pyrazinedicarboxylate, which has different physical properties and will interfere with crystallization.
-
Water: The presence of water can promote slow hydrolysis of the ester, leading to the formation of the parent dicarboxylic acid and methanol, further complicating the impurity profile.
Q2: My NMR analysis shows a significant amount of 2,3-Pyrazinedicarboxylic acid. How did this happen and what is the best way to remove it?
A2: The presence of the parent dicarboxylic acid is almost always due to hydrolysis of one or both of the methyl ester groups. This can occur during the reaction work-up or even during purification if conditions are not anhydrous. The ester is susceptible to both acid- and base-catalyzed hydrolysis. The related 2,3-pyrazinedicarboxylic anhydride is known to be easily hydrolyzed, indicating the lability of functionalities at these positions.[2]
The most effective way to remove this acidic impurity is through a targeted liquid-liquid extraction:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic dicarboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. The neutral diester will remain in the organic layer.
-
Separate the layers and repeat the wash 1-2 more times to ensure complete removal.
-
Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Q3: I'm struggling to separate my product from a closely-eluting impurity using silica gel column chromatography. What adjustments can I make?
A3: Co-elution is a common problem when dealing with structurally similar impurities.[3][4] Here are several strategies to improve separation:
-
Adjust Eluent Polarity: Systematically decrease the polarity of your eluent system (e.g., move from 30% ethyl acetate in hexanes to 20% or 15%). A lower polarity eluent will increase the retention time of all compounds on the silica gel, often enhancing the separation between spots with small ΔRf values.
-
Change Solvent System: Sometimes, a complete change of solvents is more effective than simply adjusting ratios. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol or a toluene/acetone system can alter the specific interactions (e.g., π-π stacking, hydrogen bonding) between your compounds and the stationary phase, leading to different elution orders or improved resolution.
-
Switch Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases. For pyrazine derivatives, C18-bonded silica (reverse-phase chromatography) can be an excellent option, where elution is driven by polarity in reverse (polar compounds elute first).[5] Alumina (basic or neutral) can also offer different selectivity compared to the acidic silica.
-
Use a Gradient Elution: Employing a shallow solvent gradient during column chromatography can significantly improve the separation of closely eluting compounds compared to an isocratic (constant solvent mixture) elution.
Q4: How can I confirm the purity and identity of my final this compound?
A4: A combination of analytical techniques is essential for unequivocally confirming both the identity and purity of your compound.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation. The ¹H NMR should show two distinct singlets for the two non-equivalent methyl ester groups and two doublets for the aromatic protons on the pyrazine ring. The ¹³C NMR will confirm the number of unique carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A single sharp peak indicates a high degree of purity. An HPLC method can be developed to quantify impurities, including the parent dicarboxylic acid and mono-ester.[2]
-
Melting Point: A sharp melting point that matches the literature value (approx. 62-63°C) is a strong indicator of high purity.[7] Impurities typically cause the melting point to be depressed and broaden over a range.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common purification problems.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Product loss during extractions. 2. Degradation on silica gel. 3. Inefficient crystallization. | 1. Perform multiple extractions (3-4x) with fresh solvent.[4] 2. Deactivate silica gel with triethylamine if degradation is suspected; run the column quickly. 3. Ensure proper solvent choice for recrystallization; cool the solution slowly to maximize crystal formation. |
| Product Darkens or Decomposes Upon Heating | Thermal instability of the pyrazine core or impurities.[1][8] | Avoid excessive heat. Use a rotary evaporator with a water bath set to a low temperature (<40°C). If distillation is attempted, it must be done under high vacuum. |
| Persistent Oily Product Despite Purification | 1. Residual, high-boiling point solvent (e.g., DMF, DMSO). 2. Presence of non-crystalline, isomeric byproducts. | 1. Dry the product under high vacuum for an extended period. 2. Attempt purification by a different method (e.g., recrystallization from a different solvent system or reverse-phase chromatography). |
| Broad Peaks in NMR Spectrum | 1. Presence of paramagnetic impurities (e.g., trace metals from catalysts). 2. Sample aggregation. 3. Chemical exchange (e.g., with trace acid/base). | 1. Filter the NMR sample through a small plug of silica or celite. 2. Dilute the sample or acquire the spectrum at a higher temperature. 3. Ensure the sample is free from acidic or basic residues by performing a neutral wash (water/brine) before final concentration. |
Purification Workflows & Protocols
General Purification Strategy
The following diagram outlines a robust, multi-step strategy for purifying crude this compound, starting from the crude reaction mixture.
Caption: General purification workflow for this compound.
Protocol 1: Optimized Recrystallization
Recrystallization is highly effective for removing trace impurities and obtaining a crystalline final product, provided the purity of the starting material is already >90%.
Objective: To obtain high-purity, crystalline this compound.
Materials:
-
Crude this compound
-
Various solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Hexanes, Diethyl Ether)
-
Erlenmeyer flask, heat source, ice bath
Procedure:
-
Solvent Screening: Place a small amount of crude product (~20-30 mg) into several test tubes. Add a few drops of a different solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent (a common starting point is a mixture of diethyl ether and petroleum ether[7]) dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is the primary method for separating the diester from non-acidic byproducts and unreacted starting materials.
Objective: To separate this compound from other neutral or weakly polar organic compounds.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexanes/Ethyl Acetate mixture)
-
Glass column, collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system will give the target compound an Rf value of ~0.3-0.4 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the proportion of the more polar solvent (EtOAc).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
-
Taylor, S. L., & Lacks, D. J. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Taylor, S. L., & Lacks, D. J. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
-
Knope, K. E., et al. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Inorganic Chemistry, 51(6), 3883–3890. Retrieved from [Link]
-
Li, J., et al. (2022). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 58(3), 336-340. Retrieved from [Link]
-
PubMed. (2021). Synthesis and chromatographic evaluation of pyrazinedicarboxylic anhydride bonded stationary phase. Retrieved from [Link]
-
Hofmann, H., et al. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Retrieved from [Link]
- Britton, E. C., et al. (1962). Purification of pyrazine. U.S. Patent 3,033,864.
- CN101875641A. (n.d.). A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization [qikan.cmes.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 2,3-Pyrazinedicarboxylic acid | 89-01-0 [chemicalbook.com]
- 8. chempap.org [chempap.org]
Preventing decomposition of Dimethyl 2,3-pyrazinedicarboxylate during reaction
Welcome to the technical support center for Dimethyl 2,3-pyrazinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile compound. Here, we address common challenges, particularly its decomposition during chemical reactions, and provide expert-driven solutions to ensure the integrity and success of your experiments.
I. Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis, notably in the preparation of pharmaceuticals and functional materials. However, its pyrazine core, substituted with two electron-withdrawing ester groups, presents unique stability challenges. Understanding the potential decomposition pathways is the first step toward prevention.
The primary modes of decomposition include:
-
Hydrolysis: The ester functionalities are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding mono-ester, dicarboxylic acid, or salts. This is a significant concern in aqueous environments or when using protic solvents with acidic or basic catalysts.
-
Decarboxylation: At elevated temperatures, the parent 2,3-pyrazinedicarboxylic acid can undergo decarboxylation. While the dimethyl ester is more stable, prolonged heating can promote this process, especially in the presence of certain metals or acidic/basic catalysts.[1][2]
-
Ring Opening: Under harsh hydrothermal conditions, the pyrazine ring itself can be susceptible to cleavage and oxidation, leading to a variety of degradation products.[3]
-
Reactivity with Nucleophiles: The electron-deficient pyrazine ring can be susceptible to nucleophilic attack, leading to undesired side reactions if potent nucleophiles are present and reaction conditions are not carefully controlled.
II. Troubleshooting Guide: Preventing Decomposition in Your Reactions
This section addresses specific issues you may encounter and provides actionable solutions.
Question 1: My reaction yield is low, and I'm observing significant amounts of 2,3-pyrazinedicarboxylic acid as a byproduct. What's causing this and how can I fix it?
Answer:
The presence of 2,3-pyrazinedicarboxylic acid strongly indicates that the ester groups of your starting material are being hydrolyzed. This is a common issue and can be attributed to several factors.
Root Causes & Mechanistic Insight:
-
Presence of Water: Even trace amounts of water in your solvents or reagents can lead to hydrolysis, especially when heated or in the presence of a catalyst.
-
Acidic or Basic Conditions: Both acids and bases can catalyze the hydrolysis of the ester groups. The lone pairs on the pyrazine nitrogens can also be protonated under acidic conditions, further activating the ester groups toward nucleophilic attack by water.
-
Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis.
Troubleshooting Workflow:
Sources
- 1. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Dimethyl 2,3-Pyrazinedicarboxylate Formation
Welcome to the Technical Support Center for the synthesis of Dimethyl 2,3-pyrazinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemistry to optimize your reaction conditions effectively.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can present several challenges that may lead to low yields, impure products, or reaction failures. This guide provides a structured approach to troubleshooting, focusing on the most common synthetic routes and the critical parameters that govern their success.
The primary and most established route to this compound involves a two-step process:
-
Oxidative cleavage of quinoxaline to yield 2,3-pyrazinedicarboxylic acid.
-
Fischer esterification of 2,3-pyrazinedicarboxylic acid to the desired dimethyl ester.
An alternative approach involves the formation of 2,3-pyrazinedicarboxylic anhydride, followed by reaction with methanol. We will address potential issues in all stages of these synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Synthesis of the Precursor - 2,3-Pyrazinedicarboxylic Acid
A reliable synthesis of the dicarboxylic acid precursor is paramount for the successful formation of the final product. The most common issues in this stage revolve around the initial quinoxaline synthesis and the subsequent oxidation reaction.
Q1: My yield of quinoxaline from the reaction of o-phenylenediamine and glyoxal is very low, and I'm getting a lot of tar-like byproducts. What's going wrong?
A1: This is a classic problem when using aqueous glyoxal solutions directly. The free glyoxal can readily polymerize and undergo side reactions under the reaction conditions, leading to the formation of resinous materials and significantly reducing the yield of the desired quinoxaline.
Causality: The key is to control the reactivity of glyoxal. This is effectively achieved by using a glyoxal-sodium bisulfite adduct . The bisulfite adduct acts as a stable source of glyoxal, releasing it slowly and in a controlled manner for the reaction with o-phenylenediamine. This simple modification can dramatically increase the yield from as low as 30% to a much more favorable 85-90%.[1][2]
Experimental Protocol: Synthesis of Quinoxaline
-
In a suitable reaction vessel, dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.
-
In a separate beaker, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).
-
With vigorous stirring, add the glyoxal-sodium bisulfite solution to the heated o-phenylenediamine solution.
-
Allow the reaction mixture to stand for 15 minutes, then cool to room temperature.
-
Add 500 g of sodium carbonate monohydrate to the mixture. The quinoxaline will separate as either an oil or a crystalline solid.
-
Extract the mixture with a suitable organic solvent (e.g., ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude quinoxaline.
-
Purify the crude product by vacuum distillation.
Q2: The oxidation of quinoxaline with potassium permanganate is messy and gives a low yield of 2,3-pyrazinedicarboxylic acid. How can I improve this step?
A2: The oxidation of quinoxaline is a vigorous reaction and requires careful control of the reaction conditions to maximize the yield and minimize the formation of byproducts. Key factors to consider are the rate of addition of the oxidant, temperature control, and efficient stirring.
Troubleshooting Strategies:
-
Rate of Addition: Add the potassium permanganate solution slowly to the heated quinoxaline solution. A rapid addition can lead to localized overheating and decomposition of the product. The rate should be adjusted to maintain a gentle reflux.[2]
-
Temperature Control: Maintain a consistent reaction temperature. The reaction is typically carried out in hot water (around 90°C).[2]
-
Stirring: Ensure vigorous and efficient stirring throughout the addition of the permanganate solution to prevent the formation of "hot spots" and to ensure a homogeneous reaction mixture.
-
Work-up: Thoroughly wash the manganese dioxide byproduct with hot water to recover any adsorbed product.
Greener Alternative to Potassium Permanganate:
To avoid the generation of large amounts of manganese dioxide waste, consider using sodium chlorate as the oxidant in an acidic medium with a copper sulfate catalyst. This method is often milder and easier to control.[3]
Q3: During the acidification step to precipitate the 2,3-pyrazinedicarboxylic acid, I observe significant darkening and decomposition of the product. What is the cause and how can I prevent it?
A3: 2,3-Pyrazinedicarboxylic acid is susceptible to decomposition, especially at elevated temperatures in the presence of strong acid.[2] The darkening is an indication of this decomposition.
Preventative Measures:
-
Cooling: Ensure the solution is adequately cooled in an ice bath before and during the addition of concentrated hydrochloric acid.
-
Slow Addition: Add the acid slowly and with continuous stirring to dissipate the heat of neutralization.
-
Avoid Overheating During Concentration: When evaporating the filtrate, do not heat the residue too strongly or for an extended period after the potassium chloride and the product have precipitated.
Part 2: Esterification of 2,3-Pyrazinedicarboxylic Acid
The conversion of the dicarboxylic acid to its dimethyl ester is a critical step where several issues can arise, primarily related to reaction equilibrium and potential side reactions.
Q4: My Fischer esterification of 2,3-pyrazinedicarboxylic acid is incomplete, and I have a mixture of the starting material, the mono-ester, and the di-ester. How can I drive the reaction to completion?
A4: The Fischer esterification is a reversible reaction.[3][4][5][6][7] To favor the formation of the diester, the equilibrium must be shifted to the product side. This can be achieved by two primary strategies based on Le Chatelier's principle.
Strategies to Drive the Reaction to Completion:
-
Use of Excess Alcohol: Employing a large excess of methanol will shift the equilibrium towards the formation of the dimethyl ester.[4][5][7] Often, methanol can be used as the solvent for the reaction.
-
Removal of Water: The water produced during the esterification can be removed to prevent the reverse hydrolysis reaction. This can be accomplished by:
Experimental Protocol: Fischer Esterification of 2,3-Pyrazinedicarboxylic Acid
-
Suspend 2,3-pyrazinedicarboxylic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.
Q5: I am observing the formation of an unknown byproduct during the esterification. What are the possible side reactions?
A5: While the Fischer esterification is generally a robust reaction, certain side reactions can occur, especially under harsh conditions.
Potential Side Reactions:
-
Decarboxylation: At elevated temperatures, pyrazinecarboxylic acids can undergo decarboxylation, leading to the formation of pyrazine and its mono-carboxylic acid.
-
Ring Opening: Under strongly acidic and hydrothermal conditions, the pyrazine ring can be susceptible to cleavage, leading to the formation of various degradation products, including oxalates.[8] While less common under standard Fischer esterification conditions, it is a possibility with prolonged heating or very high acid concentrations.
-
Incomplete Esterification: As discussed in Q4, this is the most common "side reaction" and results in a mixture of products.
Troubleshooting Flowchart for Esterification
Caption: Troubleshooting decision tree for the esterification step.
Q6: Is there an alternative to Fischer esterification that might avoid some of these issues?
A6: Yes, an excellent alternative is to first convert the 2,3-pyrazinedicarboxylic acid to its anhydride. The anhydride is a more reactive acylating agent and will react readily with methanol to form the dimethyl ester, often under milder conditions and without the need for a strong acid catalyst.
Synthesis of 2,3-Pyrazinedicarboxylic Anhydride:
The anhydride can be prepared by treating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or thionyl chloride.[9]
Reaction of the Anhydride with Methanol:
Simply dissolving or suspending the 2,3-pyrazinedicarboxylic anhydride in methanol will lead to the formation of the dimethyl ester. This reaction is often clean and high-yielding.[10]
Part 3: Purification and Characterization
The final stage of the synthesis requires careful purification to obtain a product of high purity, which is essential for subsequent applications.
Q7: What is the best way to purify the crude this compound?
A7: Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is crucial for obtaining high purity and good recovery.
Recommended Recrystallization Solvents:
-
Methanol: A good choice as the product is soluble in hot methanol and less soluble in cold methanol.
-
Ethanol: Similar to methanol, ethanol can be an effective recrystallization solvent.
-
Ethyl Acetate/Hexane or Toluene/Hexane: A mixed solvent system can also be very effective. The crude product is dissolved in a minimum amount of the more polar solvent (ethyl acetate or toluene) at an elevated temperature, and the less polar solvent (hexane) is added until turbidity is observed. Upon cooling, pure crystals should form.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Q8: How can I confirm the identity and purity of my final product?
A8: A combination of spectroscopic and physical characterization techniques should be used to confirm the structure and purity of your this compound.
| Technique | Expected Observations |
| ¹H NMR | Two singlets will be observed. One for the two equivalent pyrazine protons and one for the six equivalent methyl protons of the ester groups. The chemical shifts will be in the aromatic and methyl ester regions, respectively. |
| ¹³C NMR | Signals corresponding to the quaternary carbons of the pyrazine ring, the CH carbons of the pyrazine ring, the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups. |
| FTIR | Characteristic strong absorption bands for the C=O stretching of the ester groups (typically around 1720-1740 cm⁻¹), as well as C-O stretching and aromatic C-H and C=N stretching vibrations. |
| Melting Point | A sharp melting point close to the literature value indicates high purity. |
Reference Spectra:
While specific chemical shifts can vary slightly depending on the solvent and instrument, representative spectral data is crucial for comparison.
-
¹H NMR (CDCl₃): Expect a singlet for the pyrazine protons around δ 9.0 ppm and a singlet for the methyl protons around δ 4.1 ppm.
-
FTIR (KBr): Look for a strong carbonyl stretch around 1730 cm⁻¹.
Summary of Optimized Reaction Conditions
| Step | Parameter | Recommendation | Rationale |
| Quinoxaline Synthesis | Glyoxal Source | Use glyoxal-sodium bisulfite adduct | Avoids polymerization and side reactions of free glyoxal.[1][2] |
| Oxidation of Quinoxaline | Oxidant | Potassium permanganate or Sodium chlorate/CuSO₄ | Permanganate is traditional; chlorate is a greener alternative.[2][3] |
| Reaction Control | Slow addition of oxidant, efficient stirring | Prevents localized overheating and decomposition.[2] | |
| Esterification | Reaction Type | Fischer Esterification or via Anhydride | Fischer is common; the anhydride route can be milder and higher yielding.[10] |
| Driving Equilibrium | Use large excess of methanol, remove water | Pushes the reversible Fischer esterification towards the product.[4][5][7] | |
| Purification | Method | Recrystallization | Effective for removing impurities. |
| Solvent | Methanol, Ethanol, or mixed solvent systems | Choice depends on impurity profile. |
Reaction Workflow Diagram
Caption: Overall synthetic workflow for this compound.
References
-
Organic Syntheses Procedure: 2,3-pyrazinedicarboxylic acid. (n.d.). Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine-2,3-dicarboxylic Acid.
- CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. (n.d.).
-
Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. (2007, February 8). Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29).
- US2758999A - Esterification of pyridine carboxylic acids. (n.d.).
- Alfonso, M., et al. (2001). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 57(12), o1183-o1185.
- Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. (2015). Tobacco Science & Technology, 48(8), 5-9.
- JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same. (n.d.).
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
-
Fischer Esterification. (n.d.). Retrieved from [Link]
- Liu, et al. (2014). Optimization of the reaction conditions.
-
IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid... (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR spectrum of DMC. (n.d.). ResearchGate. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. (2015).
- Knope, K. E., et al. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Inorganic chemistry, 51(6), 3883–3890.
- Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. (2022). Chinese Journal of Analytical Chemistry, 50(3), 449-456.
-
1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. (n.d.). ResearchGate. Retrieved from [Link]
- WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl. (n.d.).
- Mehta, V. P., et al. (2013). Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines. European Journal of Organic Chemistry, 2013(1), 30-34.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- CN102002006B - Method for preparing 2,3-dimethyl pyrazine. (n.d.).
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure: 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. (n.d.). Retrieved from [Link]
- DIMETHYL 2,3-PYRAZINEDICARBOXYL
- Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. (2007). The Journal of organic chemistry, 72(23), 8843–8851.
- Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. (2021). Molecules, 26(11), 3326.
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- 8. Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Dimethyl 2,3-pyrazinedicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl 2,3-pyrazinedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to not only solve immediate issues but also to build a more robust understanding of the reaction.
The most common and reliable pathway to this compound involves two key transformations: the oxidative cleavage of quinoxaline to yield 2,3-pyrazinedicarboxylic acid, followed by a Fischer esterification to produce the final dimethyl ester. This guide is structured to address specific problems you might face in this process.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid Precursor
Q1: My yield of 2,3-pyrazinedicarboxylic acid from quinoxaline oxidation is consistently low. What are the most likely causes?
Low yields in this oxidation step typically originate from three areas: the quality of the starting quinoxaline, the efficiency of the oxidation itself, and product loss during work-up.
-
Starting Material Purity: The synthesis of the quinoxaline precursor is critical. A common method is the condensation of o-phenylenediamine with glyoxal. Using a glyoxal-sodium bisulfite adduct is highly recommended as it can increase the yield of quinoxaline from a mere 30% to as high as 85-90% by preventing the formation of resinous by-products[1][2].
-
Oxidation Conditions: The oxidation of quinoxaline with potassium permanganate (KMnO₄) is highly exothermic. Poor temperature control or inefficient stirring can create "hot spots," leading to over-oxidation and ring degradation, which manifests as brown, tarry byproducts[2]. The rate of addition of the KMnO₄ solution must be carefully controlled to maintain a gentle reflux[1][3]. An insufficient amount of the oxidant is another common pitfall; a significant molar excess of KMnO₄ is required to drive the reaction to completion[2].
-
Work-up Losses: The product, 2,3-pyrazinedicarboxylic acid, is isolated by acidifying the filtered reaction mixture. If the pH is not sufficiently low (target pH ~1), the diacid will remain partially dissolved as its carboxylate salt, leading to significant loss. Furthermore, the manganese dioxide (MnO₂) byproduct must be washed thoroughly with hot water to recover any adsorbed product[2].
Q2: The oxidation reaction is very messy due to the large amount of manganese dioxide produced. Are there greener alternatives?
Yes, the large volume of MnO₂ waste is a significant drawback of the permanganate method. Greener alternatives have been explored:
-
Sodium Chlorate Oxidation: This method uses sodium chlorate as the oxidant in an acidic medium, often with a copper sulfate catalyst. This significantly reduces solid waste.
-
Electrochemical Oxidation: This approach involves the in situ regeneration of the oxidizing agent, minimizing reagent consumption and waste streams.[2]
Part 2: Esterification to this compound
Q3: My Fischer esterification of 2,3-pyrazinedicarboxylic acid is incomplete, and I always have starting material left over. How can I drive the reaction to completion?
The Fischer esterification is a classic equilibrium-controlled reaction.[4] To push the equilibrium towards the product (the diester), you must address Le Châtelier's principle.
-
Use Excess Alcohol: The most common strategy is to use the alcohol (methanol, in this case) as the reaction solvent. This provides a large molar excess, shifting the equilibrium to the product side.
-
Remove Water: Water is a byproduct of the reaction. Its accumulation will favor the reverse reaction (hydrolysis). While continuous removal (e.g., with a Dean-Stark trap) is possible, using a dehydrating agent as the acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is often sufficient.
-
Catalyst Choice: Strong protic acids like H₂SO₄ or p-toluenesulfonic acid (TsOH) are effective catalysts. They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[4]
Q4: My product is a mix of the desired dimethyl ester, the mono-methyl ester, and unreacted diacid. How can I improve the yield of the diester?
This is a common outcome when the reaction has not proceeded to completion or when reaction time is insufficient.
-
Increase Reaction Time and/or Temperature: Ensure the reaction is refluxed for an adequate period. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diacid spot disappears.
-
Sufficient Catalyst: Ensure you are using a catalytic, but effective, amount of acid. Typically, 5-10 mol% of H₂SO₄ is sufficient.
-
Alternative Method (Acyl Chloride): For a more robust, non-equilibrium approach, convert the diacid to the diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] This intermediate is highly reactive and will readily react with methanol to form the diester in a rapid, irreversible reaction. This method avoids the issue of water formation.
Q5: The work-up procedure is difficult, and I'm getting a low yield of an impure product. What is the best practice for isolation?
A proper work-up is crucial for isolating a clean product.
-
Neutralization: After the reaction is complete, cool the mixture and slowly pour it over ice water or a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the strong acid catalyst. Caution: This neutralization is highly exothermic and will release CO₂ gas; perform it slowly in a large flask with good stirring to avoid foaming over.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[5] Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous phase.
-
Washing: Combine the organic extracts and wash them with saturated NaHCO₃ solution to remove any residual acid (diacid or mono-ester), followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Q6: How do I confirm the identity and purity of my final product, this compound?
Spectroscopic analysis is essential for product confirmation.
-
¹H NMR: You should expect two key signals: a singlet for the two equivalent methyl ester protons (-OCH₃) and a singlet for the two equivalent aromatic protons on the pyrazine ring.
-
¹³C NMR: Look for signals corresponding to the methyl carbons, the aromatic carbons, and the carbonyl carbons of the ester groups.
-
IR Spectroscopy: A strong absorption band in the range of 1720-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.[7]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₈H₈N₂O₄ = 196.16 g/mol ).
Common impurities to look for in the NMR spectrum include unreacted diacid, the mono-ester (which will have a more complex aromatic signal pattern), and residual solvents from the work-up.
Visualized Workflows and Data
Overall Synthesis Pathway
Caption: Decision tree for troubleshooting low yield issues.
Data Tables
Table 1: Troubleshooting Guide for Fischer Esterification
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete (starting material remains) | 1. Insufficient catalyst. 2. Equilibrium not shifted. 3. Reaction time too short. | 1. Ensure 5-10 mol% of strong acid catalyst. 2. Use methanol as the solvent (large excess). 3. Monitor by TLC and reflux until diacid is consumed. |
| Significant amount of mono-ester byproduct | 1. Insufficient reaction time. 2. Insufficient methanol. | 1. Increase reflux time. 2. Ensure methanol is in large excess. Consider the acyl chloride route for stubborn cases. |
| Product hydrolyzes back to diacid during work-up | Incomplete neutralization of the acid catalyst before heating or storage. | Thoroughly wash the organic extracts with sodium bicarbonate solution until no more gas evolves. |
| Dark/Tarry final product | 1. Reaction temperature too high. 2. Impure starting diacid. | 1. Maintain a gentle reflux; do not overheat. 2. Recrystallize the 2,3-pyrazinedicarboxylic acid precursor before esterification. [1] |
Table 2: Spectroscopic Data for Product Confirmation
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~8.8 ppm (s, 2H, pyrazine-H), ~4.1 ppm (s, 6H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~164 ppm (C=O), ~147 ppm (Ar-C), ~145 ppm (Ar-C), ~54 ppm (-OCH₃) |
| FT-IR (KBr pellet) | Wavenumber (cm⁻¹) | ~1735 cm⁻¹ (strong, C=O stretch), ~1250-1300 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | m/z | 196 [M]⁺, fragments corresponding to loss of -OCH₃ or -COOCH₃ |
Note: Exact spectral shifts may vary depending on the solvent and instrument used.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid
(Adapted from Organic Syntheses)[1][3]
-
Quinoxaline Synthesis: Dissolve o-phenylenediamine (1.25 mol) in 2 L of water and heat to 70°C. Separately, dissolve glyoxal-sodium bisulfite (1.29 mol) in 1.5 L of hot water (~80°C). Add the glyoxal solution to the o-phenylenediamine solution with stirring. Let it stand for 15 minutes, then cool to room temperature and add sodium carbonate monohydrate (500 g). Extract the mixture three times with ether. Dry the combined organic layers, concentrate, and distill the residue under reduced pressure to obtain quinoxaline.
-
Oxidation: In a large three-necked flask equipped with a mechanical stirrer, add hot water (~90°C, 4 L) and quinoxaline (1.12 mol). With vigorous stirring, add a saturated aqueous solution of potassium permanganate (6.6 mol) at a rate that maintains a gentle reflux (approx. 1.5 hours).
-
Work-up: Cool the reaction mixture and filter through a large Büchner funnel to remove the manganese dioxide. Wash the MnO₂ cake thoroughly with hot water. Combine the filtrate and washings and concentrate under reduced pressure.
-
Isolation: Cool the concentrated solution in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~1. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from acetone to yield light-tan crystals (typical yield 75-77%). [1][3]
Protocol 2: Fischer Esterification to this compound
(Based on standard Fischer Esterification principles)[4]
-
Reaction Setup: To a round-bottom flask, add 2,3-pyrazinedicarboxylic acid (1.0 eq), methanol (to serve as the solvent, approx. 10-20 mL per gram of diacid), and a magnetic stir bar.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.10 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain the reflux for 4-6 hours, or until TLC analysis shows the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice and saturated sodium bicarbonate solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Washing & Drying: Combine the organic layers and wash once with saturated sodium bicarbonate solution, then once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from methanol or ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
References
-
Ong, W. L., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Applied Science & Process Engineering, 4(2). Available at: [Link]
-
Pipzine Chemicals. (n.d.). 2,3-Pyrazinedicarboxylic Acid. Available at: [Link]
-
Jones, R. G., & McLaughlin, K. C. (1955). 2,3-Pyrazinedicarboxylic Acid. Organic Syntheses, Coll. Vol. 4, p.824. Available at: [Link]
-
Knope, K. E., et al. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Inorganic Chemistry, 51(6), 3883-90. Available at: [Link]
-
Heterocyclic Chemistry. (2007). Synthesis of 2,3-Pyrazinedicarboxylic Acid. Available at: [Link]
-
Ben Hassen, R., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. Acta Crystallographica Section E, 78(Pt 1), 74–79. Available at: [Link]
-
Li, J., & Wang, Q. (2015). Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. Zhongguo Yancao Xuebao/Acta Tabacaria Sinica. Available at: [Link]
-
Al-Azmi, A., et al. (2018). The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited. Molecules, 23(7), 1779. Available at: [Link]
-
Liang, Z-P., & Li, J. (2012). Synthesis and Structural Characterization of N-2,3-Dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-7-oxa-bicycloh[8][8][9]ept-5-ene-2,3-dicarboximide. Asian Journal of Chemistry, 24(2), 685-687. Available at: [Link]
-
Al-Awadi, N. A., et al. (2020). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Molecules, 25(18), 4066. Available at: [Link]
- Patent CN102002006B. (2012). Method for preparing 2,3-dimethyl pyrazine.
-
Boger, D. L., & Patel, M. (1998). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses, Coll. Vol. 9, p.752. Available at: [Link]
-
Bardaweel, S. K., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. Molecules, 26(11), 3362. Available at: [Link]
-
Scherer, T., et al. (2011). 2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. Acta Crystallographica Section E, 67(Pt 12), o3283. Available at: [Link]
-
Świsłocka, R., et al. (2016). Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands. Journal of Thermal Analysis and Calorimetry, 126, 137-151. Available at: [Link]
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd ed. Longman.
-
Wiley Spectra Lab. (n.d.). 2,3-Pyrazinedicarboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66628, 2,3-Pyrazinedicarboxylic acid. Available at: [Link]
-
Wang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 5003. Available at: [Link]
-
Lang, R., et al. (2020). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 68(8), 2534-2542. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
- Patent CN1236777A. (1999). Process for recovery of pyridine-2,3-dicarboxylic acid.
-
Atim, S., et al. (2013). One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. Journal of Porphyrins and Phthalocyanines, 17(5), 413-423. Available at: [Link]
- Patent CN102382044A. (2012). Purification method for 2,3-dimethylpyridine.
- Patent CN102408371A. (2012). Method for purifying 2, 3-dimethylpyridine.
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Technical Support Center: Purification of Crude Dimethyl 2,3-pyrazinedicarboxylate
Welcome to the technical support center for the purification of Dimethyl 2,3-pyrazinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and FAQs are structured to address specific issues directly, explaining the causality behind experimental choices to ensure both scientific integrity and successful outcomes.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final product, and complications in downstream applications. The synthesis of pyrazine derivatives can often result in a crude product contaminated with starting materials, side-products, and colored impurities.[2] This guide provides a systematic approach to identifying and removing these impurities.
Troubleshooting Guide: From Crude to Pure
This section addresses common problems encountered during the purification of crude this compound in a question-and-answer format.
Q1: My crude this compound is a dark, oily substance. How can I remove the color and obtain a crystalline product?
A1: Initial Workup and Decolorization
Dark coloration in the crude product often indicates the presence of polymeric or oxidized byproducts. A multi-step approach involving an initial wash, treatment with activated carbon, and subsequent recrystallization is typically effective.
-
Causality: The initial wash with a non-polar solvent will remove highly non-polar colored impurities. Activated carbon has a high surface area and porosity, allowing it to adsorb large, colored organic molecules.[3] Recrystallization then separates the desired compound from the remaining soluble and insoluble impurities based on differences in solubility.
dot
Caption: Workflow for decolorizing crude product.
Experimental Protocol: Decolorization and Recrystallization
-
Initial Wash: Vigorously stir the crude oil with a minimal amount of cold hexane. Decant the hexane. Repeat this process until the hexane wash is nearly colorless. This step removes non-polar impurities.
-
Dissolution: Dissolve the washed crude product in a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) by heating to the boiling point. Use a minimal amount of solvent to ensure saturation.
-
Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (approximately 1-2% w/w of the crude product).
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step is critical and must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q2: After recrystallization, my product's purity is still low, and I suspect the presence of unreacted starting materials or isomeric impurities. What is the next step?
A2: Chromatographic Purification
When recrystallization is insufficient to separate closely related impurities, column chromatography is the method of choice. The choice of stationary and mobile phases is crucial for effective separation.
-
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[4] Compounds with different polarities will travel through the column at different rates, allowing for their isolation. Isomeric impurities, which may have very similar solubilities, can often be separated by chromatography due to subtle differences in their polarity and interaction with the stationary phase.[5]
dot
Caption: Chromatographic purification workflow.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a low polarity mixture like 9:1 hexane/ethyl acetate).[4][6]
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane), is often effective for separating a range of impurities.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Good for general purpose separation of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of both non-polar and moderately polar impurities. |
| TLC Visualization | UV lamp (254 nm) | The pyrazine ring is UV active, allowing for easy visualization of the compound. |
Q3: My final product shows evidence of hydrolysis (presence of carboxylic acid or mono-ester). How can I avoid this and purify the diester?
A3: Ahydrous Conditions and Non-Aqueous Workup
The ester groups of this compound are susceptible to hydrolysis, especially in the presence of acid or base.[7] Therefore, maintaining anhydrous conditions throughout the synthesis and purification is critical.
-
Causality: Water can act as a nucleophile, attacking the carbonyl carbon of the ester group, leading to the formation of the corresponding carboxylic acid. This reaction is catalyzed by both acids and bases.
If hydrolysis has already occurred, the resulting carboxylic acid can be removed through a liquid-liquid extraction with a mild base.
Experimental Protocol: Removal of Acidic Impurities
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.[8]
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase.[8]
-
Separation: Separate the organic and aqueous layers.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for pure this compound?
A: Pure this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture can lead to hydrolysis, while prolonged exposure to light may cause degradation.
Q: What analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. The melting point of 2,3-Pyrazinedicarboxylic acid is 188 °C (decomposes).[9]
Q: Can I use distillation for purification?
A: While distillation can be used for some pyrazine derivatives, it may not be suitable for this compound due to its relatively high boiling point and potential for thermal decomposition.[10] Recrystallization and chromatography are generally safer and more effective methods for this compound.
References
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure.
- Chemical Transformation of Pyrazine Deriv
- Review on the Synthesis of Pyrazine and Its Deriv
- (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.
- Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. PubMed.
- Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
- Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. PMC - NIH.
- THE PURIFICATION OF DIMETHYL SULPHOXIDE FOR USE AS A SOLVENT IN POLAROGRAPHY. Pure and Applied Chemistry.
- What are the side - reactions in pyrazine synthesis?. BIOSYNCE Blog.
- 2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. IUCr.
- Method for preparing 2,3-dimethyl pyrazine.
- Dimethyl 2,4-pyridinedicarboxyl
- SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Heterocyclic Chemistry.
- Dimethyl 2,3-pyrazinedicarboxyl
- DIMETHYL 2,3-PYRAZINEDICARBOXYL
- Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. MDPI.
- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
- Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl.
- Spiro[4.5]decan-7-one, 9,9-dimethyl. Organic Syntheses Procedure.
- 2,3-Pyrazinedicarboxylic acid | 89-01-0. ChemicalBook.
- Dimethyl 2,6-pyridinedicarboxyl
- Analytical Methods. RSC Publishing.
- Dimethyl 2,3-Pyridinedicarboxyl
- Dimethyl 2,3-Pyridinedicarboxylate 605-38-9 | Tokyo Chemical Industry Co., Ltd.(APAC). TCI Chemicals.
- A cocrystal strategy for the precipitation of liquid 2,3-dimethyl pyrazine with hydroxyl substituted benzoic acid and a Hirshfeld surfaces analysis of them. CrystEngComm (RSC Publishing).
Sources
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- 4. academic.oup.com [academic.oup.com]
- 5. WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl- 1 h-pyrazole-1 -yl) succinic acid in a two phase solvent system - Google Patents [patents.google.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl 2,4-pyridinedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. 2,3-Pyrazinedicarboxylic acid | 89-01-0 [chemicalbook.com]
- 10. CN102002006B - Method for preparing 2,3-dimethyl pyrazine - Google Patents [patents.google.com]
How to avoid hydrolysis of Dimethyl 2,3-pyrazinedicarboxylate
Welcome to the technical support center for Dimethyl 2,3-pyrazinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, use, and stability of this versatile reagent. Our goal is to empower you with the knowledge to anticipate and circumvent potential challenges in your experiments, with a particular focus on the prevention of hydrolysis.
Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and novel materials such as metal-organic frameworks (MOFs).[1][2][3] Its utility stems from the pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, flanked by two methyl ester functional groups.
The primary challenge encountered when working with this compound is its susceptibility to hydrolysis, the chemical breakdown of the ester groups in the presence of water. This process, which can be catalyzed by both acids and bases, leads to the formation of the mono-ester (methyl 2-carboxy-3-pyrazinoate) and ultimately the parent dicarboxylic acid (2,3-pyrazinedicarboxylic acid), as well as methanol.[4][5]
The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the carbonyl carbons in the ester groups. This intrinsic property makes this compound more prone to nucleophilic attack by water compared to esters attached to less electron-deficient ring systems. Understanding this inherent reactivity is the first step toward preventing unwanted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most susceptible to hydrolysis?
A1: Hydrolysis is significantly accelerated in both acidic and basic aqueous environments.[4] The presence of strong acids protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[5] Conversely, in basic conditions, the hydroxide ion acts as a potent nucleophile that directly attacks the carbonyl carbon.[4] Elevated temperatures will also increase the rate of hydrolysis.
Q2: What are the ideal storage conditions to minimize hydrolysis?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from atmospheric moisture. The use of a desiccator is highly recommended. Inert atmosphere storage (e.g., under nitrogen or argon) can provide an additional layer of protection.
Q3: Can I use protic solvents like methanol or ethanol in my reaction?
A3: While methanol and ethanol are common organic solvents, they are protic and can participate in transesterification reactions, especially in the presence of an acid or base catalyst. More importantly, if these solvents contain even small amounts of water, hydrolysis can occur. Therefore, it is crucial to use anhydrous solvents. If your reaction conditions are sensitive to hydrolysis, it is best to opt for aprotic solvents.[6]
Q4: How can I detect if my sample of this compound has started to hydrolyze?
A4: Several analytical techniques can be employed. Thin Layer Chromatography (TLC) can often show the appearance of more polar spots corresponding to the mono-acid and di-acid. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a sensitive method to separate and quantify the ester and its hydrolysis products.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool; the appearance of new signals in the aromatic region and the disappearance of the methyl ester singlet can indicate hydrolysis.[9][10]
Q5: I suspect hydrolysis has occurred. Can I repurify the material?
A5: If a significant amount of the di-acid has formed, purification can be challenging due to the similar polarities of the mono-ester and the starting material. Recrystallization from a suitable solvent may be possible if the degree of hydrolysis is minimal. However, preventing hydrolysis in the first place is a more effective strategy.
Troubleshooting Guide: Identifying and Mitigating Hydrolysis
| Symptom | Potential Cause | Recommended Action |
| Inconsistent reaction yields or unexpected byproducts. | Partial hydrolysis of the starting material, leading to the formation of the mono-acid or di-acid which may react differently or not at all. | 1. Verify Starting Material Purity: Analyze your this compound by HPLC or NMR to confirm its integrity before use. 2. Use Anhydrous Conditions: Ensure all solvents are rigorously dried and reactions are run under an inert atmosphere (N₂ or Ar). 3. Control Reaction pH: If possible, maintain a neutral pH. If a base is required, use a non-nucleophilic, sterically hindered base in an aprotic solvent. |
| Poor solubility of the starting material in a nonpolar solvent. | The presence of the more polar and likely less soluble di-acid hydrolysis product. | 1. Confirm Hydrolysis: Use an analytical technique like TLC or NMR to confirm the presence of the di-acid. 2. Purify if Possible: Attempt recrystallization if the amount of impurity is small. 3. Source Fresh Reagent: If significant hydrolysis has occurred, it is best to use a fresh, pure batch of the reagent. |
| Observed changes in the physical appearance of the stored material (e.g., clumping). | Absorption of atmospheric moisture leading to hydrolysis. The dicarboxylic acid is a solid with different crystalline properties. | 1. Improve Storage Conditions: Store in a desiccator over a strong desiccant. 2. Aliquot the Reagent: For frequently used reagents, consider aliquoting into smaller, single-use containers to minimize exposure of the bulk material to the atmosphere. |
Preventative Protocols and Methodologies
Protocol 1: Rigorous Solvent and Reagent Preparation
-
Solvent Selection: Whenever possible, utilize polar aprotic solvents such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).[11] These solvents do not have O-H or N-H bonds and therefore cannot act as hydrogen bond donors, which helps to minimize hydrolysis.[6]
-
Solvent Drying: Dry all solvents using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina) to ensure they are anhydrous.
-
Reagent Handling: Handle this compound and any other moisture-sensitive reagents in a glove box or under a positive pressure of an inert gas.
Protocol 2: Conducting Reactions Under Inert Atmosphere
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. Use septa and needles for the transfer of reagents and solvents.
-
Maintaining Inert Conditions: Maintain a positive pressure of inert gas throughout the reaction. A bubbler can be used to monitor the gas flow.
Protocol 3: Monitoring Reaction Progress with Minimal Exposure
-
Sampling: When taking aliquots for reaction monitoring (e.g., by TLC, GC, or LC-MS), do so under a positive pressure of inert gas to prevent the introduction of moisture and air into the reaction vessel.
-
Quenching: When the reaction is complete, quench it with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the risk of hydrolysis of any remaining starting material or product if it is also an ester.
Visualizing the Hydrolysis Pathway and Prevention Strategy
The following diagrams illustrate the mechanism of hydrolysis and a workflow for its prevention.
Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.
Caption: Recommended workflow to prevent hydrolysis of this compound.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Pyrazinedicarboxylic acid | 89-01-0 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization [qikan.cmes.org]
- 8. Kinetics and mechanism of amitraz hydrolysis in aqueous media by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multinuclear magnetic resonance studies of the hydrolysis of aluminium(III). Part 8. Base hydrolysis monitored at very high magnetic field - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Catalyst Loading for Dimethyl 2,3-pyrazinedicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl 2,3-pyrazinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound, a key intermediate in pharmaceuticals and advanced materials, is most commonly achieved through the esterification of its parent, 2,3-pyrazinedicarboxylic acid. The efficiency of this esterification is critically dependent on the choice and loading of the catalyst. Improper catalyst concentration can lead to a host of issues, including low yields, formation of impurities, and reaction failure. This guide provides a structured approach to troubleshooting and optimizing catalyst loading to achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and where does the catalyst play a role?
A1: The most prevalent and well-documented route involves two main stages:
-
Oxidation: Synthesis of the precursor, 2,3-pyrazinedicarboxylic acid, by the oxidative cleavage of quinoxaline. This step typically uses a strong oxidizing agent like potassium permanganate (KMnO₄)[1][2].
-
Esterification: The conversion of 2,3-pyrazinedicarboxylic acid to this compound using methanol. This is a classic Fischer-Speier esterification, which requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol[3]. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a 4-(dimethylamino)pyridine (DMAP) catalyst can be used[4]. The catalyst loading in this second step is the primary focus of optimization.
Q2: My overall yield is consistently low. Where should I start troubleshooting?
A2: Low overall yield can originate from either the oxidation or the esterification step. A critical first step is to ensure the quality of your precursor, 2,3-pyrazinedicarboxylic acid. The synthesis of its precursor, quinoxaline, can be a source of low yield if not performed correctly. Using a glyoxal-sodium bisulfite adduct in the reaction with o-phenylenediamine is crucial; failing to do so can reduce the quinoxaline yield from 85-90% to as low as 30% due to the formation of resinous by-products[1][5].
For the esterification step, low yield is most often linked to:
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Incomplete Reaction: The reaction may not have reached equilibrium or completion. This is directly tied to catalyst loading, reaction time, and temperature.
-
Catalyst Inactivity: The catalyst may be old, hydrated (in the case of H₂SO₄), or poisoned.
-
Sub-optimal Catalyst Loading: Too little catalyst will result in an impractically slow reaction, while too much can promote side reactions and decomposition, especially at higher temperatures.
-
Water Content: Fischer esterification is an equilibrium process. The presence of water in the reagents (methanol, acid) or generated during the reaction will shift the equilibrium back towards the reactants, lowering the yield.
Q3: I am performing a Fischer esterification with sulfuric acid. How does catalyst loading impact the reaction, and what are the signs of incorrect loading?
A3: Catalyst loading in Fischer esterification is a delicate balance.
-
Insufficient Loading (<1% mol/mol): The reaction will be exceedingly slow. If you monitor the reaction by TLC or GC and see very little conversion of the starting dicarboxylic acid even after prolonged heating, insufficient catalyst is a likely cause.
-
Optimal Loading (Typically 2-5% mol/mol): The reaction proceeds at a reasonable rate towards completion. The optimal amount provides enough protons to catalyze the reaction efficiently without causing significant degradation.
-
Excessive Loading (>10% mol/mol): This can lead to a dark, tarry reaction mixture, indicating decomposition of the starting material or product. Pyrazine rings are susceptible to degradation under harsh acidic conditions, and excessive acid can catalyze dehydration and other side reactions, reducing the yield and complicating purification.
Q4: What are common side products in this synthesis, and how can catalyst choice minimize them?
A4: The primary side product is the mono-ester, Methyl 3-(carboxy)pyrazine-2-carboxylate . This occurs when only one of the two carboxylic acid groups is esterified.
-
Using Acid Catalysis (H₂SO₄): Formation of the mono-ester is common if the reaction is not driven to completion. Optimizing catalyst loading and reaction time, along with using a large excess of methanol and potentially removing water, will favor the formation of the desired di-ester.
-
Using DCC/DMAP: This method is generally very efficient and less prone to stopping at the mono-ester stage if stoichiometric amounts of DCC and catalytic DMAP are used correctly. The primary by-product here is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can often be removed by filtration[4]. Improper stoichiometry can, however, lead to incomplete reaction.
Troubleshooting Guides
Issue 1: Low Yield or Stalled Esterification Reaction
| Symptom | Potential Cause | Troubleshooting Action |
| Reaction shows little to no product formation after several hours. | Insufficient catalyst loading. | Increase H₂SO₄ loading incrementally (e.g., from 2% to 4% mol/mol). Verify the concentration of your sulfuric acid. |
| Reaction proceeds initially but stalls with significant starting material remaining. | Equilibrium has been reached due to water accumulation. | Use anhydrous methanol and a drying tube. Consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. |
| Reaction mixture turns dark brown or black upon heating. | Catalyst loading is too high, causing decomposition. | Reduce the amount of H₂SO₄. Ensure the reaction temperature is not exceeding the reflux temperature of methanol (approx. 65°C). |
| Significant amount of mono-ester is isolated. | Incomplete reaction. | Increase reaction time. Re-subject the isolated mixture to the reaction conditions with fresh catalyst and anhydrous methanol. |
Visual Troubleshooting Guide for Low Yield
Below is a decision tree to systematically diagnose the cause of low yield in the synthesis of this compound.
Caption: Troubleshooting guide for low yield in synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid via Quinoxaline Oxidation[1][2]
This protocol details the synthesis of the necessary precursor acid.
-
Prepare Quinoxaline: Synthesize quinoxaline from o-phenylenediamine and a glyoxal-sodium bisulfite adduct to ensure high yield (85-90%)[1].
-
Set up Oxidation: In a large three-necked flask equipped with a robust mechanical stirrer and a dropping funnel, add quinoxaline (1.0 eq) to hot water (approx. 90°C).
-
Add Oxidant: With vigorous stirring, add a saturated aqueous solution of potassium permanganate (approx. 5.9 eq) dropwise. The rate of addition should be controlled to maintain a gentle reflux from the exothermic reaction. This typically takes 1.5-2 hours.
-
Isolate Product: Cool the mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake thoroughly with hot water to recover all the product.
-
Acidify: Combine the filtrate and washings, then carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~1. The 2,3-pyrazinedicarboxylic acid will precipitate.
-
Purify: Collect the crude acid by filtration. Recrystallize from acetone or water to yield a pure product (typically 75-77% yield)[2].
Protocol 2: Systematic Optimization of Acid Catalyst Loading for Esterification
This workflow provides a structured method to determine the optimal catalyst loading for your specific lab conditions.
Caption: Workflow for optimizing H₂SO₄ catalyst loading.
By systematically addressing potential issues from the precursor synthesis to the final esterification and by methodically optimizing the catalyst loading, researchers can reliably achieve high yields of high-purity this compound. This foundational understanding of the "why" behind the protocol steps is essential for robust scientific and developmental work.
References
- ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- ResearchGate. (2015). Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester.
- Pipzine Chemicals.2,3-Pyrazinedicarboxylic Acid.
-
Organic Syntheses. 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
- Heterocyclic Chemistry. (2007). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID.
- Google Patents.CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID [hetchem.blogspot.com]
- 3. 2,3-Pyrazinedicarboxylic Acid | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Temperature for Dimethyl 2,3-pyrazinedicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl 2,3-pyrazinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding temperature management in the synthesis of this compound.
Q1: What are the primary synthesis routes for this compound, and how does temperature play a crucial role in each?
A1: The two predominant routes for synthesizing this compound's precursor, 2,3-Pyrazinedicarboxylic acid, are the oxidation of quinoxaline and the reaction of diaminomaleonitrile (DAMN) with a dicarbonyl compound. The final step is a classic Fisher esterification. Temperature is a critical control point in all stages:
-
Oxidation of Quinoxaline: This is a highly exothermic reaction. Without careful temperature control, side reactions and decomposition can drastically reduce yield and purity.[1][2] The rate of addition of the oxidizing agent, such as potassium permanganate, must be managed to maintain a gentle boil, ensuring the reaction proceeds efficiently without overheating.[1]
-
Reaction with Diaminomaleonitrile (DAMN): The polymerization of DAMN is highly dependent on both solvent and temperature.[3][4] While higher temperatures can increase the reaction rate, they can also promote hydrolysis of DAMN, leading to lower yields of the desired pyrazine ring.[3]
-
Fisher Esterification: This acid-catalyzed esterification requires heat to proceed at a reasonable rate.[5] However, excessive temperatures can lead to the decomposition of the dicarboxylic acid, which is known to be unstable at elevated temperatures.[1]
Q2: I'm experiencing a low yield of 2,3-Pyrazinedicarboxylic acid from the oxidation of quinoxaline. Could temperature be the culprit?
A2: Absolutely. A low yield in this step is often linked to improper temperature management. If the reaction temperature is too high, it can lead to the formation of brown, tarry byproducts instead of the desired product.[6] This is typically caused by adding the oxidizing agent too quickly, creating localized "hot spots" in the reaction mixture. Conversely, if the temperature is too low, the reaction may not go to completion, leaving unreacted starting material.
Q3: What are the signs of an exothermic runaway reaction during the oxidation of quinoxaline, and how can I prevent it?
A3: An exothermic runaway reaction is a serious safety concern. Signs include a rapid, uncontrolled increase in temperature, vigorous boiling that cannot be contained by the reflux condenser, and a sudden change in the color of the reaction mixture (often to a dark, tarry appearance).
Prevention is key:
-
Controlled Addition: Add the oxidizing agent (e.g., a saturated solution of potassium permanganate) in a thin stream, carefully monitoring the reaction temperature.[1]
-
Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat evenly throughout the reaction mixture.
-
External Cooling: Have an ice bath on standby to cool the reaction vessel if the temperature begins to rise too quickly.
Q4: For the esterification step, what is the optimal temperature range, and what happens if I deviate from it?
A4: The optimal temperature for the Fisher esterification of 2,3-pyrazinedicarboxylic acid with methanol is typically at reflux, which is around 65°C for methanol.[5]
-
Below the optimal range: The reaction will be slow, and you will likely have a significant amount of unreacted starting material, even after prolonged reaction times.
-
Above the optimal range: While a slightly higher temperature might marginally increase the rate, it significantly increases the risk of side reactions and decomposition of the dicarboxylic acid.[1] It's crucial to maintain a gentle reflux and not to heat the reaction too aggressively.
Section 2: Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common issues related to temperature control during the synthesis.
Issue 1: Low Yield and/or Purity in the Oxidation of Quinoxaline
| Symptom | Potential Cause (Temperature-Related) | Suggested Solution & Rationale |
| Reaction mixture turns dark brown/black with tar formation. | Reaction temperature is too high due to rapid addition of the oxidant or inadequate stirring. | Solution: Add the oxidant solution slowly and incrementally, ensuring the temperature does not exceed a gentle boil. Maintain vigorous stirring to prevent localized overheating.[1][6] Rationale: High temperatures promote oxidative degradation of the pyrazine ring system, leading to complex polymeric byproducts. |
| Significant amount of unreacted quinoxaline remains. | Reaction temperature is too low, or the reaction was not allowed to proceed for a sufficient duration at the optimal temperature. | Solution: Ensure the reaction mixture reaches and is maintained at a gentle reflux throughout the addition of the oxidant and for a period afterward. The addition of potassium permanganate to a hot solution of quinoxaline is a standard procedure.[1][2] Rationale: The oxidation of the aromatic ring requires a certain activation energy, which is achieved at elevated temperatures. |
| Product is difficult to purify. | Inconsistent reaction temperature leading to a mixture of partially oxidized and degradation products. | Solution: Implement precise temperature control using a heating mantle with a thermocouple. Monitor the reaction temperature closely and adjust the heating rate as needed. Rationale: A stable reaction temperature ensures a more uniform product profile, simplifying subsequent purification steps. |
Issue 2: Inconsistent Results in the Esterification of 2,3-Pyrazinedicarboxylic Acid
| Symptom | Potential Cause (Temperature-Related) | Suggested Solution & Rationale |
| Low conversion to the diester (presence of monoester and starting material). | Insufficient reaction temperature (not reaching reflux) or insufficient reaction time at reflux. | Solution: Ensure the reaction is maintained at a steady reflux for the recommended duration. Use a reflux condenser to prevent the loss of methanol.[5] Rationale: The equilibrium of the Fisher esterification is driven towards the product side by removing water and maintaining an adequate temperature to overcome the activation energy. |
| Product discoloration (yellowing or browning). | Excessive heating temperature, leading to decomposition of the dicarboxylic acid or the ester product. | Solution: Use a heating mantle set to a temperature that maintains a gentle, not vigorous, reflux. Avoid direct, intense heating. Rationale: 2,3-Pyrazinedicarboxylic acid can darken and decompose if heated too strongly.[1] |
Section 3: Experimental Protocols & Methodologies
These protocols are provided as a guide and should be adapted based on the specific equipment and reagents available in your laboratory.
Protocol 1: Temperature-Controlled Oxidation of Quinoxaline
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve quinoxaline in hot water (approximately 90°C).[1]
-
Oxidant Preparation: In a separate beaker, prepare a saturated solution of potassium permanganate in hot water (90-100°C).[1]
-
Controlled Addition: With vigorous stirring, add the hot potassium permanganate solution to the quinoxaline solution in a thin stream through the dropping funnel.
-
Temperature Management: The rate of addition should be adjusted so that the reaction mixture maintains a gentle boil without external heating. This indicates the exothermic reaction is proceeding at a controlled rate.[1]
-
Reaction Completion: After the addition is complete (typically around 1.5 hours), allow the reaction to cool slightly before proceeding with filtration and workup.[1]
Protocol 2: Optimized Fisher Esterification
-
Setup: In a round-bottom flask, suspend 2,3-pyrazinedicarboxylic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle and a reflux condenser. The ideal temperature is the boiling point of methanol (approximately 65°C).[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, neutralize the excess acid with a weak base like sodium bicarbonate before extraction.[5]
Section 4: Visualizations & Diagrams
Workflow for Temperature Management in this compound Synthesis
Caption: Workflow for managing reaction temperature in the synthesis of this compound.
Logical Relationship of Temperature to Reaction Outcome
Caption: The direct impact of temperature control on reaction outcomes.
References
- Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. (n.d.). National Institutes of Health.
- Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers. (2022). ACS Omega.
- 2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses Procedure.
- SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. (2007). Heterocyclic Chemistry.
- Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. (2015). ResearchGate.
- A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. (n.d.). Google Patents.
- Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
- Technical Support Center: Synthesis of Pyrazine-2,3-dicarboxylic Acid. (n.d.). BenchChem.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID [hetchem.blogspot.com]
- 3. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Post-Reaction Workup for Dimethyl 2,3-Pyrazinedicarboxylate
Welcome to the dedicated technical support guide for the post-reaction workup and purification of Dimethyl 2,3-pyrazinedicarboxylate. This document is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and isolating this key heterocyclic compound. Our goal is to move beyond simple procedural lists, offering a deeper understanding of the "why" behind each step, grounded in chemical principles and practical field experience.
The synthesis of pyrazine derivatives, while conceptually straightforward, is often plagued by challenges such as low yields, harsh reaction conditions, and the formation of closely-related impurities.[1][2] The success of the synthesis is therefore critically dependent on a robust and well-designed workup and purification strategy. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your purification workflow.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during the isolation of this compound.
I. Initial Reaction Quenching & Extraction
Question 1: My reaction is complete. What is the best way to quench the reaction mixture?
The choice of quenching agent depends on the reaction conditions. If your synthesis involves a strong base (e.g., NaH, KH for deprotonation) or a dehydrating agent (e.g., DCC), a careful quench is critical.
-
For reactions involving strong bases: Quench by slowly adding a proton source at a low temperature (0 °C). Saturated aqueous ammonium chloride (NH₄Cl) is often preferred over water as it is less basic and can help prevent hydrolysis of the ester groups.
-
For esterifications using DCC: The primary byproduct is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents. After the reaction, it's often best to cool the mixture to precipitate the DCU, filter it off, and then proceed with an aqueous wash of the filtrate.
Question 2: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
Emulsions are common when dealing with reaction mixtures containing both organic and aqueous phases with surfactants or fine particulates.
-
Probable Cause: Presence of insoluble byproducts (like DCU), or residual base which can saponify some of the ester, creating soap-like molecules.
-
Solution:
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing a separation from the organic layer.
-
Solvent Modification: Add a small amount of a different organic solvent that has a lower miscibility with water, such as diethyl ether or tert-butyl methyl ether (TBME).
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can break up the emulsion by removing particulate matter.
-
II. Purification Strategies: Crystallization & Chromatography
Question 3: My crude product is an oil/waxy solid. What's the best approach for purification?
This is a very common scenario. The choice between crystallization and chromatography depends on the purity of your crude material and the nature of the impurities.
-
Initial Assessment: Run a quick Thin Layer Chromatography (TLC) or crude ¹H NMR.
-
If the crude material is >90% pure with one or two minor impurities, crystallization is often the most efficient method.
-
If the TLC shows multiple spots close to your product's Rf or the NMR is complex, column chromatography is likely necessary.
-
Question 4: I'm trying to crystallize my product, but it's "oiling out." What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated or the boiling point of the solvent is too high.
-
Troubleshooting Steps:
-
Lower the Temperature Slowly: Allow the solution to cool to room temperature undisturbed, then slowly cool further in an ice bath or refrigerator. Rapid cooling promotes oiling.
-
Add More Solvent: The concentration of the product might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites. Alternatively, add a tiny crystal of pure product (a "seed crystal") to initiate crystallization.
-
Change the Solvent System: Your single solvent may be too good. Use a binary solvent system (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Hexanes). Dissolve the crude product in a minimum amount of the more polar solvent (the one it's more soluble in) and then slowly add the less polar "anti-solvent" until the solution becomes cloudy (the cloud point). Add a drop or two of the polar solvent to clarify and then allow it to cool slowly.
-
Question 5: What are the best conditions for column chromatography of this compound?
Given the two ester groups, the molecule is moderately polar.
-
Stationary Phase: Standard silica gel (SiO₂) is typically effective.
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent and a moderately polar solvent is recommended. A common starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes or Heptane. For example, start with 10% EtOAc/Hexanes and gradually increase the polarity to 30-40% EtOAc/Hexanes. This will elute non-polar impurities first, followed by your product, and finally any highly polar impurities like the starting diacid.
III. Common Impurities & Their Removal
Question 6: My NMR shows a peak around 12-13 ppm and my product seems water-soluble. What is this impurity?
-
Probable Identity: 2,3-Pyrazinedicarboxylic acid (the starting material) or the mono-methyl ester intermediate. The carboxylic acid proton signal appears in this downfield region. This impurity arises from incomplete esterification or hydrolysis of the product during workup.[3]
-
Removal Strategy:
-
Aqueous Base Wash: During the liquid-liquid extraction, wash the organic layer with a mild basic solution like saturated sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer. Caution: Use a mild base. Strong bases like NaOH can hydrolyze your desired diester product.
-
Silica Gel Chromatography: The diacid is very polar and will stick to the baseline of the silica column, allowing for easy separation from the less polar diester.
-
Question 7: My product has a persistent yellow/brown color. What could be the cause?
-
Probable Cause: Colored byproducts can form from side reactions, especially if the reaction was run at high temperatures.[1] Aldol condensation products from solvents or starting materials can also lead to discoloration.[1]
-
Removal Strategy:
-
Charcoal Treatment: During crystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight). Boil for a few minutes, then perform a hot filtration through Celite® to remove the charcoal. The charcoal will adsorb many colored impurities.
-
Chromatography: This is often the most effective method for removing colored impurities.
-
Part 2: Experimental Protocols & Workflows
Protocol 1: Standard Liquid-Liquid Extraction Workup
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice bath.
-
Quench: Slowly add saturated aqueous NH₄Cl solution to quench any reactive species.
-
Dilute: Add an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and transfer the mixture to a separatory funnel.
-
Wash:
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to remove acidic impurities.
-
Water (1x).
-
Saturated aqueous NaCl (Brine) (1x) to break emulsions and remove bulk water.
-
-
-
Dry: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization from a Binary Solvent System
-
Dissolve: Place the crude solid/oil in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is highly soluble (e.g., Ethyl Acetate).
-
Add Anti-Solvent: While the solution is still warm, slowly add a non-polar "anti-solvent" (e.g., Hexanes) dropwise until you observe persistent cloudiness.
-
Re-dissolve: Add a few drops of the hot polar solvent until the solution becomes clear again.
-
Cool: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Induce Crystallization: If crystals do not form, try scratching the inner wall of the flask with a glass rod.
-
Isolate: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize recovery. Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
Dry: Dry the purified crystals under high vacuum.
Part 3: Data & Visualization
Troubleshooting Summary Table
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Workup | Product loss during extractions; Incomplete precipitation during crystallization. | Perform multiple extractions (3x) with the organic solvent.[1] Ensure the crystallization solvent is sufficiently "anti-solvent" at cold temperatures. |
| Product is a Persistent Oil | Presence of impurities disrupting crystal lattice; High concentration. | Purify by column chromatography; Attempt crystallization with a different solvent system; Use trituration (stirring the oil with a poor solvent to induce solidification). |
| TLC Shows Baseline Spot | Highly polar impurity, likely the starting diacid or mono-ester. | Wash the organic layer with saturated aq. NaHCO₃; The impurity will remain at the origin during silica gel chromatography. |
| Product Hydrolyzes During Workup | Use of strong base (e.g., NaOH) or acid during extraction. | Use mild conditions: saturated NaHCO₃ for base wash, and avoid strong acids. Ensure reaction is anhydrous if using water-sensitive reagents. |
Visual Workflows
Below are Graphviz diagrams illustrating the logical flow of the post-reaction workup and purification process.
Caption: General workflow from crude reaction mixture to crude product.
Caption: Decision tree for selecting an appropriate purification method.
References
-
Pyrazine Synthesis? - Powered by XMB 1.9.11. Sciencemadness.org. Available from: [Link]
-
Knope KE, Kimura H, Yasaka Y, Nakahara M, Andrews MB, Cahill CL. Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Inorg Chem. 2012 Mar 19;51(6):3883-90. Available from: [Link]
-
2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. Available from: [Link]
-
Majumder U, Jana S, Chowdhury C. Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications. 2012;42(15):2210-2216. Available from: [Link]
-
Synthesis and reactions of Pyrazine. YouTube. 2020. Available from: [Link]
-
Balaraman E, Gnanaprakasam B, Shimon LJW, Milstein D. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics. 2015;34(11):2163-2166. Available from: [Link]
-
SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Organic Syntheses Procedure. Available from: [Link]
-
Maleki A, Hossein Rezayan A. One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds. Journal of Chemistry. 2014;2014:1-6. Available from: [Link]
- Method for preparing 2,3-dimethyl pyrazine. Google Patents.
-
Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. ResearchGate. Available from: [Link]
-
Bardaweel SK, Al-Far R, Al-Tel TH, et al. Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules. 2019;24(19):3567. Available from: [Link]
-
2,3-PYRAZINEDICARBOXYLIC ACID. precisionFDA. Available from: [Link]
-
Maleki A, Hossein Rezayan A. (PDF) One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. ResearchGate. 2014. Available from: [Link]
-
Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. 2022;58(1):99-102. Available from: [Link]
-
Pyrazinedicarboxylic Acid 2,3- | Structure, Properties, Uses & Safety. Pipzine Chemicals. Available from: [Link]
-
This compound. Gsrs. Available from: [Link]
Sources
Technical Support Center: Synthesis of Pyrazine Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazine esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research and development. Pyrazine esters are crucial intermediates in the pharmaceutical and flavor industries, and mastering their synthesis is key to successful outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazine esters?
There are several established methods for the synthesis of pyrazine esters, each with its own advantages and potential challenges. The choice of method often depends on the starting materials, desired scale, and the specific ester target.
-
Fischer-Speier Esterification of Pyrazinoic Acid: This is a classical and straightforward approach involving the reaction of pyrazinoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.
-
Reaction of Pyrazinoyl Chloride with Alcohols: For more sensitive substrates or when milder conditions are required, pyrazinoic acid can be converted to the more reactive pyrazinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The resulting acyl chloride readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the desired ester.[5]
-
Coupling Agent-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid group of pyrazinoic acid, facilitating its reaction with an alcohol. This method is often employed for the synthesis of more complex esters under mild conditions.
-
Enzyme-Catalyzed Esterification: For a greener and more selective approach, enzymatic catalysis using lipases is a growing area of interest.[6][7] These reactions can often be performed under milder conditions and with higher selectivity, reducing the formation of byproducts.[6][7]
Q2: I am getting a low yield in my Fischer-Speier esterification of pyrazinoic acid. What are the likely causes and how can I improve it?
Low yields in Fischer-Speier esterification are a common issue and can often be attributed to the reversible nature of the reaction and incomplete conversion.
Troubleshooting Low Yields in Fischer-Speier Esterification:
| Potential Cause | Explanation | Recommended Solution |
| Water Formation | The reaction produces water as a byproduct, which can hydrolyze the ester back to the starting materials, shifting the equilibrium to the left. | Use a Dean-Stark apparatus to physically remove water as it is formed. Alternatively, use a large excess of the alcohol reactant to drive the equilibrium towards the product side. |
| Insufficient Catalyst | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. An insufficient amount of catalyst will result in a slow or incomplete reaction. | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used. The catalytic amount can be optimized, but typically ranges from 1-5 mol%. |
| Reaction Temperature and Time | Esterification is often a slow process at room temperature. Insufficient heating or reaction time will lead to incomplete conversion. | Increase the reaction temperature to the reflux temperature of the alcohol being used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Steric Hindrance | Bulky substituents on either the pyrazinoic acid or the alcohol can sterically hinder the approach of the nucleophile, slowing down the reaction rate. | For sterically hindered substrates, consider switching to a more reactive method, such as the acyl chloride route. |
Troubleshooting Guide: Common Synthesis Pitfalls
This section addresses specific problems that you may encounter during the synthesis and purification of pyrazine esters.
Problem 1: My reaction mixture is turning dark, and I'm observing multiple unexpected spots on my TLC.
A dark reaction mixture and the presence of multiple byproducts often indicate side reactions are occurring.
Root Cause Analysis and Solutions:
-
Over-oxidation: The pyrazine ring is susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[8] This can lead to the formation of N-oxides or even ring-opened products.[8]
-
Preventative Measures:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid excessively high temperatures.
-
If using an oxidative step in a multi-step synthesis, carefully control the stoichiometry of the oxidizing agent.[8]
-
-
-
Polymerization: Under certain conditions, particularly with reactive intermediates, polymerization can occur, leading to a complex mixture of high molecular weight species.[8]
-
Preventative Measures:
-
Control the reaction temperature to avoid excessive heat buildup.
-
Ensure slow and controlled addition of reagents.
-
Use appropriate concentrations to disfavor intermolecular reactions that lead to polymerization.
-
-
-
Side Reactions of Reagents: Reagents like thionyl chloride can cause charring if not used carefully.
-
Preventative Measures:
-
Add thionyl chloride dropwise and at a low temperature (e.g., 0 °C).
-
Use an appropriate solvent to dissipate heat.
-
-
Workflow for Diagnosing Side Reactions:
Caption: Troubleshooting workflow for identifying the cause of side reactions.
Problem 2: I'm struggling to purify my pyrazine ester. Column chromatography is not giving a clean separation.
Purification of pyrazine esters can be challenging due to their polarity and the potential for co-elution with structurally similar impurities.
Troubleshooting Purification by Column Chromatography:
| Issue | Explanation | Recommended Solution |
| Poor Separation | The polarity of your pyrazine ester and the impurities may be too similar for effective separation with the chosen solvent system. | * Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A common starting point is a mixture of hexane and ethyl acetate.[9] Gradually increasing the proportion of the more polar solvent can improve separation. For highly polar pyrazine esters, a gradient elution may be necessary. |
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or C18-bonded silica.[9] | | Co-elution with Starting Material | Unreacted pyrazinoic acid can be difficult to separate from the ester product, especially on silica gel. | * Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer containing your product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted pyrazinoic acid as its water-soluble salt.
-
Use a More Polar Solvent System: A solvent system with a small amount of a polar solvent like methanol can help to better separate the more polar carboxylic acid from the ester. | | Co-elution of Imidazole Impurities | If your synthesis route involves reagents that can form imidazole byproducts, these can be difficult to separate from pyrazines.[9][10] | * Solvent Selection for Extraction: Use a non-polar solvent like hexane for the initial extraction, as it is less likely to co-extract polar imidazole impurities.[9][10]
-
Silica Gel Treatment: If polar solvents like MTBE or ethyl acetate are used for extraction, passing the organic extract through a plug of silica gel can help to retain the imidazole impurities.[9][10] |
Experimental Protocol: Liquid-Liquid Extraction for Pyrazine Ester Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash (Optional): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted pyrazinoic acid. Repeat this wash until no more gas evolution (CO₂) is observed.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude pyrazine ester, which can then be further purified by column chromatography if necessary.
Problem 3: My pyrazine ester is hydrolyzing back to the carboxylic acid during workup or storage.
Pyrazine esters, like other esters, are susceptible to hydrolysis, particularly in the presence of acid or base and water.
Preventing Hydrolysis of Pyrazine Esters:
-
Neutralize the Reaction Mixture: Before workup, carefully neutralize any strong acid or base catalysts used in the reaction.
-
Thorough Drying: Ensure that the final product is thoroughly dried and free of any residual water. Traces of water can lead to hydrolysis over time.
-
Anhydrous Storage: Store the purified pyrazine ester under anhydrous conditions, for example, in a desiccator or under an inert atmosphere.
-
Avoid Protic Solvents for Storage: If storing in solution, use aprotic solvents.
Logical Relationship Diagram for Preventing Hydrolysis:
Caption: Key factors contributing to and preventing pyrazine ester hydrolysis.
References
- Synthesis and Biological Evaluation of Some Novel 2-Pyrazinoic Acidderived Esters. (2025).
-
Fernandes, J. P. D. S., Pavan, F. R., Leite, C. Q. F., & Felli, V. M. A. (2014). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Saudi Pharmaceutical Journal, 22(4), 376–380. [Link]
-
Synthesis of 2-Pyrazinoic Acid Monoterpene Esters. (n.d.). ResearchGate. [Link]
-
Reynolds, R. C., et al. (2003). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry, 46(5), 849–855. [Link]
- What are the side - reactions in pyrazine synthesis? (2025). BIOSYNCE Blog.
- Li, J., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Food Chemistry, 385, 132645.
-
Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834–842. [Link]
- Isolation techniques for pyrazine products from complex reaction mixtures. (n.d.). Benchchem.
-
Ghosh, P., & Mandal, A. (2015). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 1(1), 1045235. [Link]
-
Zhang, M., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 23-31. [Link]
-
Synthesis of pyrazinamide analogues and their antitubercular bioactivity. (n.d.). ResearchGate. [Link]
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
-
Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 7. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynce.com [biosynce.com]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of Dimethyl 2,3-pyrazinedicarboxylate
Welcome to the technical support center for the synthesis and purification of Dimethyl 2,3-pyrazinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and expert insights to help you achieve high purity and yield in your experiments.
I. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: I performed a Fischer esterification of pyrazine-2,3-dicarboxylic acid with methanol and a sulfuric acid catalyst, but my yield is very low. What are the likely causes and how can I improve it?
A: Low yields in Fischer esterification are a common issue and can stem from several factors. This reaction is an equilibrium process, so driving it towards the product side is crucial.[1] Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The equilibrium may not have been sufficiently shifted towards the product.
-
Solution: Use a large excess of methanol, which can also serve as the solvent. This shifts the equilibrium towards the formation of the dimethyl ester. Additionally, ensure a sufficient reaction time, typically refluxing for several hours. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Presence of Water: Water is a byproduct of the reaction, and its presence will shift the equilibrium back towards the starting materials (Le Chatelier's principle).[1]
-
Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid and facilitate nucleophilic attack by methanol.
-
Solution: While a catalytic amount is needed, ensure you are using a sufficient quantity. A typical starting point is 5-10 mol% of concentrated sulfuric acid relative to the dicarboxylic acid.
-
-
Losses During Workup: The product may be lost during the extraction and washing steps.
-
Solution: this compound has some water solubility. Therefore, it is important to back-extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.
-
Issue 2: Presence of Impurities in the Final Product
Q: After my synthesis and initial purification, I see multiple spots on my TLC plate, and the melting point of my product is below the literature value of 50°C. What are these impurities and how can I remove them?
A: The presence of impurities is a frequent challenge. The most common impurities in the synthesis of this compound are the mono-ester and unreacted diacid.
-
Methyl 3-(methoxycarbonyl)pyrazine-2-carboxylate (Mono-ester): This is the most probable impurity if the reaction is incomplete. It has a polarity intermediate between the starting diacid and the final diester.
-
Pyrazine-2,3-dicarboxylic Acid (Unreacted Starting Material): This is a highly polar compound and will typically remain at the baseline of a normal-phase TLC plate.
-
Polymeric Byproducts: If the starting pyrazine-2,3-dicarboxylic acid was impure or if the reaction was overheated, dark, tarry substances can form.
To remove these impurities, a combination of purification techniques is recommended:
-
Initial Wash: Before full purification, washing the crude product can remove some impurities. A wash with a saturated sodium bicarbonate solution will remove the unreacted dicarboxylic acid and any residual acid catalyst.
-
Column Chromatography: This is a highly effective method for separating the diester from the mono-ester and other less polar impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: This is an excellent final step to achieve high purity. A mixed solvent system is often effective for pyrazine derivatives.[4]
Issue 3: "Oiling Out" During Recrystallization
Q: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that this compound has a low melting point (50°C), this is a common problem.[5]
-
Cause: The solution is likely too supersaturated, or it is being cooled too quickly.
-
Troubleshooting Steps:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching the inside of the flask at the solvent-air interface with a glass rod can help to induce nucleation and promote crystal growth.
-
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis via Fischer Esterification
This protocol outlines the synthesis of this compound from pyrazine-2,3-dicarboxylic acid using a classic Fischer esterification.
Materials:
-
Pyrazine-2,3-dicarboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazine-2,3-dicarboxylic acid (1 equivalent).
-
Add a large excess of anhydrous methanol (e.g., 20-40 equivalents, enough to act as the solvent).
-
Slowly and carefully add concentrated sulfuric acid (0.1 equivalents) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material is highly polar and should remain at the baseline, while the product will have a higher Rf value.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dicarboxylic acid. Be cautious as CO₂ evolution may occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. A good starting point is a gradient from 10% to 50% ethyl acetate in hexane. The less polar diester will elute before the more polar mono-ester.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol details the final purification of this compound by recrystallization to obtain a product of high purity.
Materials:
-
Partially purified this compound
-
Ethanol
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
III. Visualization of Workflows
Synthesis and Workup Workflow
Caption: Workflow for the synthesis of this compound.
Purification Workflow
Caption: Purification strategy for this compound.
IV. Data Summary
| Property | Value | Source(s) |
| Melting Point (Pure) | 50°C | [5] |
| Impurity | Expected Properties | |
| Pyrazine-2,3-dicarboxylic acid | High melting point (>180°C), highly polar (baseline on normal phase TLC) | [6] |
| Methyl 3-(methoxycarbonyl)pyrazine-2-carboxylate | Solid, polarity between diacid and diester |
V. References
-
SIELC Technologies. (2018). 2,3-Pyrazinedicarboxilic acid. [Link]
-
Merck Index. 2,3-Pyrazinedicarboxylic Acid. [Link]
-
Fischer Esterification Procedure. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Fischer Esterification. [Link]
-
The Fischer Esterification. [Link]
-
Bladt, D., et al. (2011). Acid-Catalyzed Preparation of Biodiesel from Waste Vegetable Oil: An Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(2), 201-203.
-
A Highly Sensitive RP HPLC-PDA Analytical Method for. [Link]
-
The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK![Link]
-
Heterocyclic Chemistry. (2007). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Li, J., Liu, L., & Gao, Q. (2022). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 58(3), 336-340.
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
-
University of Glasgow. Studies In Pyrazine Chemistry. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Paw, B., & Misztal, G. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 59(4), 263–269.
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Buy Ethyl 3,6-dimethylpyrazine-2-carboxylate (EVT-12044809) [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID [hetchem.blogspot.com]
Stability issues of Dimethyl 2,3-pyrazinedicarboxylate in solution
A Guide to Understanding and Managing Stability in Solution
I. Overview of Potential Stability Issues
Dimethyl 2,3-pyrazinedicarboxylate is a key building block in medicinal chemistry and materials science. However, like many esters, its stability in solution can be a critical factor for experimental success and reproducibility. The primary stability concern for this molecule is its susceptibility to hydrolysis, particularly under basic or acidic conditions. The electron-withdrawing nature of the pyrazine ring can influence the reactivity of the ester groups. Under more extreme conditions, such as high temperatures, degradation of the pyrazine ring itself is also a possibility.[1]
This guide will walk you through identifying, troubleshooting, and preventing these stability issues.
II. Troubleshooting Guide & FAQs
This section is designed to provide direct answers to common problems you may encounter.
Question 1: I dissolved this compound in an aqueous buffer for my assay, but my results are inconsistent over time. What could be happening?
Answer:
This is a classic sign of compound instability, most likely due to the hydrolysis of one or both of the methyl ester groups.
Causality: The ester groups of this compound are susceptible to hydrolysis, which is the chemical breakdown of the compound in the presence of water. This reaction is significantly accelerated by acidic or, more commonly, basic conditions (pH > 7). The hydrolysis will convert your starting material into Pyrazine-2-carboxylate-3-methyl ester (the mono-acid) and subsequently into 2,3-Pyrazinedicarboxylic acid (the di-acid). These degradation products will likely have different biological activities and physical properties (like solubility), leading to inconsistent assay results.
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your stock solution and your final assay solution at different time points (e.g., T=0, T=2h, T=24h). The appearance of new peaks with different retention times corresponding to the more polar acid products is a strong indicator of degradation.
-
pH Assessment: Measure the pH of your buffer solution. Even seemingly neutral buffers can have a localized basic character that promotes hydrolysis.
-
Temperature Control: Higher temperatures will accelerate the rate of hydrolysis. Ensure your solutions are stored at the recommended temperature and minimize time spent at room temperature or higher.
Question 2: I am seeing a precipitate form in my aqueous stock solution of this compound over time. Is this related to stability?
Answer:
Yes, this is very likely a consequence of compound degradation.
Causality: As this compound hydrolyzes to its mono- and di-acid forms, the solubility of the compound in the solution can change dramatically. 2,3-Pyrazinedicarboxylic acid is significantly less soluble in many organic solvents and neutral aqueous solutions than its dimethyl ester counterpart. The formation of this less soluble di-acid is a common reason for precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Question 3: My NMR spectrum of a sample that was left in deuterated methanol for a few days shows new, unexpected peaks. What could be the cause?
Answer:
This could be due to a process called transesterification, especially if your deuterated methanol (or any alcohol solvent) contains traces of acid or base.
Causality: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In this case, the methyl group of your compound could be exchanged with the deuterated methyl group from the solvent, leading to a mixture of isotopologues. While this may not be a "degradation" in the sense of decomposition, it changes the chemical identity of your compound and can complicate analysis and subsequent reactions.
Preventative Measures:
-
Use fresh, high-quality, and anhydrous deuterated solvents.
-
If the solvent may be acidic, consider adding a small amount of a non-reactive base like potassium carbonate and filtering before use.
-
Analyze samples as soon as possible after preparation.
III. Protocols for Ensuring Stability
To minimize degradation, it is crucial to handle and prepare solutions of this compound with care.
Protocol 1: Preparation of Stock Solutions
-
Solvent Selection: For long-term storage, use aprotic organic solvents like anhydrous DMSO or DMF. These solvents lack the water necessary for hydrolysis.
-
Weighing: Weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the chosen solvent to the desired concentration and vortex until fully dissolved.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Protocol 2: Preparation of Aqueous Working Solutions
-
Buffer Preparation: Prepare your aqueous buffer and adjust the pH to a neutral range (6.5-7.5). Avoid phosphate buffers if working with divalent cations, as this can cause precipitation.
-
Dilution: Just before use, dilute a small amount of your concentrated stock solution into the aqueous buffer. It is best practice to add the stock solution to the buffer rather than the other way around to ensure rapid dispersion.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound for extended periods, especially at room temperature.
IV. Understanding the Degradation Pathway
The primary degradation pathway for this compound in aqueous solution is sequential hydrolysis of the two ester groups.
Caption: Hypothesized hydrolysis pathway.
Under harsh conditions, such as high temperatures in hydrothermal synthesis, the pyrazine ring itself can open, leading to the formation of oxalate and other degradation products.[1]
V. Quantitative Stability Data (Illustrative)
The following table provides an illustrative example of how pH can affect the stability of this compound in an aqueous solution at room temperature. Actual stability will depend on the specific buffer, temperature, and co-solvents used. A formal stability study is recommended for quantitative characterization.
| pH | Buffer System | Temperature (°C) | Half-life (t½) (Estimated) | Primary Degradation Product |
| 4.0 | Acetate | 25 | > 48 hours | Minimal hydrolysis |
| 7.0 | HEPES | 25 | ~ 24 hours | Pyrazine-2-carboxylate-3-methyl ester |
| 8.5 | Tris | 25 | < 4 hours | 2,3-Pyrazinedicarboxylic acid |
VI. References
-
Investigation of in Situ Oxalate Formation from 2,3-Pyrazinedicarboxylate under Hydrothermal Conditions Using Nuclear Magnetic Resonance Spectroscopy. ACS Figshare. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. [Link]
-
PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). inchem.org. [Link]
-
CN102649777B - Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound. Google Patents.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Dimethyl 2,3-Pyrazinedicarboxylate
Introduction
Dimethyl 2,3-pyrazinedicarboxylate is a pivotal scaffold in medicinal chemistry and materials science. As a rigid, electron-deficient aromatic system, it serves as a crucial building block for a range of molecules, including antiviral agents, agrochemicals, and functional organic materials. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, evaluate the practical advantages and limitations of each method, and provide the experimental data necessary for researchers to make informed decisions for their specific applications.
Method 1: The Oxidative Cleavage of Quinoxaline
This is the most historically significant and well-documented approach. The core strategy involves the initial construction of a quinoxaline ring, followed by the oxidative destruction of the fused benzene ring, leaving the desired pyrazine core intact. The resulting 2,3-pyrazinedicarboxylic acid is then esterified.
Experimental Workflow: Quinoxaline Oxidation Route
Dimethyl 2,3-pyrazinedicarboxylate vs. Diethyl 2,3-pyrazinedicarboxylate
An In-Depth Comparative Guide to Dimethyl 2,3-pyrazinedicarboxylate and Diethyl 2,3-pyrazinedicarboxylate for Researchers and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry, pyrazine derivatives stand out for their versatile applications, ranging from medicinal chemistry to materials science.[1] Among these, the 2,3-pyrazinedicarboxylate esters, specifically the dimethyl and diethyl variants, serve as crucial building blocks for the synthesis of more complex molecules. Their rigid, nitrogen-containing aromatic core provides a well-defined scaffold for constructing compounds with specific three-dimensional arrangements, making them invaluable in the rational design of novel drugs and functional materials.
This guide provides a comprehensive comparison of this compound and Diethyl 2,3-pyrazinedicarboxylate. It delves into their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the appropriate reagent for their specific synthetic and research needs. The choice between the methyl and ethyl ester can significantly influence reaction kinetics, yield, solubility, and the properties of the final product, making a detailed understanding of their differences essential for experimental success.
Synthesis and Preparation
The common precursor for both Dimethyl and Diethyl 2,3-pyrazinedicarboxylate is 2,3-pyrazinedicarboxylic acid.[2][3] The synthesis of this acid is typically achieved through the oxidative cleavage of quinoxaline, a well-established method in heterocyclic chemistry.[2][3] Quinoxaline itself is prepared by the condensation of o-phenylenediamine and glyoxal.[2][3]
The subsequent esterification of 2,3-pyrazinedicarboxylic acid with either methanol or ethanol in the presence of an acid catalyst yields the corresponding dimethyl or diethyl ester. This two-step process is a reliable and scalable route to these important synthetic intermediates.
General Synthesis Workflow
Caption: General synthetic pathway from starting materials to the target esters.
Physicochemical Properties: A Comparative Analysis
The seemingly minor difference between a methyl and an ethyl group imparts distinct physicochemical properties to these molecules. These differences can have significant implications for their handling, reactivity, and suitability for various applications.
| Property | This compound | Diethyl 2,3-pyrazinedicarboxylate |
| Molecular Formula | C₈H₈N₂O₄[4] | C₁₀H₁₂N₂O₄[5] |
| Molecular Weight | 196.16 g/mol [6] | 224.22 g/mol [5] |
| Appearance | White to light yellow powder/crystal | Data not explicitly found, likely a solid or oil. |
| Melting Point | 55.0 - 58.0 °C | Data not explicitly found for pyrazine analog, related pyridine analog has a low m.p. or is an oil. |
| Boiling Point | Data not explicitly found. | Data not explicitly found for pyrazine analog, related pyridine analog boils at 282 °C.[7] |
| Solubility | Soluble in common organic solvents. | Generally more soluble in nonpolar organic solvents than the dimethyl ester. |
| Density | Data not explicitly found. | Data not explicitly found for pyrazine analog, related pyridine analog has a density of 1.165 g/cm³.[7] |
Discussion of Properties:
-
Molecular Weight and Steric Hindrance: The higher molecular weight of the diethyl ester is a direct consequence of the additional ethylene units. This also contributes to greater steric bulk around the carbonyl groups, which can influence its reactivity.
-
Melting and Boiling Points: Generally, for similar homologous series, an increase in molecular weight leads to higher melting and boiling points due to stronger van der Waals forces. The diethyl ester is expected to have a higher boiling point than the dimethyl ester.
-
Solubility: The presence of the larger, more nonpolar ethyl groups in Diethyl 2,3-pyrazinedicarboxylate typically increases its solubility in nonpolar organic solvents compared to its dimethyl counterpart. Conversely, the dimethyl ester may exhibit slightly better solubility in more polar organic solvents. This difference is a critical consideration when selecting a solvent for a reaction.
Chemical Reactivity and Stability
The primary site of reactivity for both molecules is the ester functional groups. These groups can undergo a variety of transformations, most notably nucleophilic acyl substitution.
Key Reactions:
-
Hydrolysis: Both esters can be hydrolyzed back to the parent 2,3-pyrazinedicarboxylic acid under acidic or basic conditions. The diethyl ester is generally more resistant to hydrolysis than the dimethyl ester due to the increased steric hindrance from the ethyl groups.
-
Amidation: Reaction with amines can convert the esters to the corresponding amides. This is a common strategy for incorporating the pyrazine scaffold into larger molecules, particularly in drug discovery.
-
Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.
-
Transesterification: It is possible to convert one ester to another by reacting with an excess of a different alcohol in the presence of a catalyst.
From a kinetic standpoint, the methyl ester is generally more reactive towards nucleophiles than the ethyl ester. The smaller size of the methoxy leaving group and the reduced steric hindrance around the carbonyl carbon in the dimethyl ester facilitate easier nucleophilic attack. This is a crucial factor to consider when planning reaction times and conditions.
Sources
A Comparative Guide to the Biological Activity of Dimethyl 2,3-Pyrazinedicarboxylate and Other Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazine Scaffold
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and have been successfully developed into a wide range of therapeutic agents.[2] The unique electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged structure for designing molecules with diverse biological activities.[2] These activities span a broad spectrum, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2] This guide provides a comparative analysis of the biological activity of a simple pyrazine derivative, Dimethyl 2,3-pyrazinedicarboxylate, in the context of other, more widely studied pyrazine compounds.
This compound: An Overview
This compound is a simple diester derivative of pyrazine-2,3-dicarboxylic acid. While the biological activities of many complex pyrazine derivatives have been extensively investigated, this compound itself has been the subject of fewer biological studies. However, its structural simplicity makes it an interesting candidate for foundational structure-activity relationship (SAR) studies. Insights into its bioactivity can be gleaned from studies on its parent acid, pyrazine-2,3-dicarboxylic acid, and other simple pyrazine esters.
Comparative Biological Activities
To provide a comprehensive comparison, this guide will focus on three key areas of biological activity where pyrazine derivatives have shown significant promise: antimicrobial, antifungal, and anticancer activities.
Antimicrobial Activity
Pyrazine derivatives have long been recognized for their antibacterial properties. A notable example is pyrazinamide, a first-line drug for the treatment of tuberculosis. The antimicrobial efficacy of pyrazines is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
While specific data on the antimicrobial activity of this compound is limited, studies on related pyrazine carboxamides and other derivatives demonstrate the potential of the pyrazine core. For instance, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and shown to possess antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[3] The structure-activity relationship in this series highlighted that the presence of certain substituents on the aryl ring could enhance the antibacterial effect.[3]
Table 1: Comparative Antimicrobial Activity of Pyrazine Derivatives
| Compound/Derivative Class | Test Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | XDR S. Typhi | MIC: 6.25 - 50 mg/mL | [3] |
| Pyrazine-containing thiazolidinediones | Gram-positive and Gram-negative bacteria | Potent antimicrobial agents | [3] |
| Spiro-4-methyl-piperazin-1,1-1H-pyrazolo[3,4-b]pyrazin-3-ylamine chloride | Tuberculostatic activity | Potent compound | [3] |
Antifungal Activity
The pyrazine scaffold is also a key component in the development of antifungal agents. A study on pyrazine esters revealed promising antifungal activity against various plant-pathogenic fungi.[4] For example, (5-methylpyrazin-2-yl)methyl benzoate and 1-(pyrazin-2-yl)ethyl benzoate exhibited significant inhibitory rates against R. solani and P. nicotianae.[4] This suggests that even simple ester modifications of the pyrazine ring can lead to potent antifungal compounds.
Table 2: Comparative Antifungal Activity of Pyrazine Esters
| Compound | Test Organism | Inhibition Rate at 0.5 mg/mL | EC50 (mg/mL) | Reference |
| pyrazin-2-ylmethyl benzoate | R. solani | 82% | 0.0209 | [4] |
| (5-methylpyrazin-2-yl)methyl benzoate | R. solani | 91% | 0.0218 | [4] |
| 1-(pyrazin-2-yl)ethyl benzoate | R. solani | 94% | 0.0191 | [4] |
| 1-(pyrazin-2-yl)ethyl benzoate | P. nicotianae | 80% | 0.1870 | [4] |
Anticancer Activity
For instance, a series of 1,4-pyrazine-containing inhibitors of histone acetyltransferases p300/CBP showed IC50 values as low as 1.4 μM.[7] Another study on pyrazine-based cyclometalated (C^Npz^C)Au(III) carbene complexes reported IC50 values in the submicromolar range against leukemia, breast, and lung cancer cell lines.
Table 3: Comparative Anticancer Activity of Pyrazine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Reference(s) |
| 1,4-Pyrazine-containing p300/CBP HAT inhibitors | Solid and blood cancer cells | As low as 1.4 μM | [7] |
| (C^Npz^C)Au(III) carbene complexes | HL60, MCF-7, A549 | Submicromolar levels | [8] |
| Pyrazolo[3,4-b]pyrazines | MCF-7 breast cancer | Significant inhibitory activity | [9] |
| Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride | MDA-MB-231, HCT116 | Active and acceptable cytotoxic agent | [5][10] |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1][11]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]
-
Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[11]
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.[11]
-
Include controls : a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[1]
-
Determine the MIC by visually inspecting the plate for the lowest concentration of the compound that completely inhibits visible growth.[11]
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[13][14]
Step-by-Step Protocol:
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the entire surface of the agar plates with a standardized bacterial culture using a sterile swab.[13]
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[15]
-
Add a specific volume of the test compound solution (at a known concentration) into each well.[15]
-
Include positive and negative controls (e.g., a known antibiotic and the solvent used to dissolve the compound, respectively).[16]
-
Incubate the plates at 37°C for 24 hours.[13]
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[13]
Cytotoxicity assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay**
This colorimetric assay is a standard method for assessing cell viability and proliferation.[17][18]
Workflow for MTT Cytotoxicity Assay
Caption: General workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18][19]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[20]
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The pyrazine scaffold is a remarkably versatile platform for the development of new therapeutic agents. While a substantial body of research highlights the potent antimicrobial, antifungal, and anticancer activities of various pyrazine derivatives, the biological profile of simpler compounds like this compound remains less explored. The available data on related pyrazine esters suggests that even simple structural modifications can impart significant biological activity.
Future research should focus on the systematic biological evaluation of this compound and other simple pyrazine esters to build a more comprehensive understanding of their structure-activity relationships. Such studies will not only elucidate the potential of these specific compounds but also provide valuable data for the rational design of more complex and potent pyrazine-based drugs. The experimental protocols detailed in this guide offer a standardized framework for conducting these essential investigations.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). LinkedIn. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Broth Microdilution. MI - Microbiology. [Link]
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Sivasamy, S. P. (2020, January 26). Antimicrobial Activity - Agar Well Diffusion Method. [Link]
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Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). Food Chemistry, 394, 133496. [Link]
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Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. [Link]
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El-Sayed, N. F., Abdel-Aziz, S. A., & El-Azab, A. S. (2013). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 18(11), 13374–13393. [Link]
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Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. (2017). Inorganic chemistry, 56(11), 6255–6267. [Link]
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules (Basel, Switzerland), 24(23), 4358. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Agar well diffusion assay. (2020, November 1). YouTube. [Link]
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QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). Acta chimica Slovenica, 68(4), 882–895. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Pharmaceuticals, 17(9), 1241. [Link]
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Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. (2002). Bioorganic & medicinal chemistry, 10(4), 963–976. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules (Basel, Switzerland), 24(23), 4358. [Link]
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Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. (2022). European journal of medicinal chemistry, 237, 114407. [Link]
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Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. (2022). European Journal of Medicinal Chemistry, 237, 114407. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Dimethyl 2,3-Pyrazinedicarboxylate
Introduction: The Critical Role of Structure Verification in Pyrazine Chemistry
This guide provides a comprehensive, multi-technique approach to the structural elucidation of Dimethyl 2,3-pyrazinedicarboxylate. We will move beyond simple data reporting to explain the causal logic behind our experimental choices, comparing the expected data against plausible alternatives to build a robust, self-validating case for the correct molecular structure. This framework is designed for researchers, scientists, and drug development professionals who require the highest level of confidence in their molecular characterization.
The Analytical Strategy: A Multi-Pronged Approach
No single analytical technique is sufficient for absolute structure confirmation. A synergistic approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is essential. Each technique provides a different piece of the structural puzzle, and only when they converge on a single, consistent answer can the structure be considered confirmed.
Caption: Overall workflow for spectroscopic structure confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a small molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework and, crucially, distinguish between isomers.
Experimental Protocol: ¹H and ¹³C NMR
Rationale for Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice as it is relatively inexpensive, dissolves a wide range of organic compounds, and its residual proton signal (at ~7.26 ppm) provides a convenient secondary chemical shift reference.[3]
-
Concentration: A concentration of 5-25 mg in ~0.6 mL of solvent is optimal for small molecules to achieve a good signal-to-noise ratio in a reasonable time without causing solubility or line-broadening issues.[4][5]
-
Internal Standard: Tetramethylsilane (TMS) is added as the primary internal standard (0 ppm). Its single, sharp resonance does not overlap with most organic signals.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of the dried sample into a clean vial.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS. Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.[5]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter any particulates, transfer the solution into a clean, dry 5 mm NMR tube. The optimal sample height should be around 4-5 cm.[4]
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for small molecules are typically sufficient.
Expected Data for this compound
The key to confirming the 2,3-substitution pattern lies in its asymmetry. Unlike the 2,5- or 2,6-isomers, the two sides of the pyrazine ring are not equivalent, nor are the two methyl ester groups.
Caption: Key proton and carbon environments in the target molecule.
¹H NMR Analysis:
-
Aromatic Region: Two distinct signals are expected for the two pyrazine ring protons (H-5 and H-6). They will appear as doublets due to coupling with each other. A typical chemical shift range for pyrazine protons is δ 8.5-9.0 ppm.[7]
-
Aliphatic Region: Two distinct singlets are expected for the two non-equivalent methyl ester groups (-OCH₃). These signals will likely appear around δ 3.9-4.1 ppm.
¹³C NMR Analysis:
-
Carbonyl Carbons: Two signals for the ester carbonyls (C=O) around δ 164-166 ppm.
-
Aromatic Carbons: Four distinct signals for the four unique pyrazine ring carbons. Two will be quaternary carbons bonded to the esters, and two will be CH carbons. Pyrazine ring carbons typically resonate between δ 140-160 ppm.[8]
-
Methyl Carbons: Two signals for the methyl ester carbons (-OCH₃) around δ 53-55 ppm.
Comparison with Alternatives
This is where the power of NMR becomes evident. By comparing the expected spectrum with that of potential isomers, the correct structure is easily identified.
| Compound | Structure | Symmetry | Expected ¹H Aromatic Signals | Expected ¹H Methyl Signals |
| This compound | Unsymmetrical | Two (2 doublets) | Two (2 singlets) | |
| Dimethyl 2,5-pyrazinedicarboxylate | Symmetrical (C₂h) | One (1 singlet) | One (1 singlet) | |
| Dimethyl 2,6-pyrazinedicarboxylate | Symmetrical (C₂v) | One (1 singlet) | One (1 singlet) |
Data synthesized from principles of chemical equivalency.
The presence of two aromatic signals and two methyl signals in the ¹H NMR spectrum is a definitive fingerprint for the 2,3-isomer, ruling out the highly symmetric 2,5- and 2,6-isomers.
Part 2: FT-IR Spectroscopy – Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9] For this compound, we are looking for characteristic absorptions corresponding to the aromatic ring and the ester groups.
Experimental Protocol: KBr Pellet Method
Rationale for Choices:
-
Technique: The Potassium Bromide (KBr) pellet method is a common transmission technique for solid samples.[10] KBr is transparent in the mid-IR range and forms a solid matrix for the analyte.[11]
-
Sample Prep: Grinding the sample to a fine powder minimizes light scattering, resulting in a cleaner spectrum.[12]
Step-by-Step Methodology:
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample to a fine, consistent powder.
-
Mixing: Add ~100 mg of dry, spectroscopic-grade KBr powder and gently mix with the sample.
-
Pressing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[10]
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background scan of the empty sample compartment should be run first.[9]
Expected Data and Interpretation
The IR spectrum provides a characteristic fingerprint of the molecule's vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| ~3100-3000 | Aromatic C-H Stretch | Weak to medium | Characteristic of sp² C-H bonds on the pyrazine ring. |
| ~1730-1750 | Ester C=O Stretch | Strong, sharp | The carbonyl stretch is one of the most prominent absorptions in the spectrum, confirming the ester functional group. |
| ~1600-1450 | Aromatic C=C & C=N Stretch | Medium, multiple bands | These absorptions confirm the presence of the pyrazine aromatic system. |
| ~1300-1100 | Ester C-O Stretch | Strong, broad | Corresponds to the stretching of the C-O single bonds in the ester groups. |
Data synthesized from standard IR correlation tables.[13][14]
Comparison: While the IR spectrum confirms the presence of the necessary functional groups (aromatic ring, esters), it cannot definitively distinguish between the 2,3-, 2,5-, and 2,6-isomers, as they all possess the same functional groups. However, it can easily rule out impurities like the starting material, 2,3-pyrazinedicarboxylic acid, which would show a very broad O-H stretch from the carboxylic acid groups centered around 3000 cm⁻¹.[15][16]
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) – The Final Verdict on Mass
GC-MS combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry.[17] This technique confirms the compound's purity and, most importantly, its molecular weight and fragmentation pattern, providing the final piece of evidence for structural confirmation.[18]
Experimental Protocol: GC-MS Analysis
Rationale for Choices:
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method for small organic molecules that produces reproducible fragmentation patterns, creating a molecular fingerprint.[19]
-
Sample Preparation: Simple dissolution in a volatile solvent is sufficient for analysis, as the GC requires vaporized samples.[17]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Separation (GC): The sample is vaporized and separated on a capillary column (e.g., a DB-5ms). A typical temperature program might start at 50°C and ramp up to 250°C to ensure elution of the compound.
-
Analysis (MS): As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by EI. The resulting mass spectrum is recorded.
Expected Data and Interpretation
Molecular Formula: C₈H₈N₂O₄ Molecular Weight: 196.16 g/mol
-
Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion peak. We expect to see a peak at a mass-to-charge ratio (m/z) of 196. This confirms the molecular weight of the compound. While EI can sometimes lead to a weak or absent molecular ion peak for some compounds, diesters of this type are generally stable enough to show it.[19]
-
Fragmentation Pattern: The fragmentation pattern provides clues about the structure. Key expected fragments include:
-
[M - 31]⁺ (m/z 165): Loss of a methoxy radical (•OCH₃).
-
[M - 59]⁺ (m/z 137): Loss of a carbomethoxy group (•COOCH₃).
-
The GC chromatogram will also serve as a purity check. A single, sharp peak indicates a pure compound. The combination of the retention time from the GC and the mass spectrum from the MS provides extremely high confidence in the identity of the analyte.[20]
Synthesis of Evidence: The Complete Picture
By integrating the data from all three techniques, we build an unassailable case for the structure of this compound.
Caption: Convergence of data from multiple spectroscopic techniques.
-
NMR definitively establishes the C-H framework and, through its demonstration of asymmetry, differentiates the 2,3-isomer from all other possibilities.
-
FT-IR confirms the presence of the required ester and aromatic functional groups and rules out hydroxyl-containing impurities.
-
MS verifies the correct molecular weight and provides a fragmentation pattern consistent with the proposed structure, while the GC component confirms purity.
Only when all three techniques provide congruent data can the structure of this compound be assigned with the highest degree of scientific certainty.
References
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- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
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- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
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- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. LPD Lab Services Ltd.
- Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing.
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- PubMed Central. (2013). Computational mass spectrometry for small molecules. PMC.
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- MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
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- ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... ResearchGate.
- ResearchGate. (n.d.). IR spectrum of dimethyl.... ResearchGate.
- NIH. (n.d.). Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]. National Institutes of Health.
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- ChemicalBook. (n.d.). 2,3-Pyrazinedicarboxylic acid(89-01-0)IR1. ChemicalBook.
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A Comparative Guide to the Purity Assessment of Dimethyl 2,3-pyrazinedicarboxylate by HPLC, GC, and qNMR
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. Dimethyl 2,3-pyrazinedicarboxylate, a key building block in the synthesis of pharmaceuticals and other functional materials, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final product.
This guide provides an in-depth, objective comparison of three powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, establish self-validating systems for trustworthy results, and ground our discussion in authoritative references.
The Analytical Challenge: Understanding Potential Impurities
The most common route to this compound is the acid-catalyzed esterification of 2,3-pyrazinedicarboxylic acid with methanol. This synthetic pathway informs our analytical strategy by highlighting the most probable process-related impurities:
-
2,3-Pyrazinedicarboxylic Acid (Unreacted Starting Material): Due to incomplete reaction, the starting diacid is a primary impurity concern. Its high polarity relative to the diester makes it an ideal candidate for separation by reverse-phase HPLC.
-
Methyl 3-carboxy-2-pyrazinoate (Mono-ester Intermediate): As a partially reacted intermediate, this mono-ester represents another key impurity. Its polarity is intermediate between the starting diacid and the final diester product.
-
Methanol (Residual Solvent): Residual methanol from the esterification process is a common volatile impurity best detected by GC.
-
Degradation Products: Depending on the reaction conditions (e.g., excessive heat), degradation of the pyrazine ring can occur, leading to a variety of minor impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is arguably the most versatile and widely adopted technique for the purity assessment of non-volatile organic molecules like this compound. Its strength lies in its ability to separate the main component from both more polar and less polar impurities with high resolution and sensitivity.
The Causality Behind the HPLC Method Design
A robust HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices. For this compound, a reverse-phase method is the logical starting point. The non-polar stationary phase (like C18) will retain the relatively non-polar diester, while allowing the more polar impurities, such as the starting diacid and mono-ester, to elute earlier.
Experimental Protocol: A Validated HPLC Method
This protocol is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Justification | Setting |
|---|---|---|
| Column | A C18 column provides excellent retention and resolution for aromatic esters. 5 µm particle size is a good balance between efficiency and backpressure. | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Acidified water to suppress the ionization of carboxylic acid impurities, ensuring sharp peaks. | 0.1% Phosphoric Acid in Water[1] |
| Mobile Phase B | Acetonitrile is a common organic modifier with good UV transparency and elution strength. | Acetonitrile |
| Gradient Elution | A gradient is essential to elute the polar impurities first, followed by the main compound, ensuring good separation and reasonable run times. | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | A standard flow rate for a 4.6 mm ID column. | 1.0 mL/min |
| Column Temperature | Maintaining a constant temperature ensures reproducible retention times. | 30 °C |
| Detection Wavelength | The pyrazine ring exhibits strong UV absorbance around 270 nm, providing good sensitivity. | 270 nm |
| Injection Volume | Standard volume for analytical HPLC. | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
Data Analysis and Purity Calculation: The percentage purity is calculated using the area percent method, assuming that all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, a reference standard of this compound with a certified purity should be used to create a calibration curve.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Assessment.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles. This approach provides a higher degree of confidence in the final purity value.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Intrinsic primary ratio method based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Strengths | - Excellent for separating non-volatile and thermally labile compounds.- High resolution for polar and non-polar impurities.- Widely available and robust. | - High resolution for volatile and semi-volatile compounds.[6]- Excellent for detecting residual solvents (e.g., methanol).- Often coupled with Mass Spectrometry (MS) for definitive peak identification. | - A primary ratio method; does not require a specific reference standard of the analyte for purity determination.[5]- Provides structural information about impurities.- Highly accurate and precise for high-purity samples. |
| Limitations | - Requires a chromophore for UV detection.- Purity calculation by area percent assumes equal response factors for all components. | - Not suitable for non-volatile or thermally labile compounds (like the starting diacid).- Potential for on-column degradation at high temperatures. | - Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard.- Potential for peak overlap in complex mixtures. |
| Best For | Routine purity testing and impurity profiling of the final product and in-process controls. | Analysis of volatile impurities, such as residual solvents, and purity assessment of volatile esters.[7] | Absolute purity determination of reference standards and final product characterization.[3] |
Gas Chromatography (GC-FID): A Complementary Technique for Volatile Impurities
For a semi-volatile compound like this compound, GC is a viable alternative, particularly for quantifying volatile impurities that are difficult to analyze by HPLC.
Experimental Protocol: GC-FID Method
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
Chromatographic Conditions:
| Parameter | Justification | Setting |
|---|---|---|
| Column | A mid-polarity column is suitable for separating the ester from potential volatile impurities. | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen are standard carrier gases for GC. | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | Ensures rapid volatilization of the sample without degradation. | 250 °C |
| Detector Temperature | FID requires a high temperature to ensure efficient ionization. | 280 °C |
| Oven Program | A temperature ramp allows for the separation of volatile solvents from the higher-boiling main component. | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min) |
| Injection | Split injection is used to avoid overloading the column. | 1 µL, Split ratio 50:1 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent like Dichloromethane or Acetone.
-
Filter through a 0.45 µm syringe filter if necessary.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
qNMR has emerged as a primary method for the purity determination of reference materials, as recognized by pharmacopeias. It offers a direct measurement of the analyte against a certified internal standard, circumventing the need for analyte-specific calibration curves and the assumption of equal detector response inherent in chromatographic area percent calculations.
The Causality Behind the qNMR Method
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[5] By comparing the integral of a unique, well-resolved signal from the analyte with that of a highly pure internal standard of known concentration, the absolute purity of the analyte can be calculated.
Experimental Protocol: 1H-qNMR Method
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Experimental Parameters:
| Parameter | Justification | Setting |
|---|---|---|
| Solvent | Deuterated chloroform is a good choice for dissolving the non-polar ester. | Chloroform-d (CDCl3) |
| Internal Standard | Maleic acid is a good choice as it is highly pure, stable, and has sharp singlets that are unlikely to overlap with the analyte signals. | Maleic Acid (Certified Reference Material) |
| Pulse Angle | A 90° pulse ensures maximum signal for quantification. | 90° |
| Relaxation Delay (d1) | A long delay (≥ 5 times the longest T1) is crucial to ensure complete relaxation of all protons, a prerequisite for accurate integration. | 30 seconds |
| Number of Scans | Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration. | 16 or higher |
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard (Maleic Acid) into the same vial using a microbalance.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl3.
-
Transfer the solution to an NMR tube.
Data Analysis and Purity Calculation: The purity (P) is calculated using the following formula:
Panalyte (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Purity Assessment Logic
Caption: Logic for a Multi-faceted Purity Assessment.
Conclusion: An Integrated Approach to Ensuring Purity
The selection of an analytical method for purity assessment is not a one-size-fits-all decision. For routine quality control and impurity profiling of this compound, a well-validated HPLC method stands out as the most practical and informative choice, capable of separating the main component from key process-related impurities.
However, for a comprehensive and unimpeachable characterization, an orthogonal approach is recommended. GC-FID serves as an essential complementary technique for the accurate quantification of volatile residual solvents, an area where HPLC is less effective. For the ultimate in accuracy and for the certification of reference standards, qNMR is the unparalleled gold standard, providing a direct, absolute measure of purity that is independent of the assumptions inherent in chromatographic techniques.
By understanding the strengths and limitations of each method and applying them in a logical, integrated workflow, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of future medicines.
References
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SIELC Technologies. (n.d.). Separation of Dimethyl terephthalate on Newcrom R1 HPLC column. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
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IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
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Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Center for Natural Product Technologies, UIC. Retrieved from [Link]
-
MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
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A Researcher's Guide to the Synergistic Validation of Experimental Findings for Dimethyl 2,3-pyrazinedicarboxylate using Density Functional Theory
For researchers and professionals engaged in the fields of medicinal chemistry and materials science, the robust characterization of novel heterocyclic compounds is paramount. Dimethyl 2,3-pyrazinedicarboxylate, a derivative of the biologically significant pyrazine core, presents a compelling case for a multi-faceted analytical approach.[1][2][3] This guide provides an in-depth, practical framework for validating experimental spectroscopic data with the predictive power of Density Functional Theory (DFT) calculations. By synergizing these two domains, we can achieve a higher degree of confidence in structural elucidation and a deeper understanding of the electronic properties that govern molecular behavior.
This document moves beyond a simple recitation of methods. It is designed to provide the causal reasoning behind experimental and computational choices, reflecting a field-proven methodology for rigorous scientific validation.
Part 1: A Synthesis of Experimental Spectroscopic Signatures
Anticipated Spectroscopic Data
The following table summarizes the expected key experimental data points for this compound based on published data for structurally related compounds.
| Spectroscopic Technique | Expected Key Signals and Features | Rationale and Comparative Source |
| FT-IR (cm⁻¹) | ~3010 (Aromatic C-H stretch)~1720-1756 (C=O stretch of ester)~1284, ~1196 (C-O stretch of ester) | The C=O stretching frequency is a strong indicator of the ester functional group, and its position is consistent with that observed in similar dimethyl ester compounds.[4] The parent acid, 2,3-pyrazinedicarboxylic acid, exhibits its carboxyl C=O stretch at a lower frequency (~1712 cm⁻¹), and the shift to a higher wavenumber is characteristic of esterification.[5][6] |
| ¹H NMR (ppm, CDCl₃) | ~8.8-9.0 (s, 2H, Pyrazine ring protons)~4.0 (s, 6H, Methyl protons) | The chemical shift of the pyrazine ring protons is anticipated to be in the downfield region due to the electron-withdrawing nature of the nitrogen atoms and the carboxylate groups. The methyl protons of the ester groups are expected to appear as a singlet at approximately 4.0 ppm, a typical value for methyl esters attached to an aromatic system. This is extrapolated from data on similar aromatic esters.[7][8] |
| ¹³C NMR (ppm, CDCl₃) | ~165 (C=O, Ester carbonyl)~145-150 (Pyrazine ring carbons adjacent to N)~140-145 (Pyrazine ring carbons bearing substituents)~53 (OCH₃, Methyl carbon) | The carbonyl carbon of the ester is expected to be significantly downfield. The pyrazine ring carbons will have distinct chemical shifts based on their proximity to the nitrogen atoms and the ester groups. The methyl carbon signal around 53 ppm is characteristic of the methoxy group in dimethyl esters.[9][10] |
| UV-Vis (nm, in Methanol) | ~280-300 (π → π)~320-340 (n → π) | Pyrazine and its derivatives typically exhibit π → π* and n → π* electronic transitions.[11][12][13] The exact absorption maxima can be influenced by solvent polarity and substitution patterns. The expected values are based on general observations for substituted pyrazines. |
Part 2: The Computational Gauntlet: A DFT Validation Workflow
Density Functional Theory (DFT) provides a powerful in silico laboratory to predict and corroborate experimental findings.[14][15] The accuracy of DFT is highly dependent on the chosen functional and basis set, which must be appropriate for the system under investigation.[16] For a molecule like this compound, a hybrid functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance of accuracy and computational cost for predicting molecular geometries and vibrational frequencies. The 6-311++G(d,p) basis set is a robust choice, providing a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the electronic structure of a molecule with heteroatoms and lone pairs.
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
The initial molecular structure of this compound is built using a molecular modeling program.
-
A full geometry optimization is performed in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.
-
A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Vibrational Frequency Analysis (FT-IR):
-
The harmonic vibrational frequencies are calculated from the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).
-
The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.
-
The scaled theoretical vibrational spectrum can then be directly compared to the experimental FT-IR spectrum.
-
-
NMR Chemical Shift Calculation:
-
The GIAO (Gauge-Including Atomic Orbital) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus at the B3LYP/6-311++G(d,p) level of theory.
-
The calculated shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
These theoretical chemical shifts for ¹H and ¹³C can be compared with the experimental NMR data.
-
-
Electronic Spectra Simulation (UV-Vis):
-
Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic excitation energies and oscillator strengths.
-
The B3LYP functional with the 6-311++G(d,p) basis set is a suitable starting point for this calculation.
-
The calculated excitation energies correspond to the absorption maxima in the UV-Vis spectrum. The inclusion of solvent effects, often using a polarizable continuum model (PCM), is crucial for a more accurate comparison with experimental solution-phase spectra.
-
Caption: A schematic of the DFT workflow for validating experimental data.
Part 3: The Nexus of Validation - A Comparative Analysis
The core of this guide is the direct comparison of the synthesized experimental data with the results obtained from our proposed DFT workflow. This comparative analysis is where the validation truly occurs.
Caption: The iterative loop of experimental and computational validation.
Comparative Data Tables
The following tables present a side-by-side comparison of the anticipated experimental values and the expected outcomes from the DFT calculations.
Table 1: FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Anticipated Experimental | Expected Scaled DFT (B3LYP/6-311++G(d,p)) |
| Aromatic C-H stretch | ~3010 | ~3000-3050 |
| C=O stretch (ester) | ~1720-1756 | ~1710-1760 |
| C-O stretch (ester) | ~1284, ~1196 | ~1270-1300, ~1180-1210 |
Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Position | Anticipated Experimental | Expected DFT (GIAO) |
| ¹H | Pyrazine ring | ~8.8-9.0 | ~8.7-9.1 |
| ¹H | Methyl | ~4.0 | ~3.9-4.1 |
| ¹³C | C=O | ~165 | ~163-167 |
| ¹³C | Pyrazine (C-N) | ~145-150 | ~144-151 |
| ¹³C | Pyrazine (C-C) | ~140-145 | ~139-146 |
| ¹³C | OCH₃ | ~53 | ~52-54 |
Table 3: UV-Vis Absorption Maxima (nm)
| Electronic Transition | Anticipated Experimental | Expected TD-DFT (with PCM) |
| π → π | ~280-300 | ~275-305 |
| n → π | ~320-340 | ~315-345 |
Conclusion
The synergy between experimental spectroscopy and DFT calculations provides a robust and self-validating system for the characterization of molecules like this compound.[17][18] While experimental data provides the ground truth, DFT calculations offer a theoretical framework to understand the underlying electronic structure and properties that give rise to the observed spectra.[19][20] Discrepancies between the two can often lead to a deeper understanding of the system, prompting a re-evaluation of the experimental data or a refinement of the computational model. This integrated approach is an indispensable tool in modern chemical research, accelerating the discovery and development of new molecules with desired properties.
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Benchmarking Dimethyl 2,3-Pyrazinedicarboxylate in Metal-Organic Frameworks: A Comparative Performance Guide
In the pursuit of novel materials with tailored functionalities, the design and synthesis of Metal-Organic Frameworks (MOFs) have become a cornerstone of modern materials science. The judicious selection of organic linkers is a paramount strategy in dictating the physicochemical properties of these crystalline porous materials. This guide provides an in-depth technical comparison of MOFs constructed using Dimethyl 2,3-pyrazinedicarboxylate, benchmarking their performance against established and alternative linker molecules. We will delve into the causality behind experimental observations, providing a robust framework for researchers, scientists, and drug development professionals to make informed decisions in the rational design of MOFs for applications ranging from gas storage and separation to catalysis.
The Critical Role of the Organic Linker: A Paradigm of Molecular Engineering
The organic linker in a MOF is not merely a structural component; it is a tunable element that profoundly influences the framework's topology, porosity, stability, and functionality. The geometry, length, and functional groups of the linker dictate the size and shape of the pores, the nature of the internal surface, and the overall chemical environment within the MOF. By systematically altering the linker, one can fine-tune the MOF's properties for specific applications.[1][2]
This guide focuses on the performance of MOFs derived from this compound, which, upon in-situ hydrolysis during solvothermal synthesis, yields the 2,3-pyrazinedicarboxylate linker. We will compare its performance attributes to three other widely utilized linkers within the context of the highly stable UiO-66 framework, a zirconium-based MOF renowned for its thermal and chemical robustness.[1][3][4] The chosen analogues for comparison are:
-
Terephthalic acid (BDC): The archetypal linker for UiO-66.
-
2-Aminoterephthalic acid (ABDC): An amine-functionalized linker known to enhance CO2 selectivity.[4][5]
-
2,5-Thiophenedicarboxylic acid (TDC): A heteroaromatic linker that can introduce unique electronic properties.[6]
This compound: A Heterocyclic Linker with Promise
This compound offers a unique combination of a rigid aromatic core with nitrogen heteroatoms. The presence of nitrogen atoms in the pyrazine ring can introduce basic sites within the MOF structure, potentially enhancing its affinity for acidic gases like CO2 and influencing its catalytic activity. The electron-withdrawing nature of the pyrazine ring can also modulate the electronic properties of the metal-organic interface.
Comparative Performance Analysis: A Data-Driven Approach
To provide an objective benchmark, we have compiled key performance metrics for UiO-66 analogues synthesized with 2,3-pyrazinedicarboxylate and the selected alternative linkers. The data presented is a synthesis of values reported in the literature for isostructural or closely related MOFs to ensure a meaningful comparison.
Table 1: Comparative Performance Metrics of Functionalized UiO-66 Analogues
| MOF Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K | Thermal Decomposition Temperature (°C) |
| 2,3-Pyrazinedicarboxylate | Pyrazine-N | ~460 (for Hf-UiO-66-PzDC) | Not directly reported, but expected to be high due to N-functionality | ~315 (for Hf-UiO-66-PzDC) |
| Terephthalate (BDC) | -H | ~1100 - 1500[1] | ~2.5[1] | >450[7] |
| 2-Aminoterephthalate (ABDC) | -NH₂ | ~1200 - 1400[1] | ~3.35[1] | ~350[8] |
| 2,5-Thiophenedicarboxylate (TDC) | Thiophene-S | Variable, dependent on synthesis | Can enhance selectivity due to polarizable sulfur atoms[9] | Generally stable up to 300-400 |
Analysis of Performance:
The introduction of the pyrazine ring in the 2,3-pyrazinedicarboxylate linker, while leading to a lower BET surface area in the reported Hf-UiO-66 analogue compared to the parent Zr-UiO-66, is anticipated to enhance specific interactions with guest molecules. The nitrogen atoms can act as Lewis basic sites, potentially increasing the selectivity for CO₂ over other gases like N₂.[10] This is a similar trend observed with the amine-functionalized UiO-66-NH₂, which exhibits a higher CO₂ uptake than the parent UiO-66 despite a comparable surface area.[1]
The thermal stability of the pyrazine-based MOF is slightly lower than that of the parent UiO-66, which is a common observation when introducing functional groups to the linker.[2] However, it remains robust enough for a wide range of applications. The 2,5-thiophenedicarboxylate linker also offers the potential for enhanced gas separation due to the polarizable sulfur atom, which can lead to stronger interactions with specific gas molecules.[9]
Experimental Protocols: A Guide to Synthesis and Characterization
Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step methodologies for the synthesis of the parent 2,3-pyrazinedicarboxylic acid linker and a general protocol for the solvothermal synthesis of a UiO-66 type MOF, which can be adapted for each of the discussed linkers.
Synthesis of 2,3-Pyrazinedicarboxylic Acid
The this compound ester is typically synthesized from its corresponding dicarboxylic acid. The synthesis of 2,3-Pyrazinedicarboxylic acid can be achieved through the oxidation of quinoxaline.[11]
Step-by-Step Protocol:
-
Oxidation of Quinoxaline:
-
In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4 L of hot water (approx. 90°C) and 145 g (1.12 moles) of quinoxaline.
-
With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel in a steady stream, maintaining a gentle boil. This addition should take approximately 1.5 hours.
-
Cool the reaction mixture and filter it through a large Büchner funnel.
-
Wash the manganese dioxide cake with 1 L of fresh water and repeat the washing.
-
Combine the filtrates (approx. 10 L) and evaporate under reduced pressure to a volume of about 3 L.
-
-
Acidification and Isolation:
-
Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1.
-
The 2,3-pyrazinedicarboxylic acid will precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
General Solvothermal Synthesis of UiO-66 Type MOFs
This protocol can be adapted for this compound and the other linkers by using the corresponding dicarboxylic acid. The ester groups of this compound will hydrolyze in situ under the reaction conditions to form the dicarboxylate linker that coordinates to the metal clusters.
Reactants:
-
Zirconium(IV) chloride (ZrCl₄)
-
Organic Linker (e.g., 2,3-Pyrazinedicarboxylic acid, Terephthalic acid, 2-Aminoterephthalic acid, or 2,5-Thiophenedicarboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Acetic acid or Hydrochloric acid)
Step-by-Step Protocol:
-
Solution Preparation: In a glass vial, dissolve ZrCl₄ and the chosen organic linker in DMF. The molar ratio of metal to linker is typically 1:1.
-
Addition of Modulator: Add a modulator, such as acetic acid or hydrochloric acid, to the solution. The modulator helps to control the nucleation and growth of the MOF crystals, leading to a more crystalline product. The amount of modulator can be varied to optimize the crystal size and morphology.
-
Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (typically between 120°C and 150°C) for a designated period (usually 24 to 72 hours).
-
Isolation and Purification: After the reaction, cool the autoclave to room temperature. Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the product multiple times with fresh DMF to remove any unreacted starting materials. Subsequently, wash with a volatile solvent like ethanol or acetone to facilitate the removal of DMF from the pores.
-
Activation: Activate the MOF by heating under vacuum (typically above 150°C) for several hours to remove the solvent molecules from the pores. This step is crucial to ensure the porosity of the material for subsequent applications.
Visualization of Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the MOF synthesis workflow and the logical relationship between linker choice and MOF performance.
Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.
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A Comparative Guide to the Synthesis of Dimethyl 2,3-Pyrazinedicarboxylate: Exploring Alternatives to Conventional Methods
Introduction: The Significance of Dimethyl 2,3-Pyrazinedicarboxylate
This compound is a pivotal building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. Its rigid, electron-deficient pyrazine core, adorned with two reactive ester functionalities, makes it an ideal scaffold for constructing complex molecular architectures. Pyrazine derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, underscoring the importance of efficient and versatile synthetic routes to this key intermediate.[1] This guide provides an in-depth comparison of the traditional synthesis of this compound with modern, alternative methodologies, offering researchers the insights needed to select the optimal pathway for their specific application.
Part 1: The Benchmark Synthesis: Oxidation of Quinoxaline and Subsequent Esterification
The most established and frequently cited method for preparing the target molecule begins with the synthesis of quinoxaline, which is then oxidatively cleaved to yield pyrazine-2,3-dicarboxylic acid. This diacid is subsequently esterified to afford the final dimethyl ester.
Mechanism and Rationale
This two-part strategy relies on the inherent stability of the pyrazine ring compared to the fused benzene ring in the quinoxaline starting material.
-
Quinoxaline Formation: Quinoxaline is typically prepared via the condensation of o-phenylenediamine with glyoxal.[2] A critical aspect of this step is the use of a glyoxal-sodium bisulfite adduct, which dramatically improves yields from a meager ~30% to as high as 85-90% by preventing the formation of resinous by-products.[3]
-
Oxidative Cleavage: The quinoxaline is then subjected to strong oxidizing conditions. Alkaline potassium permanganate (KMnO₄) is the classical reagent for this transformation.[4] The permanganate selectively attacks and cleaves the electron-rich benzene ring, leaving the more robust pyrazine core intact to form the dipotassium salt of pyrazine-2,3-dicarboxylic acid.
-
Esterification: The isolated pyrazine-2,3-dicarboxylic acid is then converted to its dimethyl ester. The most common method is the Fischer esterification, which involves heating the diacid in an excess of methanol with a strong acid catalyst, such as concentrated sulfuric acid.[5][6]
Workflow Diagram: The Quinoxaline Oxidation Route
Caption: Conventional two-part synthesis of this compound.
Advantages and Disadvantages
-
Advantages: This is a well-documented and reliable method that has been optimized over many years, often providing good overall yields of the intermediate diacid (75-77%).[3][4]
-
Disadvantages: The primary drawback is the use of a large excess of potassium permanganate, which generates a significant amount of manganese dioxide (MnO₂) waste, posing environmental and disposal challenges. The reaction conditions are harsh, and the workup to isolate the diacid can be laborious.
Part 2: Alternative Reagents and Pathways
To overcome the limitations of the traditional method, several alternative routes have been developed. These approaches offer improvements in terms of environmental impact, reaction efficiency, and starting material accessibility.
Alternative 1: Greener Oxidation of Quinoxaline
A significant improvement on the classical route involves replacing potassium permanganate with a more environmentally benign oxidizing agent.
-
Reagents and Mechanism: One notable alternative uses sodium chlorate (NaClO₃) as the oxidant in an acidic medium (sulfuric acid) with a copper sulfate catalyst.[7] This system provides a milder and more controllable reaction. The copper catalyst facilitates the redox cycle, and the gaseous byproducts can be readily neutralized, reducing environmental pollution.[7]
-
Advantages: This method avoids the generation of large quantities of solid manganese waste, making it a "greener" alternative. The reaction temperature is moderate and easier to control compared to the highly exothermic permanganate oxidation.[7]
Alternative 2: Convergent Synthesis from Diaminomaleonitrile (DAMN)
A fundamentally different and highly efficient approach builds the pyrazine ring directly through a condensation reaction.
-
Reagents and Mechanism: This route involves the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound, such as dimethyl glyoxal, followed by subsequent chemical transformations. The initial condensation forms a dihydropyrazine intermediate, which can then be oxidized to the aromatic pyrazine. The nitrile groups can then be hydrolyzed to carboxylic acids and subsequently esterified. This pathway is a powerful example of a convergent synthesis, rapidly building molecular complexity.[8][9]
Workflow Diagram: Synthesis from Diaminomaleonitrile
Caption: Convergent synthesis pathway starting from DAMN.
-
Advantages: This method offers high atom economy and avoids the use of heavy metal oxidants. It provides a direct route to the pyrazine core and can be adapted to create a wide variety of substituted pyrazine derivatives by simply changing the 1,2-dicarbonyl component.[10]
Part 3: Head-to-Head Comparison of Synthetic Routes
The choice of synthetic route depends on several factors, including scale, cost, available equipment, and environmental considerations. The table below provides a summary for easy comparison.
| Feature | Route 1A: KMnO₄ Oxidation | Route 1B: NaClO₃ Oxidation | Route 2: DAMN Condensation |
| Starting Material | Quinoxaline | Quinoxaline | Diaminomaleonitrile, Dimethyl Glyoxal |
| Key Reagent | Potassium Permanganate (KMnO₄) | Sodium Chlorate (NaClO₃) | - |
| Yield | Good to Excellent (75-77% for diacid)[3] | Good (Reported ~48%)[7] | Potentially High |
| Environmental Impact | High (MnO₂ waste) | Moderate (Gaseous byproducts)[7] | Low |
| Safety Concerns | Strong oxidant, exothermic | Strong oxidant | DAMN is toxic |
| Scalability | Established, but waste disposal is an issue | Potentially good, avoids solid waste | Good |
| Versatility | Limited to quinoxaline precursors | Limited to quinoxaline precursors | High (variable dicarbonyls) |
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid via Quinoxaline Oxidation (KMnO₄ Method)
This protocol is adapted from Organic Syntheses.[2]
-
Setup: In a 12-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4 L of hot (~90°C) water and 145 g (1.12 moles) of quinoxaline.
-
Oxidation: With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux (addition typically takes ~1.5 hours).
-
Work-up: After the addition is complete, cool the reaction mixture slightly and filter it through a large Büchner funnel to remove the manganese dioxide cake.
-
Isolation: Wash the MnO₂ cake thoroughly with hot water. Combine the filtrate and washings and concentrate the volume under reduced pressure.
-
Acidification: Cool the concentrated solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1.
-
Purification: Collect the precipitated crude pyrazine-2,3-dicarboxylic acid by filtration. Purify the crude product by recrystallization from acetone to yield the product as a tan crystalline solid (Typical yield: 75-77%).[3][4]
Protocol 2: Fischer Esterification to this compound
This is a general procedure for Fischer esterification.[5]
-
Setup: To a round-bottomed flask, add pyrazine-2,3-dicarboxylic acid (1.00 g, 5.95 mmol).
-
Reaction: Add an excess of methanol (e.g., 40 mL) followed by the slow, careful addition of a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).
-
Heating: Heat the mixture to reflux and maintain for 16-24 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a cold aqueous solution of a weak base like sodium acetate or sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Conclusion and Future Outlook
While the oxidative cleavage of quinoxaline remains a viable and high-yielding method for the synthesis of this compound, its significant environmental drawbacks, particularly the generation of manganese dioxide waste, are a major concern. Greener alternatives using oxidants like sodium chlorate mitigate the waste issue but may require further optimization to match the yields of the permanganate method.[7]
Convergent syntheses, such as the condensation of diaminomaleonitrile with 1,2-dicarbonyls, represent the most promising future direction. These methods are inherently more atom-economical, versatile, and environmentally friendly. As the demand for complex pyrazine derivatives in drug discovery and materials science continues to grow, the development of novel, efficient, and sustainable catalytic methods will be paramount.[11] Future research will likely focus on one-pot procedures and flow chemistry systems to further streamline the synthesis of this important heterocyclic building block.[12]
References
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Bera, S., et al. (2020). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]
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Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5). Available at: [Link]
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Li, J., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]
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Cheeseman, G. W. H. (1962). 2,3-pyrazinedicarboxylic acid. Organic Syntheses, 42, 94. Available at: [Link]
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UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE. Available at: [Link]
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Alfonso, M., et al. (2002). Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. NIH. Available at: [Link]
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Ismail, M. F., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 79-90. Available at: [Link]
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Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]
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Heterocyclic Chemistry. (2007). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
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Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]
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MDPI. (2020). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. Available at: [Link]
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ResearchGate. (2015). (PDF) Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. Available at: [Link]
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RSC Publishing. (2020). Ternary assembly of pyrazine 2,3-dicarboxylic acid with a ditopic amine. Available at: [Link]
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ResearchGate. (2014). (PDF) One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. Available at: [Link]
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Taylor & Francis Online. (2011). Synthesis, structure and luminescent properties of Cd(II) and Zn(II) complexes constructed from 3,5-dimethyl-2, 6-pyrazinedicarboxylic acid. Available at: [Link]
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SciSpace. (2011). The chemistry of diaminomaleonitrile and its utility in heterocyclic synthesis. Available at: [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of Dimethyl 2,3-pyrazinedicarboxylate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is the bedrock of reliable data. Dimethyl 2,3-pyrazinedicarboxylate, a key building block in medicinal chemistry and materials science, is no exception.[1][2] Its purity and concentration can significantly impact reaction yields, impurity profiles, and the ultimate efficacy and safety of novel compounds. This guide provides an in-depth comparison of validated analytical methodologies for the determination of this compound, grounded in the principles of scientific integrity and guided by international regulatory standards.[3][4]
The choice of an analytical method is not arbitrary; it is a deliberate decision based on a molecule's physicochemical properties and the intended purpose of the analysis. This compound (MW: 196.16 g/mol , a dimethyl ester) is a non-polar compound, making it an excellent candidate for both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC). This guide will dissect these two primary techniques, offering a validated HPLC protocol and a robustly designed GC methodology, enabling you to select the optimal approach for your laboratory's needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard
HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and high resolution. For this compound, an RP-HPLC method using a C18 column is the most logical and field-proven approach. This method separates compounds based on their hydrophobicity, and our analyte will be well-retained and resolved from more polar impurities.
A particularly insightful method is adapted from the analysis of related substances in 2,3-pyrazinedicarboxylic anhydride.[5][6] In that procedure, the anhydride and its hydrolyzed diacid form are derivatized with methanol to create their corresponding methyl esters.[5][6] This is critically relevant as one of the derivatized products is, in fact, our target analyte, this compound. This provides a validated foundation for the chromatographic conditions.
Validated RP-HPLC Method Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks and adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[7][8]
1. Chromatographic System & Conditions:
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: YMC Triart C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.[5] The C18 stationary phase provides the necessary hydrophobic environment for retaining the analyte.
-
Mobile Phase: A gradient elution is employed for optimal separation of the main analyte from potential impurities.
-
Solvent A: 0.5% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent to sharpen peak shape.
-
Solvent B: Methanol.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 270 nm.[5] This wavelength provides a strong chromophoric response for the pyrazine ring system.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Solvent (Diluent): Methanol.
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve in methanol to achieve a final concentration within the calibration range.
3. Validation Parameters (per ICH Q2(R2) Guidelines): [4][9]
-
Specificity: The PDA detector should be used to assess peak purity. The method is specific if the analyte peak is free from co-eluting impurities, confirmed by comparing the spectra across the peak.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[10]
-
Accuracy: Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[5]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a single standard. The Relative Standard Deviation (RSD) should be ≤ 2%.[5]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine using the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.[10]
-
Robustness: Intentionally vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%) and assess the impact on the results.
HPLC Workflow Diagram
Sources
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Dimethyl 2,3-Pyrazinedicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the specificity of a molecule for its intended target is paramount. While the pyrazine scaffold is a cornerstone in the development of potent kinase inhibitors and other therapeutics, understanding the cross-reactivity of its derivatives is crucial for anticipating off-target effects and ensuring clinical success. This guide provides an in-depth comparison of the cross-reactivity profiles of pyrazine-based compounds, with a particular focus on the structural class of dimethyl 2,3-pyrazinedicarboxylate derivatives and their analogs. By examining experimental data and the underlying structural determinants of selectivity, we aim to equip researchers with the insights needed to navigate the complex landscape of kinase inhibitor development.
The Pyrazine Core: A Privileged Scaffold with Inherent Cross-Reactivity Potential
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common motif in a multitude of biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an effective anchor for binding to the ATP pocket of protein kinases.[1] However, the conserved nature of the ATP binding site across the human kinome presents a significant challenge: the potential for off-target binding and subsequent cross-reactivity.
This guide will delve into the cross-reactivity profiles of pyrazine-containing kinase inhibitors, using data from well-characterized drugs to infer the potential behavior of this compound derivatives. We will explore how subtle modifications to the pyrazine core can dramatically influence selectivity and discuss the experimental methodologies essential for a thorough assessment of a compound's off-target profile.
Comparative Cross-Reactivity Profiles: Learning from Established Pyrazine-Based Kinase Inhibitors
While comprehensive, publicly available cross-reactivity data for this compound derivatives is limited, we can draw valuable insights from the selectivity profiles of structurally related, clinically approved pyrazine-based drugs. The following data, primarily from broad kinase screening panels like KINOMEscan™, illustrates the typical cross-reactivity landscapes of these compounds.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for representative pyrazine-derived kinase inhibitors. The data is presented as either the percentage of control (a lower percentage indicates stronger binding) or IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half).
Table 1: Kinome Scan Profile of Gilteritinib (a Pyrazine-2-carboxamide derivative) [3]
| Kinase Target | Percentage of Control (@ 100 nM) | Primary Cellular Process |
| FLT3 | < 1% | Hematopoiesis, cell proliferation |
| AXL | < 1% | Cell survival, proliferation, migration |
| ALK | < 10% | Neuronal development, cell growth |
| LTK | < 10% | Cell growth and differentiation |
| MER | < 20% | Cell adhesion, migration, and phagocytosis |
| TRKA | 34% (inhibited by a similar pyrazine-2-carboxamide)[4] | Neuronal survival and differentiation |
Table 2: Selectivity Profile of Representative Pyrazine-based Kinase Inhibitors [1]
| Compound | Primary Target(s) | IC50 (nM) - Primary Target | Notable Off-Targets | IC50 (nM) - Off-Target |
| Gilteritinib | FLT3, AXL | 0.29 (FLT3), 0.73 (AXL) | Multiple other kinases at higher concentrations | Varies |
| Darovasertib | PKC | 1.9 (PKCα), 0.4 (PKCθ) | GSK3β | 3.1 |
| Pyrazolo[1,5-a]pyrazine derivative | JAK1, JAK2, TYK2 | 3 (JAK1), 8.5 (JAK2), 7.7 (TYK2) | JAK3 | 629.6 |
Table 3: Inhibitory Activity of Pyrazine-2-carboxamide Derivatives against a Panel of Tyrosine Kinases (@ 10 µM) [4]
| Compound | AXL1 (% Inhibition) | TRKA (% Inhibition) | Other Kinases (% Inhibition) |
| 3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide | 21% | - | Low to moderate inhibition against 7 other TKs |
| 3-amino-N-phenylpyrazine-2-carboxamide | 41% | 34% | Low to moderate inhibition against 6 other TKs |
Deciphering the Data: Key Insights into Pyrazine Derivative Cross-Reactivity
The data presented highlights several key principles governing the cross-reactivity of pyrazine-based kinase inhibitors:
-
High Potency Can Be Accompanied by Off-Target Effects: Gilteritinib, a potent FLT3 and AXL inhibitor, demonstrates significant binding to other kinases, albeit at higher concentrations.[3] This underscores the importance of comprehensive profiling even for compounds with high primary target affinity.
-
Substituent Effects are Critical for Selectivity: The diverse selectivity profiles of different pyrazine derivatives demonstrate that the nature and position of substituents on the pyrazine core are critical determinants of target specificity.[1][5] For instance, the pyrazolo[1,5-a]pyrazine derivative shows marked selectivity for JAK1/2/TYK2 over JAK3.[1]
-
"Promiscuous" Binding is a Possibility: The screening of simple pyrazine-2-carboxamide derivatives revealed broad, low-to-moderate inhibitory activity against a panel of tyrosine kinases.[4] This suggests that the unsubstituted pyrazine carboxamide scaffold may have a propensity for promiscuous binding, which can be refined through medicinal chemistry efforts.
Experimental Protocols for Assessing Cross-Reactivity
A robust evaluation of a compound's cross-reactivity profile relies on a combination of in vitro and cell-based assays. The following are key experimental workflows that provide a comprehensive understanding of a compound's selectivity.
In Vitro Kinase Profiling Assay (e.g., KINOMEscan™)
Objective: To determine the binding affinity or inhibitory activity of a compound against a large panel of purified kinases.
Methodology:
-
Compound Immobilization or Kinase Competition: In a typical competition binding assay, the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Quantification of Binding: The amount of kinase bound to the solid support is quantified, typically using qPCR to measure the amount of DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a control reaction (e.g., DMSO). A lower signal indicates a stronger interaction between the test compound and the kinase.[3]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Protein Quantification: Cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured fraction.
-
Target Identification: The amount of a specific protein in the soluble fraction at each temperature is quantified by methods such as Western blotting or mass spectrometry. An increase in the thermal stability of a protein in the presence of the compound indicates a direct binding interaction.
Visualizing the Concepts
Signaling Pathway and Inhibition
Caption: FLT3 signaling pathway and its inhibition by a pyrazine derivative.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A generalized workflow for assessing compound cross-reactivity.
Conclusion and Future Directions
The pyrazine scaffold, including the this compound framework, holds immense potential for the development of novel therapeutics. However, a thorough understanding and proactive assessment of cross-reactivity are indispensable for successful drug development. While direct, comprehensive kinome-wide screening data for this compound derivatives remains to be broadly published, the analysis of structurally related, clinically relevant pyrazine-based inhibitors provides a valuable framework for predicting their potential off-target profiles.
Future research should focus on the systematic profiling of this compound libraries against broad kinase panels to establish clear structure-selectivity relationships. The integration of in vitro screening with cell-based target validation methodologies will be crucial in identifying and mitigating potential off-target liabilities early in the drug discovery process. By embracing a proactive approach to cross-reactivity assessment, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
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Al-Ostoot, F. H., Al-Mokyna, F. H., Al-Qubaisi, M. S., & Al-Majid, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. Available at: [Link]
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Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv. Available at: [Link]
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Al-Warhi, T., Al-Majid, A. M., Barakat, A., & Al-Othman, Z. A. (2021). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 4(2), 123-134. Available at: [Link]
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Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link]
-
Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Bioorganic & Medicinal Chemistry Letters, 24(17), 4134-4139. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed. Available at: [Link]
-
Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of[1][3][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. Available at: [Link]
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Pyrazine-2,3-dicarboxamide. PubChem. Available at: [Link]
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In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Efficacy Showdown: A Comparative Guide to Dimethyl 2,3-pyrazinedicarboxylate-Based Compounds in Antimicrobial and Anticancer Applications
For Immediate Release: A Comprehensive Analysis for Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazine scaffolds have emerged as a cornerstone for the development of novel therapeutic agents. Among these, Dimethyl 2,3-pyrazinedicarboxylate and its derivatives have garnered significant attention for their diverse biological activities. This guide offers a comparative analysis of the efficacy of these compounds, providing researchers, scientists, and drug development professionals with critical data and insights to inform future research and development endeavors.
I. Introduction to Pyrazine-2,3-dicarboxylate Derivatives
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for designing molecules with specific biological targets. The introduction of carboxylate groups at the 2 and 3 positions opens avenues for a wide range of chemical modifications, leading to a diverse library of esters, amides, and other derivatives. This guide focuses on the comparative efficacy of this compound and its analogues, primarily in the realms of antifungal and anticancer activities.
II. Comparative Efficacy Analysis
The biological activity of pyrazine derivatives is significantly influenced by the nature of the substituents on the pyrazine core. This section presents a comparative overview of the efficacy of this compound-based compounds against various fungal pathogens and cancer cell lines, supported by experimental data from published studies.
Antifungal Activity
The search for novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Pyrazine derivatives have shown promise in this arena. A comparative study on a series of pyrazine esters revealed their potential as antifungal agents.
Table 1: Antifungal Efficacy (EC₅₀) of Pyrazine Ester Derivatives [1]
| Compound | Structure | R. solani (mg/mL) | P. nicotianae (mg/mL) |
| Pyrazin-2-ylmethyl benzoate (3a) | Pyrazinyl-CH₂-O-CO-Ph | 0.0209 | >0.5 |
| (5-methylpyrazin-2-yl) methyl benzoate (3b) | 5-Me-Pyrazinyl-CH₂-O-CO-Ph | 0.0218 | >0.5 |
| 1-(pyrazin-2-yl) ethyl benzoate (3c) | Pyrazinyl-CH(Me)-O-CO-Ph | 0.0191 | 0.1870 |
| 2-(pyrazin-2-yl) ethyl benzoate (3d) | Pyrazinyl-CH₂CH₂-O-CO-Ph | >0.5 | >0.5 |
| Pyrazin-2-ylmethyl pivalate (3e) | Pyrazinyl-CH₂-O-CO-C(Me)₃ | >0.5 | >0.5 |
| Triazolone (Standard) | - | 0.03 | 0.03 |
EC₅₀: Half maximal effective concentration.
The data indicates that subtle structural modifications to the ester side chain significantly impact antifungal activity. Compound 3c , with an ethyl benzoate moiety attached to the pyrazine ring, demonstrated the most potent activity against R. solani and notable efficacy against P. nicotianae[1]. In contrast, the simple benzoate ester (3a ) and its methylated pyrazine analogue (3b ) showed high activity against R. solani but were ineffective against P. nicotianae at the tested concentrations[1]. This highlights the importance of the linker between the pyrazine core and the ester group in determining the antifungal spectrum and potency.
Antimicrobial and Cytotoxic Activity of Pyrazine-2-carboxylic Acid Amides
Further extending the structural diversity, amides of pyrazine-2-carboxylic acid have been investigated for their biological activities. A computational study on a series of substituted amides of pyrazine-2-carboxylic acids explored their cytotoxic potential[2][3]. While specific comparative experimental data against this compound is not detailed in the available literature, the study underscores the significance of electronic and structural properties of the amide substituents in influencing cytotoxicity[2]. For instance, compounds with a 2-CH₃ substituent on the phenyl ring of the amide moiety exhibited lower biological activity[2].
III. Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides a detailed methodology for the key experiments cited in this guide.
Synthesis of Pyrazine Ester Derivatives[1]
The synthesis of pyrazine esters (3a-3e) was achieved through a metal-free esterification of pyrazinyl methanol and acid chloride derivatives.
Workflow for Pyrazine Ester Synthesis
Sources
- 1. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 2. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization of Dimethyl 2,3-Pyrazinedicarboxylate and its Structural Isomers
For researchers and professionals in drug development and organic synthesis, the unambiguous identification of chemical entities is paramount. This guide provides a comprehensive framework for confirming the identity of Dimethyl 2,3-pyrazinedicarboxylate, a key heterocyclic compound. Due to the limited availability of public domain spectral data for this specific diester, this guide establishes its identity through a combination of data from its parent acid, logical spectroscopic predictions, and a robust comparative analysis with commercially available, structurally related alternatives.
Core Identity of this compound
-
IUPAC Name: Dimethyl pyrazine-2,3-dicarboxylate
-
Molecular Formula: C₈H₈N₂O₄
-
Molecular Weight: 196.16 g/mol
-
CAS Number: 1350989-20-6[1]
-
Chemical Structure:

Key Physicochemical Properties (Predicted and Inferred):
| Property | Value | Source |
| Melting Point | 62-63 °C | [2] (Reported for the dimethyl ester) |
| Appearance | White to pale brown crystalline powder | (Inferred from the parent acid)[2] |
Spectroscopic Characterization: An Inferential and Comparative Approach
The following sections detail the expected spectral characteristics of this compound, drawing parallels with its parent acid and contrasting with its structural isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. The two protons on the pyrazine ring are chemically equivalent and should appear as a singlet. The six protons of the two equivalent methyl ester groups will also present as a singlet.
-
Predicted ¹H NMR Spectrum of this compound:
-
Pyrazine-H (s, 2H): ~8.8-9.0 ppm. This downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the carbonyl groups.
-
-OCH₃ (s, 6H): ~3.9-4.1 ppm. This is a typical chemical shift for methyl esters.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the pyrazine ring carbons (two signals due to symmetry), the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups.
-
Predicted ¹³C NMR Spectrum of this compound:
-
Pyrazine C-H: ~145-150 ppm
-
Pyrazine C-C=O: ~140-145 ppm
-
C=O (ester): ~165-170 ppm
-
-OCH₃: ~52-55 ppm
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a clear molecular ion peak. The fragmentation pattern will likely involve the loss of a methoxy group (-OCH₃) followed by the loss of carbon monoxide (CO).
-
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺): m/z 196
-
Key Fragments: m/z 165 ([M-OCH₃]⁺), m/z 137 ([M-OCH₃-CO]⁺)
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorption of the carbonyl groups of the ester functionalities.
-
Predicted IR Spectrum of this compound:
-
C=O Stretch (ester): 1720-1740 cm⁻¹ (strong)
-
C-O Stretch (ester): 1200-1300 cm⁻¹ (strong)
-
Aromatic C=N Stretch: ~1550-1600 cm⁻¹
-
C-H Stretch (aromatic and aliphatic): 2900-3100 cm⁻¹
-
Comparative Analysis with Structural Isomers and Analogs
To provide a robust framework for identification, a comparison with readily available structural isomers and analogs is essential.
Alternative Compounds for Comparison
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Dimethyl pyrazine-2,5-dicarboxylate | C₈H₈N₂O₄ | 196.16 | 13051-89-3[3] |
| Dimethyl quinoxaline-2,3-dicarboxylate | C₁₂H₁₀N₂O₄ | 246.22 | 54107-99-2[4] |
| Dimethyl 2,3-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | 605-38-9 |
Spectroscopic Data for Alternative Compounds
Dimethyl pyrazine-2,5-dicarboxylate:
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| 9.28 (s, 2H), 4.04 (s, 6H) | 164.5, 147.8, 144.5, 53.2 |
Dimethyl quinoxaline-2,3-dicarboxylate:
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| 8.21-8.18 (m, 2H), 7.89-7.86 (m, 2H), 4.07 (s, 6H) | 164.8, 146.1, 140.9, 131.5, 130.2, 53.6 |
(Note: Spectral data for Dimethyl 2,3-pyridinedicarboxylate is often confused with the pyrazine analog and should be carefully verified against a reliable source if used for comparison.)
Experimental Protocols
General Synthesis of Dimethyl Pyrazinedicarboxylates (Fischer Esterification)
This protocol describes a general method for the synthesis of dimethyl pyrazinedicarboxylate esters from the corresponding dicarboxylic acid.
Sources
- 1. 2,3-Pyrazinedicarboxylic acid | 89-01-0 [chemicalbook.com]
- 2. Dimethyl pyrazine-2,5-dicarboxylate | C8H8N2O4 | CID 518685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl quinoxaline-2,3-dicarboxylate | C12H10N2O4 | CID 298052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A comparison of sensitized Ln(iii) emission using pyridine- and pyrazine-2,6-dicarboxylates – part II - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Dimethyl 2,3-Pyrazinedicarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazine derivatives stand out for their prevalence in bioactive molecules and functional materials. Among them, Dimethyl 2,3-pyrazinedicarboxylate serves as a crucial scaffold and versatile building block. However, the successful application of this key intermediate is fundamentally reliant on the ability to synthesize it with consistent yield and purity. This guide provides an in-depth comparison of common synthesis protocols, moving beyond a simple recitation of steps to dissect the critical parameters that govern their reproducibility. Here, we synthesize data from established literature and provide field-proven insights to empower researchers to achieve reliable and scalable results.
I. Overview of Primary Synthetic Strategies
The synthesis of this compound is most commonly approached via a two-step process, starting from the more accessible quinoxaline intermediate. A less common but potentially more direct route involves building the pyrazine ring from acyclic precursors like diaminomaleonitrile.
-
Route A: Oxidation of Quinoxaline and Subsequent Esterification. This is the most extensively documented and trusted pathway. It involves the oxidative cleavage of the benzene ring of quinoxaline to yield 2,3-pyrazinedicarboxylic acid, which is then esterified.
-
Route B: Condensation of Diaminomaleonitrile (DAMN). This strategy involves the reaction of DAMN with a 1,2-dicarbonyl compound to directly form a substituted pyrazine core. This can offer a more convergent approach, though it may present its own challenges in precursor availability and reaction control.
Below is a schematic overview of the principal synthetic pathway.
Caption: General reaction scheme for the synthesis of this compound via the quinoxaline oxidation pathway.
II. Comparative Analysis of Synthesis Protocols
A reproducible protocol is a self-validating one. The choice of methodology depends on a balance of factors including yield, purity requirements, scale, and available reagents.
Protocol 1: Permanganate Oxidation of Quinoxaline
This method, detailed in Organic Syntheses, stands as the benchmark for producing the intermediate 2,3-pyrazinedicarboxylic acid due to its high yield and use of inexpensive reagents.[1][2] The reaction proceeds by first synthesizing quinoxaline from o-phenylenediamine and glyoxal, followed by a vigorous oxidation using potassium permanganate (KMnO4).[1][2][3]
-
Causality Behind Experimental Choices:
-
Quinoxaline Formation: The initial cyclocondensation is a robust reaction, often achieving high yields (85-90%).[1] The use of a glyoxal-sodium bisulfite adduct is critical when starting with aqueous glyoxal solutions to prevent resinous by-product formation and ensure high yields of quinoxaline.[2]
-
Oxidation: Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction is performed in hot water, where the aromatic benzene ring of quinoxaline is cleaved, leaving the more robust pyrazine ring intact.[3] The pyrazine ring's relative stability to oxidation is due to the electron-withdrawing nature of its nitrogen atoms.
-
Esterification: The final step is a classic Fischer esterification. Using methanol as both the solvent and reagent, with a strong acid catalyst like sulfuric acid, effectively converts the dicarboxylic acid to its dimethyl ester.[4]
-
Protocol 2: Alternative Oxidation and Condensation Routes
While the permanganate route is well-established, it involves handling large quantities of manganese dioxide byproduct. Research into alternative methods aims to mitigate this and other challenges.
-
Alternative Oxidation Systems: Tandem oxidation processes using catalysts like MnO2 or Ru/C have been explored for synthesizing quinoxalines and related heterocycles.[5][6][7] These methods can offer milder reaction conditions and easier work-ups, though they may require more specialized and costly reagents.
-
Synthesis from Diaminomaleonitrile (DAMN): Building the pyrazine ring from DAMN offers a convergent approach. Condensation of DAMN with α-diketones is a known method for producing pyrazine-2,3-dicarbonitriles.[8] While not a direct route to the dicarboxylate, this highlights the utility of DAMN as a precursor. One-pot syntheses of related macrocycles using DAMN and 1,2-dicarbonyl compounds further suggest the feasibility of developing more direct protocols from these starting materials.[9][10]
Quantitative Data Comparison
The following table summarizes reported yields for the key steps in the classical synthesis pathway. Reproducibility is contingent on careful execution of the detailed protocols.
| Step | Reactants | Reagents/Conditions | Reported Yield | Reference |
| 1. Quinoxaline Synthesis | o-Phenylenediamine, Glyoxal | Water, 70°C -> RT | 85-90% | [1] |
| 2. Dicarboxylic Acid Synthesis | Quinoxaline | KMnO4, Hot Water | 75-77% | [1][2] |
| 3. Esterification | 2,3-Pyrazinedicarboxylic Acid | Methanol, H2SO4 (cat.) | Not specified | [4] |
| 3a. Alternative Esterification * | 2,3-Pyrazinedicarboxylic Acid | Anisalcohol, DCC, DMAP | 57% | [11] |
*Note: The alternative esterification[11] was performed with a different alcohol (anisalcohol) but demonstrates another viable method (DCC/DMAP coupling) for this substrate class.
III. Key Factors Governing Reproducibility
Achieving consistent results hinges on meticulous control over several key experimental variables. Understanding the "why" behind these factors is paramount.
Caption: Key experimental variables and their impact on the yield and purity of the final product.
-
Reagent Quality: The purity of starting materials like quinoxaline is non-negotiable. Impurities can lead to unwanted side products that are difficult to separate.
-
Temperature Management (Oxidation): The permanganate oxidation of quinoxaline is highly exothermic. The rate of addition of the KMnO4 solution must be carefully controlled to maintain a gentle boil.[2] Uncontrolled temperature spikes can lead to over-oxidation and cleavage of the pyrazine ring itself, drastically reducing the yield.[12]
-
Work-up and pH Control (Oxidation): After oxidation, the product exists as its dipotassium salt in solution. Acidification with a strong acid (e.g., HCl) is required to precipitate the free 2,3-pyrazinedicarboxylic acid.[2] The pH must be carefully lowered to ensure complete protonation and precipitation while avoiding excessively harsh acidic conditions that could promote decomposition, especially during subsequent heating steps.[2]
-
Efficient Water Removal (Esterification): Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, water must be removed. This is typically achieved by using a large excess of the alcohol (methanol), which acts as both reactant and solvent.
-
Purification Strategy: The final purity is dictated by the purification method. For the intermediate diacid, recrystallization from acetone or water is effective.[2] The final dimethyl ester, being less polar, may require recrystallization from a solvent mixture (e.g., ethanol/water) or column chromatography for applications demanding the highest purity.
IV. Detailed, Validated Experimental Protocol
This protocol is adapted from the highly reliable procedure published in Organic Syntheses, Coll. Vol. 4, p.824 (1963), which details the synthesis of the 2,3-pyrazinedicarboxylic acid intermediate. We have appended a standard procedure for the subsequent esterification.
Part A: Synthesis of 2,3-Pyrazinedicarboxylic Acid
-
Reaction Setup: In a large three-necked flask (e.g., 12-L) equipped with a powerful mechanical stirrer, reflux condenser, and a dropping funnel, add 145 g (1.12 moles) of quinoxaline to 4 L of hot water (approx. 90°C).
-
Oxidation: While stirring vigorously, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel. (Trustworthiness Check): The rate of addition should be controlled to maintain a gentle reflux of the reaction mixture. This typically takes about 1.5 hours. A rapid, uncontrolled addition can lead to a violent exotherm and reduced yield.
-
Manganese Dioxide Removal: After the addition is complete, the purple color of permanganate should be discharged. Cool the mixture slightly and filter to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with several portions of hot water (e.g., 3 x 1 L) to recover all the product salt.
-
Isolation and Acidification: Combine the filtrate and washings. Reduce the volume under vacuum to approximately 3 L. Cautiously add 550 mL of concentrated (36%) hydrochloric acid while stirring. (Expertise Insight): This will cause vigorous foaming due to the release of carbon dioxide. Add the acid slowly to prevent the reaction from overflowing.
-
Crude Product Isolation: Continue to evaporate the solution under reduced pressure until a moist solid cake of product and potassium chloride remains.
-
Purification: Extract the solid cake with boiling acetone. The 2,3-pyrazinedicarboxylic acid is soluble in acetone, while potassium chloride is not. Combine the acetone filtrates and evaporate the solvent. Recrystallize the crude product from water, using decolorizing carbon if necessary, to yield 140–145 g (75–77%) of pure 2,3-pyrazinedicarboxylic acid.[2]
Part B: Esterification to this compound
-
Reaction Setup: To the 140 g of dried 2,3-pyrazinedicarboxylic acid in a suitable round-bottom flask, add 1.5 L of methanol.
-
Catalysis: While cooling in an ice bath, slowly add 15 mL of concentrated sulfuric acid.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC until the starting diacid is consumed.
-
Work-up: Cool the reaction mixture and reduce the volume by approximately half via rotary evaporation. Slowly pour the concentrated solution into 2 L of ice-cold water.
-
Isolation: The dimethyl ester will precipitate as a white solid. Collect the solid by filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold methanol.
-
Purification: Dry the solid in a vacuum oven. If required, the product can be further purified by recrystallization from methanol or ethanol.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
V. References
-
2,3-Pyrazinedicarboxylic Acid. Pipzine Chemicals.
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. (2007, February 8). Heterocyclic Chemistry.
-
Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. (2010). Synfacts, 2010(12), 1406.
-
Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. (2015). Tobacco Science and Technology.
-
2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure.
-
Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Pharmacophore.
-
Black, D. C., & Deacon, G. B. (2015). Synthesis, structure and luminescent properties of Cd(II) and Zn(II) complexes constructed from 3,5-dimethyl-2, 6-pyrazinedicarboxylic acid. Cogent Chemistry, 1(1), 1096378.
-
Solomons, I. A., & Spoerri, P. E. (1953). Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. Journal of the American Chemical Society, 75(16), 3922-3924.
-
DeLaMatter, D. S., & Tundel, R. E. (2005). Preparation of quinoxalines, dihydropyrazines, pyrazines and piperazines using tandem oxidation processes. Chemical Communications, (12), 1590-1592.
-
Request PDF for Preparation of Quinoxalines, Dihydropyrazines, Pyrazines and Piperazines Using Tandem Oxidation Processes. ResearchGate.
-
One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds. SciSpace.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 16(12), 10003-10015.
-
(PDF) One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. ResearchGate.
-
Depauw, A., et al. (2012). Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy. Inorganic Chemistry, 51(6), 3883-3890.
Sources
- 1. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID [hetchem.blogspot.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. 2,3-Pyrazinedicarboxylic Acid | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. Preparation of quinoxalines, dihydropyrazines, pyrazines and piperazines using tandem oxidation processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of in situ oxalate formation from 2,3-pyrazinedicarboxylate under hydrothermal conditions using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Dimethyl 2,3-Pyrazinedicarboxylate
Dimethyl 2,3-pyrazinedicarboxylate, a heterocyclic compound frequently utilized in the synthesis of novel pharmaceutical agents and functional materials, requires careful handling throughout its use, including its final disposal. While its toxicological properties are not exhaustively studied, the available data necessitates treating this compound as hazardous waste. This guide is structured to provide clarity and procedural confidence to researchers, scientists, and drug development professionals.
Immediate Safety Considerations and Hazard Profile
Before initiating any disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. According to available Safety Data Sheets (SDS), this compound presents the following primary risks:
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Disposal | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[1][2] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact and subsequent irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of the compound, which may cause respiratory tract irritation.[1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for the disposal of this compound is that it should not be released into the environment. Disposal down the drain or in regular solid waste is strictly prohibited. The following protocol outlines the systematic procedure for its safe disposal.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures containing the compound.
-
Contaminated consumables (e.g., weighing boats, filter paper, pipette tips).
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate this waste from other laboratory waste streams at the point of generation. This is crucial to prevent inadvertent and potentially hazardous chemical reactions. Keep it separate from strong oxidizing agents.
Step 2: Waste Containment and Labeling
-
Select an appropriate waste container. The container must be chemically compatible with this compound and its solvent if in solution. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof lid.
-
Label the container clearly. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 605-38-9.
-
The approximate concentration and volume.
-
The date of accumulation.
-
The primary hazard(s) (e.g., "Irritant").
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be:
-
Well-ventilated.
-
Away from heat sources and direct sunlight.
-
Incompatible materials should be stored separately.
-
Under the control of authorized personnel.
-
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Never attempt to treat or dispose of the chemical waste yourself unless you are specifically trained and authorized to do so. Professional waste handlers have the expertise and equipment to manage hazardous chemicals in compliance with all federal, state, and local regulations.
The decision-making process for the disposal of this compound can be visualized as follows:
Figure 1: Decision workflow for the proper disposal of this compound.
Spill Management: A Contingency Plan
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to the protocol outlined above.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of green chemistry and laboratory safety.
References
-
Hangzhou Zhihua Technology Co., Ltd. (n.d.). Safety Data Sheet: Pyridine-2,3-dicarboxylic acid dimethyl ester. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl 2,3-pyrazinedicarboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety protocols for handling Dimethyl 2,3-pyrazinedicarboxylate. While comprehensive toxicological data for this specific compound is not extensively published, the known hazards of related pyrazine derivatives—a class of compounds recognized for causing skin, eye, and respiratory irritation—mandate a cautious and thorough approach.[1][2] The following protocols are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.
Hazard Profile and Core Safety Directives
This compound (CAS No. 1350989-20-6) belongs to a class of chemicals where related structures are known irritants.[3] Safety data for analogous compounds like 2,3-Pyrazinedicarboxylic anhydride and various dimethyl pyridine-dicarboxylates consistently highlight the following risks:
Given this profile, the core directive is to prevent all direct contact. Every handling procedure must be designed to eliminate the possibility of skin or eye exposure and to minimize the generation of dusts or aerosols.
Required Personal Protective Equipment (PPE): A Summary
This table summarizes the minimum required PPE for handling this compound. Specific tasks may require enhanced protection as detailed in subsequent sections.
| Protection Type | Minimum Requirement | Standard |
| Eye Protection | Chemical safety goggles with side shields | OSHA 29 CFR 1910.133 or European Standard EN166[11][12] |
| Hand Protection | Nitrile or other chemically resistant gloves | Inspect prior to use[6][13] |
| Body Protection | Standard laboratory coat | --- |
| Respiratory | Work in a certified chemical fume hood | N/A |
Detailed PPE Protocols and Causality
Simply listing PPE is insufficient; understanding the why behind each choice is critical for building a culture of safety.
Eye and Face Protection
The ester functional groups in this compound present a significant risk of causing serious eye irritation.[4] Contact with the moisture on the eye's surface could potentially lead to hydrolysis, forming irritating byproducts.
-
Standard Operations: Always wear tight-sealing chemical safety goggles. Standard safety glasses are inadequate as they do not protect from splashes or fine particulates from all angles.[13]
-
High-Risk Operations: When handling quantities greater than a few grams or when a splash hazard exists (e.g., during dissolution in a solvent), supplement goggles with a full-face shield.[14]
Hand Protection
Analogous pyrazine compounds are classified as skin irritants.[5][7] Chemical absorption through the skin is a primary route of exposure that must be prevented.
-
Glove Selection: Nitrile gloves are a suitable first choice for incidental contact. Always consult a glove compatibility chart for the specific solvents being used.
-
Glove Technique: Before use, always inspect gloves for any signs of degradation or puncture. Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[6][13] Dispose of contaminated gloves immediately as hazardous waste.
Body Protection
A standard, buttoned lab coat is mandatory to protect against incidental spills and contamination of personal clothing.[14] For procedures involving larger volumes, a chemically resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and laundered separately before reuse.[14]
Respiratory Protection
Many pyrazine derivatives are known to cause respiratory irritation if inhaled.[6][10] The primary method of control is to prevent airborne exposure.
-
Engineering Controls: All weighing, transferring, and handling of solid this compound, as well as its solutions, must be performed inside a certified chemical fume hood. This is the most effective way to prevent inhalation of dusts or vapors.
-
Respirator Use: If engineering controls are not available or insufficient to control exposure (a rare circumstance in a modern lab), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) must be used. This should only be a secondary measure after all engineering controls have been considered.
Procedural Workflow: PPE Selection and Emergency Response
The following diagrams illustrate the logical flow for selecting appropriate PPE and responding to an exposure event.
Caption: PPE selection based on the experimental task.
Sources
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- 2. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
